molecular formula C20H20FKN6O5 B1684573 Raltegravir Potassium CAS No. 871038-72-1

Raltegravir Potassium

Katalognummer: B1684573
CAS-Nummer: 871038-72-1
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: IFUKBHBISRAZTF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Raltegravir potassium is an antiretroviral compound classified as an integrase strand transfer inhibitor (INSTI). It is a small molecule with the chemical formula C20H21FN6O5 and a molecular weight of 444.4 g/mol . Its primary research application is in the study of Human Immunodeficiency Virus type 1 (HIV-1) infection. The fundamental value of this compound for virology and antiretroviral research lies in its specific mechanism of action. It potently inhibits the viral enzyme HIV-1 integrase, which is essential for viral replication. Specifically, it blocks the strand transfer step, thereby preventing the integration of viral DNA into the host genome . This interruption halts the production of new virus particles, making it a critical tool for studying the viral life cycle and the effects of integrase inhibition. As the first drug in its class to be approved, Raltegravir has demonstrated potent and durable antiretroviral effects in clinical studies, making it a benchmark in HIV research . It has been studied extensively in various contexts, including in patients co-infected with tuberculosis, providing insights into complex treatment regimens . For research purposes, it is important to note that Raltegravir is primarily metabolized by glucuronidation via UGT1A1 and has a plasma half-life of approximately 9 hours . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FKN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007339
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871038-72-1
Record name Raltegravir potassium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTEGRAVIR POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Raltegravir Potassium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of Raltegravir Potassium, a pioneering HIV-1 integrase strand transfer inhibitor. The document outlines the journey from initial lead discovery to the development of a potent antiretroviral agent, providing detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Discovery of Raltegravir: From Lead Identification to Optimization

The discovery of Raltegravir was a culmination of extensive research aimed at identifying a novel class of antiretroviral drugs targeting the HIV-1 integrase enzyme, a critical component of the viral replication cycle.

The HIV-1 Integrase Enzyme: A Prime Therapeutic Target

HIV-1 integrase (IN) is one of three essential viral enzymes required for replication, the others being reverse transcriptase and protease.[1][2] IN catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] Due to the absence of a human cellular equivalent, HIV-1 integrase presented a highly selective and attractive target for antiretroviral therapy.[3]

Initial Leads: The Diketo Acid (DKA) Moiety

Early efforts in the discovery of integrase inhibitors identified compounds containing a β-diketo acid (DKA) moiety as having potent and selective inhibitory activity against the strand transfer step of integration.[4] These compounds were found to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby preventing the binding of the host DNA and inhibiting the strand transfer reaction.[1]

Lead Optimization: Emergence of the Naphthyridine Core

While the DKA-containing compounds demonstrated promising in vitro activity, they often suffered from poor pharmacokinetic properties. This led to a lead optimization campaign to identify more metabolically stable candidates.[5][6] Through structural modifications, researchers replaced the 1,3-DKA moiety with an 8-hydroxy-(1,6) naphthyridine scaffold, giving rise to naphthyridine carboxamide compounds.[4] This evolution from 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides ultimately led to the identification of Raltegravir.[2]

The structure-activity relationship (SAR) studies revealed that a benzyl group in a hydrophobic pocket and a triad to chelate the two Mg2+ ions were crucial for potent inhibition.

lead_optimization cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Evaluation Initial_Screening High-Throughput Screening DKA_Leads β-Diketo Acid (DKA) Leads (e.g., 5,6-dihydroxypyrimidine-4-carboxamides) Initial_Screening->DKA_Leads Identified N_Methyl_Pyrimidinone N-Methyl-4-hydroxypyrimidinone Carboxamides DKA_Leads->N_Methyl_Pyrimidinone Improved Stability Naphthyridine_Core Dihydro-1,8-naphthyridine Core N_Methyl_Pyrimidinone->Naphthyridine_Core Scaffold Hopping Raltegravir_Candidate Raltegravir Naphthyridine_Core->Raltegravir_Candidate Optimized Potency & PK In_Vitro_Assays In Vitro Assays (IC50) Raltegravir_Candidate->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (EC50) Raltegravir_Candidate->Cell_Based_Assays Preclinical_Studies Preclinical PK Studies Raltegravir_Candidate->Preclinical_Studies

Figure 1: Raltegravir Discovery Workflow.

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common approach involves the construction of the central pyrimidinone ring, followed by the introduction of the side chains.

Key Intermediates and Reactions

A representative synthesis starts with 2-amino-2-methylpropanenitrile. The pyrimidinone core is constructed, followed by N-methylation. The final steps involve coupling with the 5-methyl-1,3,4-oxadiazole-2-carboxylic acid moiety and 4-fluorobenzylamine.

synthesis_workflow Start 2-Amino-2-methylpropanenitrile Pyrimidinone_Formation Pyrimidinone Ring Construction Start->Pyrimidinone_Formation N_Methylation N-Methylation of Pyrimidinone Pyrimidinone_Formation->N_Methylation Intermediate_X 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl) -5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine -4-carboxamide (Intermediate X) N_Methylation->Intermediate_X Coupling Condensation/Coupling Intermediate_X->Coupling Oxadiazole_Acid 5-Methyl-1,3,4-oxadiazole -2-carboxylic acid Oxadiazole_Acid->Coupling Raltegravir_Base Raltegravir (Free Base) Coupling->Raltegravir_Base Salt_Formation Potassium Salt Formation Raltegravir_Base->Salt_Formation Raltegravir_K This compound Salt_Formation->Raltegravir_K

Figure 2: Generalized Synthetic Workflow for this compound.
Detailed Experimental Protocols

This key intermediate is synthesized through a multi-step process starting from benzyl-1-(4-{[(4-fluorobenzyl)amino]carbonyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1-methylethylcarbamate (IX).

  • Reaction: Hydrogenation of Compound (IX) in the presence of a Palladium on carbon (Pd/C) catalyst.

  • Solvent: Methanol.

  • Procedure: Compound (IX) is dissolved in methanol, and Pd/C is added. The mixture is subjected to hydrogenation until the reaction is complete. The catalyst is then filtered off, and the solvent is evaporated to yield Intermediate (X).

  • Reaction: Condensation of Intermediate (X) with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XI).

  • Reagents: Oxalyl chloride and triethylamine.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XI) is treated with oxalyl chloride in anhydrous DMF to form the corresponding acid chloride. Intermediate (X) and triethylamine are then added to the reaction mixture. The reaction is stirred until completion. The crude Raltegravir is then isolated and purified.

  • Procedure: Raltegravir (I) is suspended in a suitable solvent such as methylene chloride. A solution of potassium hydroxide in an alcohol (e.g., ethanol) is added. The resulting solution is stirred, and this compound precipitates. The solid is then filtered, washed, and dried.[7]

Biological Activity and Pharmacokinetics

The biological activity of Raltegravir has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Inhibition of HIV-1 Integrase

Raltegravir is a potent inhibitor of the strand transfer activity of purified HIV-1 integrase in vitro, with an IC50 of 2–7 nM.[7] It demonstrates high selectivity for HIV-1 integrase over other phosphoryltransferases.[7]

Antiviral Activity in Cell Culture

In cell-based assays, Raltegravir effectively inhibits the replication of a broad panel of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7]

Pharmacokinetics and Metabolism

Raltegravir is orally administered and rapidly absorbed.[1] The major mechanism of clearance in humans is glucuronidation mediated by the UGT1A1 enzyme.[8]

Quantitative Data Summary
ParameterValueAssay/SpeciesReference
IC50 (Strand Transfer) 2 - 7 nMIn vitro enzymatic assay[7]
IC95 (Cell-based) 0.019 µM (10% FBS)Cell-based assay[1]
IC95 (Cell-based) 0.031 µM (50% NHS)Cell-based assay[1]
Protein Binding ~83%Human plasma[9]
Elimination Half-life ~9 hoursHumans[2]
Major Metabolite Raltegravir-glucuronideHumans[8]
Metabolizing Enzyme UGT1A1Humans[8]

Experimental Methodologies

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration catalyzed by the purified recombinant integrase enzyme.

  • Principle: A radiolabeled or fluorescently tagged viral DNA substrate is incubated with purified HIV-1 integrase and a target DNA molecule. In the presence of an effective inhibitor, the incorporation of the viral DNA into the target DNA is blocked.

  • General Protocol:

    • Prepare a reaction mixture containing buffer, Mg2+, DTT, purified HIV-1 integrase, a pre-processed viral long terminal repeat (LTR) oligonucleotide substrate, and the target DNA.

    • Add varying concentrations of the test compound (e.g., Raltegravir).

    • Initiate the reaction by adding the integrase enzyme.

    • Incubate the reaction at 37°C.

    • Stop the reaction and analyze the products by gel electrophoresis and autoradiography or fluorescence imaging.

    • Quantify the amount of strand transfer product to determine the IC50 value.

Cell-Based HIV-1 Replication Assay

This assay assesses the antiviral activity of a compound in a cellular context.

  • Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.

  • General Protocol:

    • Seed susceptible cells (e.g., MT-4 or CEMx174) in a multi-well plate.

    • Add serial dilutions of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the culture for a period of time (e.g., 3-7 days).

    • Collect the cell culture supernatant.

    • Measure the amount of a viral replication marker (e.g., p24 antigen by ELISA).

    • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Pharmacokinetic Studies in Preclinical Species

These studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

  • General Protocol (for a single-dose oral study):

    • Administer a single oral dose of the compound to the test animals (e.g., rats, dogs, or macaques).

    • Collect blood samples at various time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the parent drug and any major metabolites using a validated analytical method, such as LC-MS/MS.

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.

biological_assays cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Enzyme_Assay Integrase Strand Transfer Assay IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Culture_Assay HIV-1 Replication Assay EC50 Determine EC50 Cell_Culture_Assay->EC50 PK_Studies Pharmacokinetic Studies (Preclinical Species) ADME_Parameters Determine ADME Parameters (Cmax, Tmax, AUC, t1/2) PK_Studies->ADME_Parameters Raltegravir_Candidate Raltegravir Raltegravir_Candidate->Enzyme_Assay Raltegravir_Candidate->Cell_Culture_Assay Raltegravir_Candidate->PK_Studies

Figure 3: Biological Evaluation Workflow for Raltegravir.

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

Raltegravir exerts its antiviral effect by specifically inhibiting the strand transfer step of HIV-1 integration.

mechanism_of_action cluster_0 HIV Replication Cycle cluster_1 Mechanism of Raltegravir Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Nuclear_Import 3. Nuclear Import of Pre-Integration Complex (PIC) Reverse_Transcription->Nuclear_Import Integration 4. Integration of Viral DNA into Host DNA Nuclear_Import->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Integrase_Active_Site Integrase Active Site (with Mg2+ ions) Integration->Integrase_Active_Site Targeted Step Assembly_Budding 6. Viral Assembly & Budding Transcription_Translation->Assembly_Budding Raltegravir_Binding Raltegravir Binds to Integrase and Chelates Mg2+ ions Integrase_Active_Site->Raltegravir_Binding Strand_Transfer_Inhibition Inhibition of Strand Transfer Raltegravir_Binding->Strand_Transfer_Inhibition Strand_Transfer_Inhibition->Integration Blocks

Figure 4: Mechanism of Action of Raltegravir.

By binding to the HIV-1 integrase active site, Raltegravir chelates the essential magnesium ions, preventing the catalytic activity required for the covalent insertion of the viral DNA into the host chromosome. This effectively halts the viral replication cycle.[1]

References

A Comprehensive Technical Guide to the Physicochemical Properties of Raltegravir Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Raltegravir Potassium (CAS Registry No.: 871038-72-1), a potent, orally bioavailable HIV-1 integrase strand transfer inhibitor.[1][2] Understanding these characteristics is critical for researchers working on formulation development, analytical method development, and further investigation of its therapeutic potential.

Core Physicochemical Properties

This compound is the potassium salt of Raltegravir.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, indicating poor solubility and high permeability.[4] The compound is typically supplied as a white to off-white crystalline solid.[][6]

PropertyValueReference
Chemical Formula C₂₀H₂₀FKN₆O₅[1][3]
Molecular Weight 482.51 g/mol [1][3]
Appearance White to off-white crystalline powder/solid[][6][7]
CAS Number 871038-72-1[1]

Solubility Profile

The solubility of Raltegravir is highly dependent on pH, a critical factor for its absorption in the gastrointestinal tract. Its solubility markedly increases with rising pH due to the deprotonation of the hydroxyl group on the pyrimidine ring.[8]

Aqueous Solubility

Raltegravir is sparingly soluble in aqueous buffers at lower pH values, with solubility increasing significantly in neutral to alkaline conditions.[1][8]

Medium / ConditionSolubilityReference
Water~71 mg/mL[4]
Water (with ultrasonic)25 mg/mL[]
USP HCl acid buffer (pH 1.2)0.014 mg/mL[4]
USP Acetate buffer (pH 4.5)0.020 mg/mL[4]
pH 5.0 and below~3 mM at a 10 mM concentration[8]
pH 6.03.7 mM at a 10 mM concentration[8]
pH 6.8 and aboveFully soluble at a 10 mM concentration[8]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Organic Solvent Solubility

For research applications, stock solutions are typically prepared in organic solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~2 mg/mL to 6 mg/mL[1][]
Dimethylformamide (DMF)~1 mg/mL[1]

Ionization and Partitioning

Raltegravir is a weak acid.[9] Its ionization state, and consequently its lipophilicity, is pH-dependent, which influences its membrane permeability and absorption.

ParameterValueReference
pKa 6.7 (determined by UV spectroscopy) 6.3 (reported in FDA documents)[4][8][9]
LogP (Octanol/Water) ~1.0 (from pH 1 to 5) Decreases from 1.06 to -1.29 (from pH 5 to 9)[9]

The apparent partition coefficient (LogP) decreases as the pH increases above the pKa, reflecting the increased ionization and higher aqueous solubility of the compound.[8][9]

Thermal Properties and Polymorphism

Understanding the solid-state properties of an active pharmaceutical ingredient (API) is crucial for ensuring the stability and consistency of the final drug product.

PropertyValueReference
Melting Point 155 - 157 °C (with decomposition)[][6][10]

This compound is known to exist in multiple polymorphic forms, including amorphous, anhydrous crystalline, and hydrated crystalline states.[11] These different solid forms can vary in their physical properties, stability, and dissolution rates.[11] For instance, a specific hydrated polymorphic form (Form IV) has been noted for its excellent long-term stability.[12] Differential Scanning Calorimetry (DSC) is a key technique for identifying and characterizing these different forms.[11]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound for research use.

FormStorage ConditionDurationReference
Solid (Powder) -20°C≥ 4 years[1]
+4°C2 years[]
In Solvent -80°C6 months[]
-20°C1 month[]

Aqueous solutions of this compound are not recommended for storage beyond one day.[1] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the UGT1A1 enzyme.[13][14] Forced degradation studies indicate that Raltegravir is susceptible to degradation under acidic and basic hydrolysis and oxidative stress.[15] However, long-term stability studies of the drug substance have shown no significant degradation when stored at 25°C/60% RH for 36 months.[16]

Mechanism of Action Pathway

Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle. It specifically inhibits the strand transfer step, where the enzyme permanently inserts the viral DNA into the host cell's genome. By blocking this action, Raltegravir prevents the formation of the HIV provirus, thereby halting viral replication.[2][17]

G cluster_virus HIV Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Forms Complex with Integrase Integration Integration (Strand Transfer) PIC->Integration Nuclear Import Host_DNA Host DNA Host_DNA->Integration Provirus Integrated Provirus New_RNA New Viral RNA Provirus->New_RNA Transcription Raltegravir This compound Raltegravir->Integration INHIBITS Integration->Provirus

Caption: Mechanism of action of this compound in the HIV replication cycle.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the recommended method for determining equilibrium solubility.[18] It involves agitating an excess amount of the solid drug in a specific medium until equilibrium is reached.

G A 1. Add excess API to pH buffer (e.g., 1.2, 4.5, 6.8) B 2. Agitate at constant temperature (37 ± 1°C) until equilibrium A->B C 3. Withdraw sample of the suspension B->C D 4. Separate solid from liquid (e.g., Centrifuge at 14,000 rpm) C->D E 5. Collect and dilute the supernatant D->E F 6. Analyze concentration (Validated HPLC/UV-Vis method) E->F G 7. Calculate solubility (mg/mL or M) F->G

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Protocol:

  • Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) as recommended by WHO/ICH guidelines.[18]

  • Addition of API: Add an excess amount of this compound to a sealed container with a known volume of the prepared buffer. The amount should be sufficient to ensure undissolved solids are present at equilibrium.

  • Equilibration: Place the container in a mechanical agitator or shaker bath maintained at a constant temperature of 37 ± 1 °C. Agitate the suspension for a predetermined time (e.g., 24-48 hours), sufficient to reach equilibrium.

  • Sampling: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant.

  • Separation: Immediately separate the undissolved solids from the liquid phase. This is typically achieved by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[18]

  • Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of Raltegravir using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination of ionizable drugs.[19][20]

G A 1. Calibrate pH meter with standard buffers B 2. Dissolve a precise amount of API in ion-strength adjusted water A->B C 3. Titrate solution with a standardized titrant (e.g., 0.1 M HCl) B->C D 4. Record pH after each incremental addition of titrant C->D E 5. Plot pH versus volume of titrant added D->E F 6. Determine inflection point of the sigmoid curve E->F G 7. pKa = pH at the half-equivalence point F->G

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[19][21]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic salt). Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable.[19]

  • Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will have an inflection point. The pKa is the pH value at the point where 50% of the substance is neutralized (the half-equivalence point).

Thermal Analysis (Differential Scanning Calorimetry)

DSC is used to determine the melting point and investigate polymorphism by measuring changes in heat flow as a function of temperature.[22]

G A 1. Calibrate DSC instrument (e.g., with Indium) B 2. Accurately weigh 2-5 mg of API into an aluminum pan A->B C 3. Hermetically seal the pan B->C D 4. Place sample pan and an empty reference pan into the DSC cell C->D E 5. Heat at a constant rate (e.g., 10°C/min) under Nitrogen purge D->E F 6. Record the differential heat flow vs. temperature E->F G 7. Analyze thermogram for endotherms (melting) and exotherms (transitions) F->G

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[23]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.

  • Measurement: Place the sample and reference pans into the DSC cell. Subject the cell to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 200 °C).[23] The process is carried out under an inert nitrogen atmosphere.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak indicates melting, and the extrapolated onset of this peak is taken as the melting point.[24] The presence of other thermal events may indicate polymorphic transitions, desolvation, or decomposition.

Stability-Indicating Assay (Forced Degradation Study)

Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of the API.[25][26]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) C 3. Withdraw samples at time points Acid->C Base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base->C Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->C Thermal Thermal (e.g., 80°C, solid) Thermal->C A 1. Prepare API stock solution B 2. Expose aliquots to different stress conditions A->B D 4. Neutralize/Dilute samples to target concentration C->D E 5. Analyze by validated stability-indicating RP-HPLC method D->E F 6. Evaluate peak purity and quantify parent API and degradation products E->F

Caption: General workflow for a forced degradation stability study.

Detailed Protocol:

  • Preparation: Prepare stock solutions of this compound at a known concentration.

  • Stress Application: Subject the API to a series of stress conditions as per ICH guidelines (Q1A).[15]

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) and heat (e.g., 80 °C) for a defined period.[15]

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) and heat.[15]

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[27]

    • Thermal Stress: Expose the solid powder to dry heat.

    • Photolytic Stress: Expose the solution to UV/Visible light.

  • Sample Processing: At appropriate time points, withdraw samples. For hydrolyzed samples, neutralize them before dilution.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method. The method must be capable of separating the intact Raltegravir peak from all potential degradation product peaks.

  • Evaluation: Assess the results to determine the percentage of degradation. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is free from co-eluting degradants.

References

Initial in vitro studies of Raltegravir Potassium's antiviral activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial In Vitro Antiviral Studies of Raltegravir Potassium

Introduction

Raltegravir (MK-0518), marketed as Isentress®, is the first approved antiretroviral drug in the class of integrase strand transfer inhibitors (INSTIs).[1][2][3] Its development marked a significant advancement in the management of Human Immunodeficiency Virus (HIV) infection, providing a novel mechanism of action to combat the virus, including strains resistant to other drug classes.[1][4][5] This technical guide provides a comprehensive overview of the foundational in vitro studies that characterized the antiviral activity of this compound, detailing its mechanism of action, quantitative efficacy, the experimental protocols used for its evaluation, and the initial pathways of resistance development.

Core Mechanism of Action: Integrase Strand Transfer Inhibition

HIV replication requires the covalent insertion of the viral DNA, produced via reverse transcription, into the host cell's genome. This critical step is catalyzed by the viral enzyme integrase.[2][6] The integration process occurs in two main steps:

  • 3'-Processing: Integrase binds to the ends of the linear viral DNA and removes two nucleotides from each 3' end.[6][7]

  • Strand Transfer: The integrase-viral DNA complex (the pre-integration complex) is transported into the host cell nucleus. Integrase then cleaves the host DNA and covalently joins the processed 3' ends of the viral DNA to the host DNA, completing the integration.[6][7]

Raltegravir is a potent and selective inhibitor of the strand transfer step.[4][5][8] It functions as an interfacial inhibitor by binding to the integrase-viral DNA complex, chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site.[4] This action prevents the stable binding of the host DNA and blocks the strand transfer reaction, thus halting the integration of the viral genome and effectively aborting the replication cycle.[6][7][9]

Mechanism of Action: Raltegravir as an HIV Integrase Inhibitor cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV RNA Viral_DNA Linear Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) (Integrase + Viral DNA) Viral_DNA->PIC 3'-Processing Host_DNA Host Chromosomal DNA PIC->Block Strand Transfer Provirus Integrated Provirus Raltegravir Raltegravir Raltegravir->Block Block->Provirus

Caption: HIV integrase pathway and the inhibitory action of Raltegravir.

Quantitative Summary of In Vitro Antiviral Activity

Initial in vitro studies established Raltegravir's potent activity against a broad range of HIV isolates, including wild-type and multidrug-resistant strains.[1] The key quantitative metrics are summarized below.

Table 1: Raltegravir Potency in Enzymatic and Cell-Based Assays
Assay TypeTarget/VirusMetricValue (nM)Conditions/Cell LineReference
Enzymatic Assay Purified HIV-1 IntegraseIC₅₀2 - 7Inhibition of strand transfer[1][4]
Cell-Based Assay Wild-Type HIV-1IC₉₅1910% Fetal Bovine Serum[4]
Wild-Type HIV-1IC₉₅3150% Normal Human Serum[4][5]
Wild-Type HIV-1IC₉₅31 ± 20Human T lymphoid cells[9][10]
Wild-Type HIV-2IC₉₅6CEMx174 cells[9][10]
  • IC₅₀ (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the target enzyme's activity.

  • IC₉₅ (95% Inhibitory Concentration): The concentration of a drug that inhibits 95% of viral replication in cell culture.

Table 2: Raltegravir Efficacy (EC₅₀) Against Different HIV Strains
Assay TypeHIV StrainMetricValue (nM)Cell LineReference
Single-Cycle HIV-1 (NL4-3)EC₅₀4.9 ± 2.4MAGIC-5A[11]
HIV-1 (Group O)EC₅₀10.1 ± 6.2MAGIC-5A[11]
HIV-2 (ROD9)EC₅₀9.4 ± 2.7MAGIC-5A[11]
HIV-2 (Group A)EC₅₀2.6 - 20MAGIC-5A[11]
Spreading Infection HIV-1 (NL4-3)EC₅₀0.50 ± 0.16MT-4[11]
HIV-2 (ROD9)EC₅₀0.55 ± 0.19MT-4[11]
  • EC₅₀ (50% Effective Concentration): The concentration of a drug that produces 50% of its maximal antiviral effect.

Experimental Protocols

The characterization of Raltegravir's in vitro activity relied on several key experimental methodologies.

Biochemical Integrase Strand Transfer Assay

This cell-free assay directly measures the inhibition of the integrase enzyme's catalytic activity.

  • Objective: To determine the IC₅₀ of Raltegravir against the purified HIV-1 integrase enzyme.

  • Methodology:

    • Reagents: Purified, recombinant HIV-1 integrase enzyme; a donor DNA substrate mimicking the processed viral DNA end; and a target DNA substrate mimicking host DNA.

    • Reaction: The enzyme, donor DNA, and target DNA are incubated together in the presence of divalent cations (e.g., Mg²⁺) and varying concentrations of Raltegravir.

    • Analysis: The reaction products, representing the successful strand transfer (integration) events, are separated by gel electrophoresis and quantified.

    • Endpoint: The concentration of Raltegravir that reduces the amount of strand transfer product by 50% is calculated as the IC₅₀.[1][4]

Cell-Based Single-Cycle Infectivity Assay

This assay measures antiviral activity over a single round of viral infection, preventing viral spread.

  • Objective: To determine the EC₅₀ of Raltegravir against various HIV strains in a controlled, single-replication cycle.

  • Methodology:

    • Cells: An indicator cell line, such as MAGIC-5A cells, which contains an HIV-1 long terminal repeat (LTR) driving a reporter gene (e.g., β-galactosidase).

    • Infection: Cells are plated and pre-incubated with a range of Raltegravir concentrations before being infected with a viral stock.

    • Incubation: The infection proceeds for a limited time (e.g., 48 hours), sufficient for one round of replication and integration.

    • Analysis: Cells are lysed, and the reporter gene activity is measured (e.g., via a colorimetric assay for β-galactosidase).

    • Endpoint: The drug concentration that reduces reporter activity by 50% compared to untreated controls is determined as the EC₅₀.[11]

Workflow for a Cell-Based Antiviral Assay A 1. Seed susceptible host cells in microplate wells B 2. Add serial dilutions of This compound to wells A->B C 3. Infect cells with a standardized amount of HIV B->C D 4. Incubate for a defined period (e.g., 48-72 hours) C->D E 5. Measure viral replication (e.g., reporter gene, p24 antigen) D->E F 6. Plot dose-response curve and calculate EC₅₀/IC₉₅ E->F

Caption: Generalized workflow for in vitro antiviral efficacy testing.

In Vitro Resistance Selection Studies

These experiments are designed to identify the genetic mutations that confer resistance to a drug.

  • Objective: To determine the primary resistance pathways for Raltegravir.

  • Methodology:

    • Culture: HIV-1 (e.g., strain IIIB) is cultured in susceptible T-cell lines (e.g., H9 cells) in the presence of a low concentration of Raltegravir.[12]

    • Passaging: As the virus replicates, the culture supernatant is used to infect fresh cells.

    • Dose Escalation: The concentration of Raltegravir is gradually increased in subsequent passages as the virus adapts and develops resistance.[12]

    • Analysis: At various time points, viral DNA is extracted, and the integrase gene is sequenced to identify mutations.

    • Confirmation: The identified mutations are introduced into a wild-type viral clone via site-directed mutagenesis, and the resulting virus is tested for reduced susceptibility to Raltegravir to confirm its role in resistance.[12]

Initial In Vitro Resistance Pathways

In vitro resistance selection studies were crucial for predicting how HIV might evade Raltegravir's effects. These studies, later confirmed in clinical settings, identified three primary mutational pathways involving key residues in the integrase enzyme.[8][12][13]

  • N155H Pathway: This was often one of the first mutations to be selected in vitro.[12]

  • Q148 Pathway: Mutations at this residue (to Q148H/K/R) often appear in combination with secondary mutations like G140S/A or E138A/K.[12][13]

  • Y143 Pathway: Changes at this position (to Y143C/H/R) represent a third distinct pathway to resistance.[12][13]

These primary mutations can reduce the binding affinity of Raltegravir to the integrase-DNA complex. Often, they also impair the virus's replication capacity, which can be compensated for by the later acquisition of secondary mutations.[13][14]

Primary In Vitro Resistance Pathways for Raltegravir cluster_pathways Primary Resistance Mutations WT Wild-Type Integrase N155H N155H WT->N155H Drug Pressure Q148 Q148H/R/K WT->Q148 Drug Pressure Y143 Y143C/H/R WT->Y143 Drug Pressure Secondary Secondary Mutations (e.g., G140S, E138A, E92Q) N155H->Secondary Compensatory Evolution Resistance Reduced Susceptibility to Raltegravir N155H->Resistance Q148->Secondary Compensatory Evolution Q148->Resistance Y143->Secondary Compensatory Evolution Y143->Resistance Secondary->Resistance

Caption: Evolution of the three main genetic pathways for Raltegravir resistance.

Conclusion

The initial in vitro studies of this compound were instrumental in establishing its profile as a potent and selective antiviral agent. Through a combination of biochemical and cell-based assays, researchers quantified its high potency against both HIV-1 and HIV-2 and elucidated its novel mechanism of action as an integrase strand transfer inhibitor. Furthermore, proactive in vitro resistance selection studies provided critical early insights into the genetic pathways by which HIV could develop resistance, information that has proven invaluable for clinical monitoring and the development of second-generation INSTIs. These foundational studies provided the essential data and rationale for advancing Raltegravir into the clinical trials that would ultimately establish it as a cornerstone of modern antiretroviral therapy.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Raltegravir Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical characteristics, and analytical methodologies for Raltegravir Potassium, a potent antiretroviral agent. The information presented herein is intended to support research, development, and quality control activities related to this important therapeutic compound.

Molecular and Chemical Identity

This compound is the potassium salt of Raltegravir, a first-in-class integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2][3] Its chemical structure is characterized by a central pyrimidinone core linked to a fluorobenzyl group and a methyl-oxadiazole moiety.

Chemical Structure and Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below, providing a concise reference for its molecular identity.

IdentifierValue
Chemical Name potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
CAS Number 871038-72-1
Molecular Formula C₂₀H₂₀FKN₆O₅
Molecular Weight 482.51 g/mol
InChI Key IFUKBHBISRAZTF-UHFFFAOYSA-M
SMILES String CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

PropertyValue
Melting Point 155 - 157 °C
pKa 6.3
LogP 1.3 (ALOGPS)
Solubility in DMSO 96 mg/mL
Solubility in Ethanol 10 mg/mL
Solubility in Water Insoluble (as the free acid); solubility of the potassium salt increases with pH.

Crystalline Structure and Polymorphism

This compound is known to exist in multiple polymorphic forms, which can impact its stability and dissolution characteristics. Several crystalline forms, including anhydrous and hydrated forms, have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). For example, crystalline anhydrous Form 1 is characterized by PXRD peaks at 2θ angles of approximately 5.9, 12.5, 20.0, 20.6, and 25.6 degrees. In contrast, a hydrated Form 2 exhibits peaks at about 7.9, 13.8, 15.7, 24.5, and 31.5 degrees. The existence of these polymorphs underscores the importance of solid-state characterization in the development of this compound drug products.

Mechanism of Action: HIV Integrase Inhibition

Raltegravir's therapeutic effect stems from its potent and specific inhibition of the HIV-1 integrase enzyme. This enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process, known as strand transfer, is a critical step in the establishment of a persistent HIV infection.[1][2] Raltegravir binds to the active site of the integrase, preventing it from carrying out the strand transfer reaction and thereby blocking the integration of viral DNA.[1][2]

Caption: Mechanism of HIV Integrase Inhibition by Raltegravir.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and in vitro evaluation of this compound.

Synthesis and Purification of this compound

A common synthetic route to Raltegravir involves the reaction of 2-amino-2-methylpropanenitrile with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.[4] The resulting product is then treated with hydroxylamine to form an amidoxime.[4] The central pyrimidone ring is constructed through the reaction of the amidoxime with dimethyl acetylenedicarboxylate.[4] The synthesis is completed by converting the methyl ester to an amide with 4-fluorobenzylamine and subsequent methylation.[4]

To prepare a specific polymorphic form, such as Form 3, Raltegravir base can be suspended in a suitable solvent like isopropyl alcohol. An alcoholic solution of a potassium base, such as potassium hydroxide, is then added. The reaction mixture may be heated to reflux and then stirred for several hours to facilitate the crystallization of the desired polymorph, which is then isolated by filtration and dried.

Synthesis_Workflow Start Start with Raltegravir Base Suspend Suspend in Isopropyl Alcohol Start->Suspend Add_Base Add Alcoholic Potassium Hydroxide Solution Suspend->Add_Base Heat Heat to Reflux Temperature Add_Base->Heat Stir Stir for 2-5 hours Heat->Stir Isolate Isolate Solid by Filtration Stir->Isolate Dry Dry under Vacuum at 40-50 °C Isolate->Dry End Obtain this compound Form 3 Dry->End

References

Raltegravir Potassium's Target Binding Site on HIV Integrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raltegravir (Isentress®), the first approved HIV-1 integrase strand transfer inhibitor (INSTI), represents a significant milestone in antiretroviral therapy. Its mechanism of action centers on the specific inhibition of the viral enzyme integrase, which is essential for the replication of HIV. This technical guide provides a comprehensive overview of the binding interaction between Raltegravir Potassium and its target, HIV integrase. It delves into the molecular details of the binding site, presents quantitative binding data, outlines key experimental protocols for studying this interaction, and visualizes the underlying molecular and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development in the field of HIV therapeutics.

Introduction to HIV Integrase and Raltegravir

Human Immunodeficiency Virus Type 1 (HIV-1) establishes a persistent infection by integrating its viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[1] This integration is a critical step in the viral life cycle, making integrase a prime target for antiretroviral drugs.[2] HIV-1 integrase is a 32 kDa protein composed of three domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[3] The catalytic core domain contains the highly conserved DDE motif, comprising three acidic residues (Asp64, Asp116, and Glu152), which is essential for the enzyme's catalytic activity.[1]

Raltegravir is a potent inhibitor of the strand transfer step of HIV-1 integration.[4] It functions by binding to the integrase active site and chelating two divalent magnesium ions (Mg²⁺), which are critical cofactors for the catalytic reaction.[5][6] This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting viral replication.[1]

The Molecular Binding Site of Raltegravir on HIV Integrase

Structural studies, primarily using the prototype foamy virus (PFV) integrase as a model due to challenges in crystallizing the full-length HIV-1 integrase, have provided significant insights into the binding mode of Raltegravir.[5] These studies have been complemented by cryo-electron microscopy (cryo-EM) of the HIV-1 intasome, the nucleoprotein complex composed of integrase and viral DNA ends.[7][8]

The binding of Raltegravir occurs within the catalytic core domain of HIV-1 integrase, at the interface with the viral DNA ends. The key features of this binding site include:

  • The DDE Motif: The carboxylate groups of the conserved DDE triad (Asp64, Asp116, and Glu152) are crucial for coordinating the two catalytic Mg²⁺ ions.[1] Raltegravir directly interacts with these metal ions through its β-hydroxyketone motif, effectively displacing the reactive 3'-hydroxyl group of the processed viral DNA.[5]

  • Magnesium Ions: Two Mg²⁺ ions are essential for both the catalytic activity of integrase and the binding of Raltegravir.[5] The inhibitor's ability to chelate these ions is central to its mechanism of action.

  • Viral DNA End: Raltegravir also interacts with the terminal base of the viral DNA, stacking on top of it within the active site.[5]

  • Amino Acid Residues: While direct contacts with HIV-1 integrase residues are inferred from resistance mutations and homology modeling based on PFV structures, key residues in the vicinity of the active site include those in the flexible loop (residues 140-149).[9] Mutations in this region, particularly at positions Y143, Q148, and N155, are known to confer resistance to Raltegravir, indicating their proximity to or influence on the drug's binding pocket.[10] For instance, the N155H mutation is thought to disrupt the coordination of the Mg²⁺ ions in the active site.[9]

Quantitative Binding Data

The inhibitory activity of Raltegravir against HIV-1 integrase has been quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Raltegravir against HIV-1 Integrase

ParameterValue (nM)Assay Condition
IC₅₀ (Strand Transfer)2 - 7Purified HIV-1 Integrase
IC₅₀ (Strand Transfer)10Purified HIV-1 Integrase
EC₉₅ (in vitro)31 ± 20HIV-1 infected human T-lymphoid cells
EC₉₅ (in vitro)6 - 50Primary clinical HIV-1 isolates
EC₉₅ (in vitro, HIV-2)6HIV-2 infected CEMx174 cells

Data sourced from multiple studies.[4][10]

Table 2: Raltegravir Susceptibility of Common Resistance Mutants

Integrase MutationFold Change in IC₅₀/EC₅₀
Y143C/H/RVaries with additional mutations
Q148H/K/RHigh-level resistance
N155HSignificant increase
G140S + Q148HVery high resistance

Fold change is relative to wild-type virus. Data compiled from various resistance studies.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Raltegravir and HIV-1 integrase.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the ability of Raltegravir to inhibit the strand transfer step of integration in a cell-free system.

Materials:

  • Recombinant full-length HIV-1 integrase protein

  • Donor DNA substrate: A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 LTR, with one strand labeled (e.g., with biotin).

  • Target DNA substrate: A double-stranded oligonucleotide or plasmid DNA.

  • Assay Buffer: Typically contains a buffering agent (e.g., MOPS or HEPES), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl₂ or MnCl₂).

  • This compound solution at various concentrations.

  • 96-well plates (e.g., streptavidin-coated for biotin-labeled donor DNA).

  • Detection reagents (e.g., HRP-conjugated antibody against a label on the target DNA, and a suitable substrate like TMB).

  • Plate reader.

Protocol:

  • Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated donor DNA substrate. Wash to remove unbound DNA.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of Raltegravir (or control compounds) to the wells and incubate.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA substrate. Incubate to allow the integration reaction to proceed.

  • Detection: Wash the plates to remove unreacted components. Add a detection antibody (e.g., anti-digoxigenin-HRP if the target DNA is digoxigenin-labeled) and incubate.

  • Signal Generation: Add the HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Raltegravir concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Single-Round HIV-1 Infectivity Assay for IC₅₀ Determination

This cell-based assay measures the ability of Raltegravir to inhibit HIV-1 replication in a single round of infection.

Materials:

  • Producer cell line (e.g., 293T) for generating pseudotyped HIV-1 virions.

  • Plasmids: An HIV-1 proviral vector with a reporter gene (e.g., luciferase or GFP) and a plasmid encoding a viral envelope protein (e.g., VSV-G).

  • Target cell line susceptible to infection (e.g., HeLa or TZM-bl cells).

  • Cell culture medium, fetal bovine serum, and antibiotics.

  • This compound solution at various concentrations.

  • Reagents for quantifying the reporter gene expression (e.g., luciferase assay substrate).

  • Luminometer or fluorescence microscope/plate reader.

Protocol:

  • Virus Production: Co-transfect the producer cell line with the HIV-1 proviral vector and the envelope plasmid to produce pseudotyped virions.

  • Virus Harvest: Collect the cell culture supernatant containing the virus particles and determine the virus titer (e.g., by p24 ELISA or a TCID₅₀ assay).[11]

  • Infection: Seed the target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of Raltegravir. Then, infect the cells with a known amount of the pseudotyped virus.

  • Incubation: Incubate the infected cells for a period sufficient for one round of infection and reporter gene expression (typically 48-72 hours).

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: Calculate the percent inhibition of infectivity for each Raltegravir concentration and determine the IC₅₀ value.

X-ray Crystallography of Integrase-Raltegravir Complex

This technique provides high-resolution structural information of the binding interaction. Due to the difficulty in crystallizing full-length HIV-1 integrase, this protocol is often adapted for the more tractable PFV integrase.

Protocol Overview:

  • Protein Expression and Purification: Express and purify high-quality, homogenous integrase protein.

  • Complex Formation (Co-crystallization): Incubate the purified integrase with a molar excess of Raltegravir and the viral DNA oligonucleotides to form a stable complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain a final, accurate structure.

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Intasome

Cryo-EM has emerged as a powerful technique to visualize the structure of large, dynamic complexes like the HIV-1 intasome.

Protocol Overview:

  • Intasome Assembly: Assemble the HIV-1 intasome by incubating purified HIV-1 integrase with viral DNA oligonucleotides under specific buffer conditions.[7][8]

  • Sample Preparation for Cryo-EM: Apply a small volume of the purified intasome solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of individual intasome particles.

  • Image Processing: Use specialized software to select particles, align them, and reconstruct a 3D density map of the intasome.

  • Model Building and Analysis: Build an atomic model of the intasome into the cryo-EM map and analyze the structure to understand the interactions between integrase, viral DNA, and any bound inhibitors.

Site-Directed Mutagenesis of HIV-1 Integrase

This technique is used to introduce specific amino acid changes into the integrase protein to study their impact on enzyme function and Raltegravir susceptibility.

Protocol Overview:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the desired amino acid substitution.[6][12]

  • Mutagenesis PCR: Perform a PCR reaction using a plasmid containing the wild-type integrase gene as a template and the mutagenic primers. This reaction will generate copies of the plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid DNA is methylated, while the newly synthesized DNA is not).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the integrase gene to confirm the presence of the desired mutation.

  • Protein Expression and Functional Analysis: Express the mutant integrase protein and characterize its enzymatic activity and susceptibility to Raltegravir using the assays described above.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of Raltegravir's interaction with HIV integrase.

HIV_Integration_and_Raltegravir_Inhibition Mechanism of HIV-1 Integration and Raltegravir Inhibition cluster_virus HIV-1 Life Cycle cluster_integrase HIV-1 Integrase Action cluster_inhibition Raltegravir Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Forms Provirus Integrated Provirus Integrase Integrase Integrase->PIC Binds Strand_Transfer Strand Transfer PIC->Strand_Transfer Mediates Strand_Transfer->Provirus Raltegravir Raltegravir Inhibited_Complex Inhibited Integrase-DNA Complex Raltegravir->Inhibited_Complex Binds to Active_Site Integrase Active Site (DDE Motif + 2 Mg²⁺) Active_Site->Inhibited_Complex Inhibited_Complex->Strand_Transfer Blocks

Caption: Mechanism of HIV-1 Integration and Raltegravir Inhibition.

Strand_Transfer_Assay_Workflow In Vitro Strand Transfer Assay Workflow Start Start: Prepare Reagents Coat_Plate Coat 96-well plate with biotinylated donor DNA Start->Coat_Plate Wash1 Wash plate Coat_Plate->Wash1 Add_Integrase Add HIV-1 Integrase Wash1->Add_Integrase Incubate1 Incubate Add_Integrase->Incubate1 Add_Raltegravir Add serial dilutions of Raltegravir Incubate1->Add_Raltegravir Incubate2 Incubate Add_Raltegravir->Incubate2 Add_Target_DNA Add labeled target DNA Incubate2->Add_Target_DNA Incubate3 Incubate for strand transfer Add_Target_DNA->Incubate3 Wash2 Wash plate Incubate3->Wash2 Add_Detection_Ab Add HRP-conjugated detection antibody Wash2->Add_Detection_Ab Incubate4 Incubate Add_Detection_Ab->Incubate4 Wash3 Wash plate Incubate4->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Incubate5 Incubate for color development Add_Substrate->Incubate5 Stop_Reaction Add stop solution Incubate5->Stop_Reaction Read_Plate Read absorbance Stop_Reaction->Read_Plate Analyze_Data Analyze data and determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End Resistance_Testing_Workflow HIV Drug Resistance Testing Workflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Identify_Mutations Identify Resistance Mutations Sequence_Analysis->Identify_Mutations Interpret_Results Interpret Genotypic Resistance Profile Identify_Mutations->Interpret_Results Clinical_Decision Inform Clinical Decision Interpret_Results->Clinical_Decision

References

An In-depth Technical Guide to the Early-Stage Research on the Metabolic Pathways of Raltegravir Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the metabolic pathways of Raltegravir Potassium, the first-in-class HIV integrase strand transfer inhibitor. The document focuses on foundational in vitro, preclinical, and early-phase clinical studies that elucidated the biotransformation and pharmacokinetic profile of this antiretroviral agent.

Executive Summary

Early research definitively established that the primary metabolic pathway of Raltegravir is glucuronidation , mediated predominantly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This process results in the formation of a single major metabolite, Raltegravir-phenolic glucuronide (M2) , which is pharmacologically inactive. Notably, Raltegravir is not a substrate for, nor an inhibitor or inducer of, the Cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions with agents metabolized through this common pathway. The primary route of elimination is through feces, with a smaller portion excreted in the urine, mainly as the M2 metabolite.

In Vitro Metabolism

Initial investigations into Raltegravir's metabolism utilized human liver microsomes and hepatocytes. These studies were crucial in identifying the main metabolic route and the enzymes involved.

Key Findings from In Vitro Studies
  • Primary Pathway: Glucuronidation of the phenolic hydroxyl group of Raltegravir to form the M2 metabolite was identified as the major metabolic pathway[1][2].

  • Enzyme Identification: Correlation and specific chemical inhibition studies in pooled human liver microsomes confirmed that UGT1A1 is the primary enzyme responsible for Raltegravir glucuronidation. Minor contributions from UGT1A9 and UGT1A3 were also noted.

  • CYP450 Involvement: In vitro studies demonstrated that Raltegravir is not a substrate for CYP450 enzymes[1].

Quantitative Data: In Vitro Enzyme Kinetics

The following table summarizes the kinetic parameters for Raltegravir glucuronidation in human liver microsomes.

ParameterValueSource
Km (µM) 183
Vmax (pmol/min/mg protein) 1,250

Preclinical Metabolism in Animal Models

Studies in various animal species were conducted to understand the in vivo metabolism and pharmacokinetic profile of Raltegravir before human trials.

Key Findings from Preclinical Studies
  • Similar Metabolism: The metabolic profile of Raltegravir in rats, dogs, and rhesus monkeys was found to be qualitatively similar to that observed in vitro with human liver microsomes, with glucuronidation being the main pathway.

  • Excretion: In rats, it was demonstrated that Raltegravir found in feces is at least partly derived from the hydrolysis of the M2 metabolite secreted in bile[1].

Quantitative Data: Preclinical Pharmacokinetics

The following table presents a summary of pharmacokinetic parameters of Raltegravir in different preclinical species following oral administration.

SpeciesDose (mg/kg)AUC (µM·h)Cmax (µM)T½ (h)
Rat 1015.83.92.5
Dog 223.94.15.9
Rhesus Monkey 1012.33.13.7

Early-Stage Clinical Research in Humans

Phase I clinical trials in healthy volunteers were instrumental in characterizing the pharmacokinetics, metabolism, and safety of Raltegravir in humans.

Human Mass Balance Study

A single-dose study using radiolabeled [¹⁴C]Raltegravir was conducted to determine the routes of excretion and metabolic fate.

  • Excretion: Following a single oral dose of 200 mg of [¹⁴C]Raltegravir, approximately 51% of the radioactivity was recovered in feces and 32% in urine[1].

  • Metabolites in Plasma and Urine: The major circulating entity in plasma was unchanged Raltegravir, accounting for about 70% of the total radioactivity, with the remaining 30% attributed to the M2 metabolite[1]. In urine, Raltegravir and its M2 metabolite accounted for approximately 9% and 23% of the administered dose, respectively[1].

Single and Multiple Ascending Dose Studies

Early clinical trials in healthy volunteers evaluated the safety and pharmacokinetic profile of single and multiple ascending doses of Raltegravir.

  • Rapid Absorption: Raltegravir is rapidly absorbed, with time to peak plasma concentration (Tmax) occurring approximately 3 hours after oral administration in a fasted state[3].

  • Biphasic Elimination: The plasma concentration of Raltegravir declines in a biphasic manner, with an initial rapid phase and a terminal half-life of approximately 9 hours[3].

  • Dose Proportionality: The area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of Raltegravir increase in a dose-proportional manner over a range of 100 mg to 1600 mg[3].

  • Steady State: With twice-daily dosing, steady-state plasma concentrations are achieved within approximately two days[4][5].

Quantitative Data: Raltegravir Pharmacokinetics in Healthy Volunteers (Single Dose)
Dose (mg)AUC₀-∞ (µM·h)Cmax (µM)T½ (h)
100 4.81.28.9
200 9.52.19.1
400 18.74.29.3
800 36.57.99.8
Quantitative Data: Raltegravir Pharmacokinetics in Healthy Volunteers (Multiple Dose, 400 mg twice daily)
ParameterValue
AUC₀-¹²h (µM·h) 14.3
Cmax (µM) 4.5
Cmin (nM) 142
T½ (h) ~9

Experimental Protocols

In Vitro Metabolism of Raltegravir in Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolic pathways of Raltegravir in vitro.

Materials:

  • Raltegravir

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Alamethicin

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Raltegravir in a suitable solvent (e.g., DMSO).

  • Pre-incubate pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes. For glucuronidation assays, add alamethicin (a pore-forming agent to activate UGTs) to the microsomal suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) and/or UDPGA (for glucuronidation) and Raltegravir (final concentration typically 1-10 µM) to the pre-incubated microsomes.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a quench solution (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

Bioanalytical Method for Quantification of Raltegravir and M2 Metabolite

Objective: To quantify the concentrations of Raltegravir and its glucuronide metabolite (M2) in plasma and urine samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Raltegravir transition: e.g., m/z 445.1 → 109.1

    • M2 metabolite transition: e.g., m/z 621.1 → 445.1

    • Internal Standard transition: A stable isotope-labeled analog of Raltegravir.

Sample Preparation (Plasma):

  • To a 100 µL aliquot of plasma, add an internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Inject a portion of the supernatant onto the LC-MS/MS system.

Visualizations

Metabolic Pathway of Raltegravir

Raltegravir_Metabolism cluster_0 Metabolism Raltegravir Raltegravir M2 Raltegravir-phenolic glucuronide (M2) (Inactive) Raltegravir->M2 Glucuronidation Excretion Excretion (Feces and Urine) M2->Excretion UGT1A1 UGT1A1 (Major)

Caption: Primary metabolic pathway of Raltegravir via UGT1A1-mediated glucuronidation.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Raltegravir Stock Solution D Initiate Reaction with Raltegravir, NADPH, and/or UDPGA A->D B Prepare Human Liver Microsomes C Pre-incubate Microsomes at 37°C B->C C->D E Incubate at 37°C D->E F Terminate Reaction at Time Points E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H

Caption: A typical experimental workflow for an in vitro metabolism study of Raltegravir.

Conclusion

The early-stage research on this compound's metabolic pathways was pivotal in establishing its favorable pharmacokinetic profile. The primary reliance on UGT1A1-mediated glucuronidation for clearance, with a lack of involvement of the CYP450 system, positioned Raltegravir as a drug with a low potential for metabolic drug-drug interactions. This foundational knowledge has been critical for its successful clinical development and its established role in antiretroviral therapy.

References

Pharmacological Profile of Raltegravir Potassium in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir (Isentress®), developed by Merck & Co., is the first-in-class human immunodeficiency virus (HIV) integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection.[1][2] By targeting the integrase enzyme, a critical component of the viral replication machinery, Raltegravir offers a unique mechanism of action distinct from other antiretroviral classes.[1] This document provides an in-depth summary of the preclinical pharmacological profile of Raltegravir, focusing on its mechanism of action, in vitro activity, pharmacokinetics, pharmacodynamics, and safety data derived from non-clinical models.

Mechanism of Action

Raltegravir specifically inhibits the strand transfer step of HIV-1 integration, which is an essential process for the insertion of the viral DNA into the host cell's genome.[3] The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. Raltegravir binds to the integrase-viral DNA complex and prevents the stable incorporation of the viral genome, thereby blocking viral replication.[1][3] It is highly selective for integrase and does not significantly inhibit host DNA polymerases.[4]

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Entry 1. Viral Entry RT 2. Reverse Transcription (RNA -> dsDNA) Entry->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Proteins) Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly NewVirus NewVirus Assembly->NewVirus New Virion Inhibitor Raltegravir Inhibitor->Integration Inibits Strand Transfer Step Virus HIV Virion Virus->Entry ADME_Pathway cluster_body Biological System cluster_metabolism Oral Oral Administration GI_Tract GI Tract (Absorption) Oral->GI_Tract Plasma Systemic Circulation (Plasma Protein Binding ~83%) GI_Tract->Plasma Tissues Tissue Distribution Plasma->Tissues Liver Liver (Metabolism) Plasma->Liver Excretion Excretion Plasma->Excretion Renal (Urine) Tissues->Plasma Liver->Excretion Bile (Feces) UGT1A1 UGT1A1-mediated Glucuronidation UGT1A1->Liver M2 Metabolite Resistance_Pathways cluster_paths Primary Resistance Pathways cluster_secondary Common Secondary Mutations WT Wild-Type Integrase N155H N155H WT->N155H RAL Pressure Q148 Q148H/K/R WT->Q148 RAL Pressure Y143 Y143C/R WT->Y143 RAL Pressure E92Q E92Q N155H->E92Q + G140S G140S Q148->G140S + T97A T97A Y143->T97A +

References

The Genesis of a New HIV Treatment Paradigm: A Technical Deep Dive into the Development of Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of integrase inhibitors marked a pivotal moment in the management of Human Immunodeficiency Virus (HIV) infection. This technical guide provides an in-depth chronicle of the scientific journey that led to the discovery and development of Raltegravir (Isentress®), the first-in-class integrase strand transfer inhibitor (INSTI) approved for clinical use. We will explore the foundational research into the HIV integrase enzyme, the evolution of various inhibitor classes, and the crucial preclinical and clinical milestones that established Raltegravir as a cornerstone of antiretroviral therapy. This document synthesizes key quantitative data, details seminal experimental methodologies, and visually represents the intricate pathways and processes that underpinned this therapeutic breakthrough.

Introduction: Targeting the Point of No Return

The replication cycle of HIV-1 is a complex, multi-stage process that offers several targets for therapeutic intervention. One of the most critical steps is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase[1][2]. This integration is essentially the point of no return, as it permanently incorporates the viral genetic material into the host's cellular machinery, ensuring the lifelong persistence of the virus[2]. The indispensability of integrase for viral replication made it a highly attractive, yet challenging, target for antiretroviral drug development[3][4].

The HIV-1 integrase enzyme performs two key catalytic functions:

  • 3'-Processing: This involves the endonucleolytic removal of a dinucleotide from each 3' end of the newly synthesized viral DNA, exposing a reactive hydroxyl group[5].

  • Strand Transfer: Integrase then facilitates the joining of these processed viral DNA ends to the host cell's chromosomal DNA[2][5].

Early research efforts were fraught with challenges, including the complexity of the integration reaction and the difficulty in developing potent and specific inhibitors.

Early Explorations and the Rise of Diketo Acids

Initial forays into integrase inhibition explored a diverse range of chemical scaffolds. Natural products, such as those derived from fungal extracts, showed some early promise, with some containing a β-hydroxyketo group that would later be recognized as a key structural feature for potent inhibitors[6][7].

A significant breakthrough came with the identification of the diketo acid (DKA) class of inhibitors[8][9]. These compounds were found to selectively inhibit the strand transfer step of the integration process[9][10]. The diketo acid moiety was crucial for chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby disrupting its catalytic function[9].

Key Early Diketo Acid-Based Inhibitors

Several early DKA-based compounds laid the groundwork for the development of Raltegravir. While many were potent in enzymatic assays, they often suffered from poor cellular permeability and unfavorable pharmacokinetic properties.

CompoundStrand Transfer IC50 (nM)3'-Processing IC50 (µM)Antiviral EC50 (µM)Key Observations
L-708,906 420-5.5Selective for strand transfer, but with modest antiviral activity.
L-731,988 8060.5Showed improved potency and selectivity for strand transfer over 3'-processing.
S-1360 20-0.2A potent diketo heteroaryl derivative that entered clinical development but was later discontinued.
L-870,810 ---Showed a promising profile but was discontinued due to toxicity in preclinical studies.

Table 1: Potency of Early Diketo Acid-Based Integrase Inhibitors. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are approximate and compiled from various sources for comparative purposes.

The Path to Raltegravir: Optimizing for Success

The development of Raltegravir (formerly MK-0518) by Merck represents a culmination of extensive medicinal chemistry efforts aimed at overcoming the limitations of earlier integrase inhibitors[11][12]. The focus was on improving antiviral potency, particularly in the presence of human serum, enhancing pharmacokinetic properties to allow for oral bioavailability, and maintaining a favorable safety profile[11].

The discovery of Raltegravir stemmed from the evolution of 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides[12]. Structural modifications were systematically made to maximize potency against wild-type HIV and a selection of resistant mutants, while also optimizing selectivity and metabolic stability[11][12].

dot

Raltegravir_Development_Pathway cluster_early Early Research & Discovery cluster_optimization Lead Optimization cluster_raltegravir Raltegravir Early_Compounds Early Diketo Acid Inhibitors (e.g., L-708,906, L-731,988) Challenges Poor Cellular Permeability Poor Pharmacokinetics Early_Compounds->Challenges Identified Scaffold_Modification Scaffold Hopping & Structural Modification Challenges->Scaffold_Modification Addressed by SAR_Studies Structure-Activity Relationship Studies Scaffold_Modification->SAR_Studies Property_Enhancement Improved Potency Enhanced PK Profile Reduced Toxicity SAR_Studies->Property_Enhancement Raltegravir Raltegravir (MK-0518) Property_Enhancement->Raltegravir

Figure 1: Logical progression of Raltegravir's development.

Preclinical and Clinical Development of Raltegravir

Raltegravir demonstrated a promising preclinical profile, meeting all the necessary criteria to be considered an effective and safe anti-HIV agent[11]. Preclinical pharmacokinetic studies predicted that it would be a twice-daily drug in humans, a prediction that was later confirmed in clinical trials[11].

Key Clinical Trials

The efficacy and safety of Raltegravir were established in a series of robust Phase II and Phase III clinical trials.

  • BENCHMRK-1 and BENCHMRK-2 Studies: These were pivotal, international, randomized, placebo-controlled trials in treatment-experienced adult patients with HIV-1 infection and resistance to at least one drug in each of the three available classes of antiretroviral therapy[13].

  • STARTMRK Study: This trial compared the efficacy and safety of Raltegravir with efavirenz, both in combination with tenofovir and emtricitabine, in treatment-naive adult patients with HIV-1 infection.

TrialPatient PopulationKey Finding at 48 Weeks
BENCHMRK-1 & 2 Treatment-experiencedRaltegravir + Optimized Background Therapy (OBT) was superior to placebo + OBT in achieving viral load <50 copies/mL.
STARTMRK Treatment-naiveRaltegravir was non-inferior to efavirenz in achieving viral load <50 copies/mL, with a more rapid initial decline in viral load and a better lipid profile.

Table 2: Summary of Key Raltegravir Clinical Trials.

Efficacy Data from Clinical Trials

The clinical trials consistently demonstrated the potent and durable antiretroviral activity of Raltegravir.

TrialTimepoint% of Patients with HIV-1 RNA <50 copies/mL (Raltegravir group)Mean CD4+ Cell Count Increase from Baseline (cells/mm³) (Raltegravir group)
BENCHMRK-1 & 2 Week 48~62%~109
STARTMRK Week 48~86%~189
STARTMRK Week 96~81%~241

Table 3: Efficacy of Raltegravir in Pivotal Clinical Trials.

Experimental Protocols

The development of integrase inhibitors relied on a suite of specialized in vitro and cell-based assays to determine potency and selectivity.

Integrase Strand Transfer Assay (Biochemical Assay)

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of the HIV-1 integration reaction in a cell-free system.

Principle: Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA substrate (donor DNA) and a target DNA substrate. The strand transfer reaction results in the integration of the donor DNA into the target DNA, which can be quantified.

dot

Strand_Transfer_Assay Reagents Recombinant Integrase + Donor DNA + Target DNA Incubation Incubation with Test Compound Reagents->Incubation Reaction Strand Transfer Reaction Incubation->Reaction Detection Quantification of Integrated Product Reaction->Detection Result IC50 Determination Detection->Result

Figure 2: Workflow for an in vitro integrase strand transfer assay.

Generalized Protocol:

  • Prepare Reaction Mixture: A reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+), DTT, and other components is prepared.

  • Enzyme and Substrate Incubation: Recombinant HIV-1 integrase is incubated with a labeled (e.g., biotinylated or radiolabeled) donor DNA substrate to form a pre-integration complex.

  • Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

  • Initiate Strand Transfer: A target DNA substrate is added to initiate the strand transfer reaction.

  • Reaction Termination and Product Detection: The reaction is stopped after a defined period. The integrated DNA product is then separated from the unreacted substrates (e.g., by gel electrophoresis) and quantified.

  • Data Analysis: The concentration of the test compound that inhibits the strand transfer reaction by 50% (IC50) is calculated.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: A susceptible cell line (e.g., MT-4, TZM-bl) is infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is then measured after a period of incubation.

dot

Antiviral_Assay_Workflow Cell_Culture Culture Susceptible Cells (e.g., MT-4) Infection Infect Cells with HIV-1 + Test Compound Cell_Culture->Infection Incubation_Period Incubation Infection->Incubation_Period Replication_Measurement Measure Viral Replication (e.g., p24 ELISA, Luciferase) Incubation_Period->Replication_Measurement EC50_Calculation EC50 Determination Replication_Measurement->EC50_Calculation

Figure 3: General workflow for a cell-based HIV-1 antiviral assay.

Generalized Protocol:

  • Cell Seeding: Susceptible cells are seeded into the wells of a microtiter plate.

  • Compound Addition: The test compound is added to the wells at a range of concentrations.

  • Viral Infection: A known amount of HIV-1 is added to the wells to infect the cells.

  • Incubation: The plate is incubated for a period of several days to allow for viral replication.

  • Quantification of Viral Replication: The amount of viral replication is determined by measuring a viral marker. Common methods include:

    • p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the cell culture supernatant.

    • Reporter Gene Assay: Uses a cell line (e.g., TZM-bl) that contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase). Viral replication leads to the expression of the reporter gene, which can be easily quantified.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated. A cytotoxicity assay is also performed in parallel to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the therapeutic index (CC50/EC50).

Conclusion and Future Directions

The development of Raltegravir was a landmark achievement in the field of antiretroviral therapy, providing a new and highly effective mechanism of action for the treatment of HIV-1 infection. The journey from the initial identification of HIV integrase as a therapeutic target to the successful clinical implementation of a potent and selective inhibitor is a testament to the power of rational drug design and persistent scientific inquiry. The foundational work on diketo acid inhibitors and the subsequent optimization efforts that led to Raltegravir have paved the way for the development of a new generation of integrase inhibitors with improved characteristics, such as once-daily dosing and a higher barrier to resistance. The ongoing research in this area continues to refine our therapeutic armamentarium against HIV, bringing us closer to the goal of long-term, durable viral suppression and improved quality of life for people living with HIV.

References

Methodological & Application

Raltegravir Potassium In Vitro Antiviral Assay Protocol using MT-4 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raltegravir, an integrase strand transfer inhibitor, is a potent antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The evaluation of its antiviral activity and cytotoxicity in a reliable in vitro system is crucial for drug development and resistance monitoring. The human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, MT-4, is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect (CPE), making it an ideal model for anti-HIV drug screening.[1] This document provides a detailed protocol for assessing the in vitro antiviral efficacy and cytotoxicity of Raltegravir Potassium using MT-4 cells.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of Raltegravir.

Parameter Cell Line Virus Strain Value Assay Method
EC50 (µM) MT-4HIV-1 (IIIB)0.0014Inhibition of viral replication
EC50 (µM) MT-4HIV-1 (IIIB)0.0018Inhibition of viral replication
EC50 (µM) MT-4VSV-G pseudotyped HIV0.002Inhibition of viral replication
CC50 (µM) JurkatN/A> 120MTT Assay[2]
Selectivity Index (SI) N/AN/ANot AvailableCC50/EC50

Note: The 50% cytotoxic concentration (CC50) of Raltegravir in MT-4 cells was not available in the reviewed literature. The provided CC50 value was determined in Jurkat cells, another human T-lymphocyte cell line, and is included for reference.[2] The Selectivity Index (SI) for MT-4 cells could not be calculated.

Experimental Protocols

Materials and Reagents
  • This compound (reagent grade)

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • 96-well flat-bottom microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

MT-4 Cell Culture and Maintenance
  • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine (complete medium).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain a cell density between 0.5 x 10^5 and 1 x 10^6 cells/mL.

  • Cell viability should be monitored using Trypan Blue exclusion and should be >95% for use in assays.

Cytotoxicity Assay (MTT Method)

This assay determines the concentration of Raltegravir that is toxic to the MT-4 cells.

  • Harvest exponentially growing MT-4 cells and adjust the cell concentration to 1 x 10^5 cells/mL in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the Raltegravir dilutions to the wells in triplicate. Include a "cell control" with medium only and a "blank control" with medium but no cells.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator (this incubation period should match the duration of the antiviral assay).

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

Antiviral Activity Assay

This assay measures the ability of Raltegravir to inhibit HIV-1 replication in MT-4 cells. This can be assessed by monitoring the inhibition of the viral cytopathic effect (CPE) or by quantifying the reduction in a viral marker, such as the p24 antigen.

  • Seed MT-4 cells at a density of 5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the Raltegravir dilutions to the wells in triplicate.

  • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock (e.g., at a multiplicity of infection of 0.01-0.1).

  • Include the following controls on each plate:

    • Virus Control: Cells infected with HIV-1 in the absence of the drug.

    • Cell Control: Uninfected cells in the absence of the drug.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, until the virus control wells show significant CPE (e.g., syncytia formation, cell death).

  • Assess cell viability using the MTT method as described in the cytotoxicity assay (Section 3).

  • Calculate the percentage of CPE inhibition for each drug concentration.

  • The 50% effective concentration (EC50) is the concentration of Raltegravir that inhibits 50% of the viral CPE.

  • Perform the antiviral assay setup as described in the CPE assay (Section 4.1, steps 1-6).

  • On day 4 or 5 post-infection, collect the cell culture supernatant from each well.

  • Clarify the supernatants by centrifugation to remove cellular debris.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

  • The EC50 is the concentration of Raltegravir that reduces the p24 antigen production by 50% compared to the virus control.

Visualization of Experimental Workflow

Antiviral_Assay_Workflow Raltegravir Antiviral Assay Workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_cpe CPE Inhibition cluster_p24 p24 Antigen Quantification cluster_analysis Data Analysis start Start maintain_cells Maintain MT-4 Cells (RPMI-1640, 10% FBS) start->maintain_cells check_viability Check Viability (>95%) maintain_cells->check_viability seed_cells_cyto Seed MT-4 Cells (1x10^4 cells/well) check_viability->seed_cells_cyto seed_cells_antiviral Seed MT-4 Cells (5x10^3 cells/well) check_viability->seed_cells_antiviral add_raltegravir_cyto Add Raltegravir (Serial Dilutions) seed_cells_cyto->add_raltegravir_cyto incubate_cyto Incubate (4-5 days) add_raltegravir_cyto->incubate_cyto mtt_assay_cyto MTT Assay incubate_cyto->mtt_assay_cyto read_absorbance_cyto Read Absorbance (570 nm) mtt_assay_cyto->read_absorbance_cyto calculate_cc50 Calculate CC50 read_absorbance_cyto->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_cc50->calculate_si add_raltegravir_antiviral Add Raltegravir (Serial Dilutions) seed_cells_antiviral->add_raltegravir_antiviral infect_cells Infect with HIV-1 add_raltegravir_antiviral->infect_cells incubate_antiviral Incubate (4-5 days) infect_cells->incubate_antiviral mtt_assay_cpe MTT Assay incubate_antiviral->mtt_assay_cpe collect_supernatant Collect Supernatant incubate_antiviral->collect_supernatant read_absorbance_cpe Read Absorbance (570 nm) mtt_assay_cpe->read_absorbance_cpe calculate_ec50_cpe Calculate EC50 read_absorbance_cpe->calculate_ec50_cpe calculate_ec50_cpe->calculate_si p24_elisa p24 ELISA collect_supernatant->p24_elisa read_absorbance_p24 Read Absorbance p24_elisa->read_absorbance_p24 calculate_ec50_p24 Calculate EC50 read_absorbance_p24->calculate_ec50_p24 calculate_ec50_p24->calculate_si end_node End calculate_si->end_node

Caption: Workflow for Raltegravir antiviral and cytotoxicity assays.

Signaling Pathway

HIV_Inhibition_by_Raltegravir Mechanism of HIV-1 Inhibition by Raltegravir hiv_virion HIV-1 Virion host_cell Host T-Cell (MT-4) hiv_virion->host_cell Binding & Fusion viral_rna Viral RNA host_cell->viral_rna Entry reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host Genome viral_dna->integration provirus Provirus integration->provirus transcription_translation Transcription & Translation provirus->transcription_translation viral_proteins New Viral Proteins & RNA transcription_translation->viral_proteins assembly_budding Assembly & Budding viral_proteins->assembly_budding new_virion New HIV-1 Virion assembly_budding->new_virion raltegravir Raltegravir raltegravir->integration Inhibits integrase Integrase Enzyme raltegravir->integrase Binds to integrase->integration Catalyzes

Caption: Raltegravir inhibits HIV-1 replication by targeting the integrase enzyme.

References

Application Note: Quantification of Raltegravir Potassium in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raltegravir Potassium, an integrase inhibitor, is a potent antiretroviral drug used in the treatment of HIV infection.[1][2] Accurate quantification of Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Raltegravir due to its sensitivity, specificity, and reproducibility.[1][4] This application note provides a detailed protocol for the quantification of this compound in biological samples, primarily human plasma, using a validated RP-HPLC method.

Principle

The method involves the separation of Raltegravir from endogenous plasma components using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte using a UV or mass spectrometry detector and comparing the peak area with that of a known concentration of a standard. An internal standard is often used to improve the accuracy and precision of the method.

Experimental Protocols

1. Sample Preparation (Human Plasma)

A crucial step in the analysis of biological samples is the removal of proteins and other interfering substances. Liquid-liquid extraction is a common and effective method for the extraction of Raltegravir from plasma.[3][5][6]

Protocol: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard (IS) solution (e.g., Raltegravir-d3).[3]

  • Vortex the mixture for 20 seconds.

  • Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds.[3]

  • Add 2.5 mL of an extraction solvent mixture of dichloromethane and n-hexane (50:50, v/v).[3]

  • Vortex the sample for 10 minutes.

  • Centrifuge the sample at approximately 3200 x g for 5 minutes at 10 °C.[3]

  • Transfer the upper organic layer (approximately 2.0 mL) to a clean tube.[3]

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

2. Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of Raltegravir.

dot

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Biological Sample (Plasma) Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for Raltegravir quantification.

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][7][8]

Key Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][7][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][8]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][4][9]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[3][10]

dot

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters for HPLC method validation.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for Raltegravir analysis.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[4]Chromolith RP-18e (100mm x 4.6mm)[3]Kromosil C18 (250 x 4.6mm, 5µm)[9]
Mobile Phase Phosphate buffer (pH 3.0): Methanol (30:70)[4]10 mM Ammonium formate (pH 3.0): Acetonitrile (30:70)[3]0.01 M Ammonium dihydrogen phosphate: Acetonitrile (50:50)[9]
Flow Rate 1.0 mL/min[4]1.2 mL/min[3]1.0 mL/min[9]
Detection UV at 246 nm[4]MS/MS (m/z 443.1→316.1)[3]UV at 253 nm[9]
Retention Time ~5.0 min[4]~2.0 min[3]Not Specified
Linearity Range 20-70 µg/mL[4]2.0–6000 ng/mL[3]1.0-5.0 mg/mL[9]
Correlation Coefficient (r²) 0.995[4]>0.99[3]Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Accuracy (% Recovery) 98.6 - 101.2%92.6% (Extraction Recovery)[3]Not Specified
Precision (% RSD) < 2%[4]Intra-day: 2.1-4.5%, Inter-day: 3.8-6.9%Not Specified
LOD 0.06 µg/mL[4]Not Specified20 ng[9]
LOQ 0.36 µg/mL[4]2.0 ng/mL[3]Not Specified

The described HPLC methods are suitable for the quantification of this compound in biological samples. The choice of the specific method and detector will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure reliable and accurate results in clinical and research settings.

References

Application Notes: The Role of Raltegravir Potassium in HIV Latency Reversal Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A significant barrier to curing HIV-1 infection is the persistence of a latent viral reservoir in long-lived cells, primarily resting memory CD4+ T cells.[1] This reservoir consists of cells containing integrated HIV-1 proviral DNA that is transcriptionally silent, rendering them invisible to the immune system and unaffected by standard antiretroviral therapy (ART).[1][2] The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this reservoir. This strategy involves using Latency Reversing Agents (LRAs) to reactivate viral gene expression from the latent provirus (the "shock"), theoretically making the infected cells visible and susceptible to elimination by viral cytopathic effects or host immune responses (the "kill").[3][4]

Raltegravir Potassium, an integrase strand transfer inhibitor (INSTI), is a critical component of the ART regimens used in these studies.[5][6] Its primary mechanism is to block the HIV integrase enzyme, which is essential for integrating viral DNA into the host cell's genome.[7][8] In the context of latency reversal studies, Raltegravir is not used as an LRA itself. Instead, it is administered as part of a suppressive ART cocktail to prevent the new virions produced after latency reversal from infecting other cells.[9] This is crucial for accurately measuring the efficacy of the LRA on the pre-existing latent reservoir and for preventing the reseeding of the reservoir.

These application notes provide an overview of the use of Raltegravir in preclinical animal models for HIV latency research, summarizing key pharmacokinetic data and detailing relevant experimental protocols for researchers in the field.

Animal Models in HIV Latency Research

Preclinical animal models are indispensable for evaluating the safety and efficacy of "shock and kill" strategies. The two most prominent models are:

  • Non-Human Primates (NHPs): Rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian/Human Immunodeficiency Virus (SHIV) are a cornerstone of HIV cure research.[10] These models closely recapitulate the pathogenesis of HIV infection in humans, making them essential for testing therapeutic interventions.[10]

  • Humanized Mice: These are immunodeficient mice engrafted with human immune cells or tissues, allowing for the study of HIV-1 infection in a small animal model.[1][11] Commonly used models include the BLT (bone marrow/liver/thymus) and hu-HSC (human hematopoietic stem cells) mice, which can establish latent HIV infection and are valuable for testing LRAs.[10][12]

Quantitative Data Summary

The effective use of Raltegravir in animal models requires doses that achieve plasma and tissue concentrations comparable to those in humans.

Table 1: Pharmacokinetic Parameters of Raltegravir in Animal Models

Animal ModelDoseRouteCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Key Findings & Reference
Rhesus Macaques50 mg/kgOral299 (median)3635 (median)Plasma concentrations were within the range seen in humans receiving 400-800 mg doses.[13][14]
Rhesus Macaques10 mg/kg (K+ salt)Oral14,00048,000The potassium salt form showed significantly better bioavailability compared to the base form.[15]
Dogs10 mg/kg (K+ salt)Oral10,00047,000The salt form demonstrated improved pharmacokinetic profiles.[15]
Rats10 mg/kg (K+ salt)Oral2,70010,000Medium plasma clearance was observed.[15]
Humanized BLT Mice7.5 mg (single injection)Subcutaneous (Long-acting)N/AN/APlasma concentrations 2 weeks post-injection were comparable to a 400 mg oral twice-daily dose in humans.[16]

Table 2: Raltegravir Concentrations in Tissues of Rhesus Macaques (50 mg/kg Oral Dose)

TissueConcentration FindingSignificanceReference
Rectal FluidHigher than in plasma and vaginal fluid.Suggests good penetration into a key site of viral transmission and persistence.[17]
Rectal TissueAverage tissue-to-plasma ratio of 13.High accumulation in rectal tissue, where it persists longer than in plasma.[17]
Vaginal FluidLower than rectal fluid but remained above the in vitro IC95 for 3 days post-dosing.Sufficient concentrations for viral suppression.[17]
Vaginal TissueAverage tissue-to-plasma ratio of 0.9.Lower accumulation compared to rectal tissue.[17]

Table 3: Example ART Regimen for Latency Studies in Humanized Mice

DrugDose in FoodPurposeReference
Raltegravir (RAL)13.1 mg/day equivalentIntegrase inhibitor to prevent new integration.[9]
Emtricitabine (FTC)26.2 mg/day equivalentNucleoside reverse transcriptase inhibitor (NRTI).[9]
Tenofovir (TDF)26.2 mg/day equivalentNucleotide reverse transcriptase inhibitor (NtRTI).[9]
Darunavir (DRV)13.1 mg/day equivalentProtease inhibitor to prevent viral maturation.[9]

Visualizations and Diagrams

Mechanism of Action and Experimental Workflow

Raltegravir_Mechanism cluster_virus HIV Life Cycle cluster_host Host CD4+ T Cell RT Reverse Transcription vDNA Viral DNA RT->vDNA Integration Integration vDNA->Integration Integrase Integrase Enzyme vDNA->Integrase binds Provirus Integrated Provirus Integration->Provirus HostDNA Host Chromosome Integration->HostDNA Integrase->Integration catalyzes Raltegravir Raltegravir Raltegravir->Integrase INHIBITS

Caption: Mechanism of Raltegravir, which inhibits the HIV integrase enzyme.

Shock_and_Kill_Workflow cluster_model Animal Model (e.g., Humanized Mouse) cluster_key Role of Raltegravir start Infection with HIV-1 establish Establishment of Chronic Infection & Latent Reservoir start->establish art ART Suppression (including Raltegravir) Plasma viremia < LOD establish->art lra Administer LRA ('Shock') + Continued ART art->lra analysis Quantify Latency Reversal (e.g., cell-associated RNA) lra->analysis ral_role Raltegravir (in ART) prevents new infection cycles after viral reactivation by the LRA. lra->ral_role end Evaluate Reservoir Size analysis->end

Caption: Experimental workflow for a "shock and kill" study in an animal model.

NFkB_Pathway cluster_cell Latently Infected CD4+ T Cell cluster_cyto Cytoplasm cluster_nuc Nucleus LRA LRA (e.g., AZD5582) IKK IKK Complex LRA->IKK activates NFkB_Inhib p100/RelB (Inactive NF-κB) IKK->NFkB_Inhib processes NFkB_Active p52/RelB (Active NF-κB) NFkB_Inhib->NFkB_Active NFkB_Active_Nuc p52/RelB NFkB_Active->NFkB_Active_Nuc translocates Provirus Latent HIV Provirus (LTR) Transcription Viral Gene Transcription Provirus->Transcription REACTIVATES NFkB_Active_Nuc->Provirus binds to LTR

Caption: Simplified non-canonical NF-κB pathway for HIV latency reversal.

Experimental Protocols

Protocol 1: Establishment of Latent HIV-1 Infection in Humanized Mice

This protocol describes the establishment of a suppressed HIV-1 infection in humanized mice, creating a model for studying the latent reservoir.

Materials:

  • Humanized mice (e.g., BLT or hu-HSC models).[12]

  • HIV-1 viral stock (e.g., NL4-3).

  • ART cocktail formulated in mouse food (e.g., containing Raltegravir, TDF, FTC, DRV).[9]

  • Blood collection supplies (e.g., EDTA tubes).

  • qRT-PCR or ddPCR system for viral load quantification.

Procedure:

  • Infection: Infect humanized mice (6-8 weeks old) intravenously or intraperitoneally with a predetermined dose of HIV-1.

  • Monitoring Infection: Monitor plasma viral load weekly via qRT-PCR. Allow the infection to establish for 4-8 weeks until a stable, high viral load is observed.

  • ART Suppression: Switch the animals to the specially formulated ART diet. The diet should provide a daily dose equivalent to therapeutic levels (see Table 3).[9]

  • Confirm Suppression: Continue to monitor plasma viral load weekly. The infection is considered suppressed and latent when the viral load is consistently below the limit of detection (e.g., <1,500 copies/mL) for at least 4-6 weeks.[9]

  • Maintenance: Maintain mice on the ART diet. They are now ready for LRA evaluation studies.

Protocol 2: Evaluation of a Latency Reversing Agent (LRA) in ART-Suppressed Mice

This protocol details the administration of an LRA to ART-suppressed mice to measure latency reversal.

Materials:

  • ART-suppressed, HIV-infected humanized mice (from Protocol 1).

  • Latency Reversing Agent (LRA) of interest (e.g., HDAC inhibitor, NF-κB activator).[18][19]

  • Vehicle control for LRA.

  • Dosing supplies (e.g., oral gavage needles, injection syringes).

  • Blood and tissue collection supplies.

Procedure:

  • Group Allocation: Divide the ART-suppressed mice into at least two groups: LRA treatment and vehicle control.

  • LRA Administration: Administer the LRA to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Continued ART: It is critical that all mice remain on the ART diet (containing Raltegravir) throughout the LRA treatment period to prevent viral spread.

  • Sample Collection: Collect blood samples at various time points post-LRA administration (e.g., 6, 24, 48, 72 hours) to measure plasma viremia ("blips").

  • Necropsy: At the end of the experiment (e.g., 24-72 hours after the final LRA dose), euthanize the mice and perform a necropsy to collect relevant tissues (e.g., lymph nodes, spleen, bone marrow, gut).[9][20]

  • Sample Processing: Process blood to separate plasma and peripheral blood mononuclear cells (PBMCs). Process tissues to isolate single-cell suspensions or prepare for DNA/RNA extraction.

Protocol 3: Quantification of HIV-1 Latency Reversal

This protocol outlines methods to measure the "shock" effect of an LRA by quantifying viral gene expression.

Materials:

  • Plasma, PBMCs, and tissue samples (from Protocol 2).

  • RNA/DNA extraction kits.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • Primers and probes specific for HIV-1 RNA (e.g., gag, tat/rev).

  • qPCR or ddPCR instrument and reagents.

Procedure:

  • Nucleic Acid Extraction: Extract total RNA and DNA from cell and tissue samples.

  • Plasma Viremia Measurement: Isolate viral RNA from plasma samples and quantify HIV-1 RNA copies/mL using a validated qRT-PCR or ddPCR assay. An increase in plasma viremia post-LRA treatment indicates latency reversal.

  • Cell-Associated RNA (ca-RNA) Measurement: a. Treat extracted RNA with DNase to remove any contaminating proviral DNA. b. Synthesize cDNA from the RNA samples using reverse transcriptase. c. Perform qPCR or ddPCR using primers that target unspliced or multiply-spliced HIV-1 RNA.[20] d. Normalize the HIV-1 RNA levels to a housekeeping gene (e.g., GAPDH, ACTB) to control for input amounts. e. A significant increase in ca-RNA in the LRA-treated group compared to the control group indicates successful reactivation of latent provirus.

  • Cell-Associated DNA (ca-DNA) Measurement: a. Use the extracted DNA to quantify the total number of infected cells by measuring HIV-1 DNA copies. b. Normalize to a host gene (e.g., CCR5) to determine the number of infected cells per million host cells. c. This measurement provides an estimate of the size of the total viral reservoir. Comparing this value before and after LRA treatment (in longer-term studies) can help determine if the "kill" component is effective.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Raltegravir Potassium in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Raltegravir Potassium is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] It effectively blocks the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle.[1][3][4] Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, have become invaluable tools for studying HIV pathogenesis and for the preclinical evaluation of antiretroviral drugs like Raltegravir.[5][6] These models permit the investigation of drug efficacy in a system that recapitulates key aspects of the human immune system and HIV infection.[5] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in humanized mouse models.

Mechanism of Action of Raltegravir

Raltegravir targets the HIV-1 integrase enzyme, which is essential for the covalent insertion of the viral DNA into the host cell's chromosome.[2][3][4] By binding to the active site of the integrase-viral DNA complex, Raltegravir specifically inhibits the strand transfer step of integration.[1][3] This action prevents the formation of the provirus, thereby halting the viral replication cycle and reducing the viral load.[1]

Raltegravir_Mechanism_of_Action cluster_host_cell Host Cell HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (Viral DNA + Integrase) Viral_DNA->Pre_Integration_Complex Integrase Binding Integrated_Provirus Integrated Provirus Pre_Integration_Complex->Integrated_Provirus Strand Transfer New_Virions New Virions Integrated_Provirus->New_Virions Transcription & Translation Raltegravir Raltegravir Raltegravir->Pre_Integration_Complex Inhibits Strand Transfer

Caption: Mechanism of action of Raltegravir in inhibiting HIV replication.

Experimental Protocols

Generation of Humanized Mouse Models

Several humanized mouse models can be utilized for these studies, with the choice depending on the specific research question. Common models include:

  • RAG-hu Mice: These mice (e.g., BALB/c-Rag1−/− γc−/− and BALB/c-Rag2−/− γc−/−) are generated by intrahepatic injection of human CD34+ hematopoietic progenitor cells into newborn, sublethally irradiated mice.[7]

  • NSG-BLT (Bone Marrow-Liver-Thymus) Mice: These mice are created by transplanting human fetal liver and thymus tissues under the kidney capsule, followed by intravenous injection of autologous fetal liver CD34+ cells into irradiated NSG mice.[8][9]

Protocol for Generation of RAG-hu Mice:

  • Preconditioning: Sublethally irradiate newborn (1-3 days old) BALB/c-Rag1−/− γc−/− or BALB/c-Rag2−/− γc−/− mice with a dose of 350 rads.[7]

  • Cell Injection: Within 24 hours of irradiation, inject 0.5–1×10^6 human CD34+ hematopoietic progenitor cells intrahepatically.[7]

  • Engraftment Confirmation: At 10–12 weeks post-reconstitution, analyze peripheral blood for the presence of human immune cells (e.g., human CD45+, CD3+, CD4+, CD8+ T cells) using flow cytometry to confirm successful engraftment.[7][10]

This compound Administration

Raltegravir can be administered through various routes, including oral gavage and as a long-acting subcutaneous injection.

Protocol for Oral Gavage Administration:

  • Drug Preparation: The clinical formulation of Raltegravir (e.g., Isentress® 400 mg tablets) is freshly dissolved in sterile PBS prior to administration.[7]

  • Dosage Calculation: The mouse equivalent dose can be calculated using an interspecies allometric scaling factor. For example, a dose of 3.28 mg per 20-gram mouse has been used, which is equivalent to a human dose.[7] Another study used a dose of 768 mg/kg/day mixed in food pellets.[11]

  • Administration: Administer the prepared Raltegravir solution daily via oral gavage for the duration of the study.[7]

HIV-1 Infection of Humanized Mice

Protocol for Vaginal HIV-1 Challenge:

  • Virus Stock: Use a well-characterized HIV-1 strain (e.g., transmitted/founder viruses like HIV-1 THRO or HIV-1 CH040).[9]

  • Pre-treatment (for Prophylaxis Studies): Administer Raltegravir as per the chosen protocol (e.g., a single subcutaneous injection of long-acting Raltegravir one week and four weeks prior to challenge).[8][9]

  • Challenge: Under anesthesia, vaginally expose the humanized mice to a high dose of HIV-1.

  • Confirmation of Infection: Monitor for infection by measuring plasma viral RNA levels at regular intervals post-challenge (e.g., weekly).

Assessment of Efficacy

The efficacy of Raltegravir is primarily assessed by measuring the reduction in viral load and observing the impact on human immune cell populations.

Protocol for Viral Load Quantification:

  • Sample Collection: Collect peripheral blood from the mice at specified time points.

  • Plasma Separation: Separate plasma from the whole blood by centrifugation.

  • RNA Extraction: Extract viral RNA from the plasma using a commercial kit.

  • qRT-PCR: Quantify the HIV-1 RNA copies per milliliter of plasma using quantitative real-time reverse transcription PCR.

Protocol for Immunophenotyping:

  • Sample Collection: Collect peripheral blood or isolate mononuclear cells from tissues (spleen, lymph nodes, bone marrow).[12]

  • Staining: Stain the cells with fluorescently labeled antibodies against human cell surface markers (e.g., CD45, CD3, CD4, CD8).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the frequencies and absolute counts of different human immune cell subsets, particularly CD4+ T cells.[13]

Experimental_Workflow Start Start Humanized_Mouse_Generation Generate Humanized Mice (e.g., RAG-hu, NSG-BLT) Start->Humanized_Mouse_Generation End End Engraftment_Confirmation Confirm Human Immune Cell Engraftment Humanized_Mouse_Generation->Engraftment_Confirmation HIV_Infection Infect Mice with HIV-1 Engraftment_Confirmation->HIV_Infection Raltegravir_Treatment Administer Raltegravir (Oral or Subcutaneous) HIV_Infection->Raltegravir_Treatment Monitoring Monitor Viral Load & CD4+ T Cell Counts Raltegravir_Treatment->Monitoring Data_Analysis Analyze Data and Assess Efficacy Monitoring->Data_Analysis Data_Analysis->End

Caption: General experimental workflow for in vivo efficacy studies.

Data Presentation

Quantitative data from these studies should be presented in a clear and structured format to allow for easy comparison.

Table 1: Raltegravir Pharmacokinetics in Humanized Mice

ParameterPlasmaVaginal TissueRectal TissueIntestinal MucosaReference
Tmax (hours) 2---[7]
Concentration relative to plasma 1x~10x higher~10x higher~100x higher[7][8]
Concentration above IC95 (33nM) Maintained for at least 8 hours---[7]

Table 2: Efficacy of Raltegravir in HIV-Infected Humanized Mice

Study TypeMouse ModelRaltegravir RegimenOutcomeKey FindingsReference
Treatment BLT MiceCombination ART (FTC, TDF, Raltegravir) dailyViral Load SuppressionSuppressed peripheral and systemic HIV replication.[10]
Treatment Humanized MiceRaltegravir monotherapy (768 mg/kg/day in food)Viral Load Suppression & ReboundInitial suppression followed by rebound in all animals within 2-3 weeks.[11]
Prophylaxis RAG-hu MiceOral administrationProtection from Vaginal ChallengeFully protected against vaginal HIV-1 challenge.[14]
Prophylaxis NSG-BLT MiceSingle subcutaneous injection of long-acting RaltegravirProtection from Vaginal ChallengeProtected against two high-dose vaginal challenges at 1 and 4 weeks post-injection.[8][9]
Pharmacokinetics RAG-hu MiceDaily oral gavage for 5 daysDrug ConcentrationHigher drug exposure in mucosal tissues compared to plasma.[7]

Table 3: Impact of Raltegravir-Based ART on Human CD4+ T Cells

Mouse ModelART RegimenObservationOutcomeReference
Rag2−/− γc −/−4-drug ART including RaltegravirIncreased CD4+ T cell percentage in peripheral bloodPrevention of CD4+ T cell decline and partial immune reconstitution.[12]
BLT MiceART including RaltegravirEstablishment of latent infection in resting CD4+ T cellsART suppresses active replication but does not eliminate the latent reservoir.[10]

This compound has demonstrated significant efficacy in suppressing HIV-1 replication and preventing transmission in various humanized mouse models.[8][10][14] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies to further evaluate the therapeutic and prophylactic potential of Raltegravir and other antiretroviral agents. The use of humanized mice allows for detailed pharmacokinetic and pharmacodynamic assessments in a preclinical setting that is more reflective of human physiology.[7][15]

References

Application Notes and Protocols for the Long-Term Stability of Raltegravir Potassium in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of Raltegravir Potassium when stored in Dimethyl Sulfoxide (DMSO) for laboratory use. This document includes recommended storage conditions, a detailed protocol for assessing stability, and an outline of the analytical methods required for accurate quantification.

Introduction

This compound is a potent antiretroviral drug, specifically an integrase strand transfer inhibitor (INSTI), used in the treatment of HIV-1 infection.[1][2][3][4][5] In a laboratory setting, it is crucial to ensure the stability of this compound stock solutions, which are typically prepared in DMSO, to maintain the accuracy and reproducibility of experimental results.[6][7][8][9][10][11] This document outlines the best practices for the preparation, storage, and stability assessment of this compound in DMSO.

Recommended Storage Conditions

Proper storage is critical to minimize the degradation of this compound in DMSO. The following table summarizes the recommended storage conditions based on available data. It is important to note that for extended periods, storage at lower temperatures is advisable. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[12][13][14][15]

Storage ConditionTemperatureDurationRecommendations
Powder (Solid) -20°C≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparation.
Stock Solution in DMSO -20°CUp to 1 monthSuitable for shorter-term storage. Aliquoting is still recommended.
Working Solutions (Aqueous Dilutions) Room TemperatureNot RecommendedAqueous solutions should be prepared fresh daily from a frozen DMSO stock. Do not store aqueous solutions for more than one day.

Note: The use of moisture-absorbing DMSO is recommended as water content can impact compound stability.[11]

Mechanism of Action of Raltegravir

Raltegravir targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[1][2][4][5] It specifically inhibits the strand transfer step, which involves the insertion of the viral DNA into the host cell's genome.[5] By blocking this process, Raltegravir effectively halts the replication of the virus.

G cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Mechanism of Raltegravir HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New HIV Virions Transcription_Translation->New_Virions Raltegravir Raltegravir Raltegravir->Integration Inhibits Strand Transfer Integrase HIV Integrase Raltegravir->Integrase Integrase->Integration

Figure 1: Mechanism of action of Raltegravir in the HIV replication cycle.

Experimental Protocol: Stability Assessment of this compound in DMSO

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect its potential degradation products in a DMSO stock solution over time.[16][17][18][19]

Materials and Reagents
  • This compound (analytical standard)

  • Dimethyl Sulfoxide (DMSO), anhydrous, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • Autosampler vials

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for Raltegravir analysis is a gradient of acetonitrile and an aqueous buffer like ammonium formate. For example, a mixture of acetonitrile and 10mM ammonium formate buffer.

  • Raltegravir Stock Solution (in DMSO): Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the freshly prepared Raltegravir stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Stability Study Workflow

The following diagram illustrates the workflow for the long-term stability assessment.

G start Start: Prepare Raltegravir in DMSO Stock Solution aliquot Aliquot Stock Solution start->aliquot storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint At Each Time Point (T0, T1, T2...) storage->timepoint sample_prep Prepare Sample for HPLC (Dilute with Mobile Phase) timepoint->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis: - Quantify Raltegravir - Detect Degradation Products hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Figure 2: Experimental workflow for assessing the long-term stability of Raltegravir in DMSO.

HPLC Method Parameters

The following are example HPLC parameters that can be optimized for the analysis of Raltegravir.

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 10mM Ammonium Formate in WaterB: Acetonitrile
Gradient A suitable gradient to separate Raltegravir from degradation products (e.g., start with 90% A, ramp to 10% A)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 315 nm
Injection Volume 10 µL

Note: The retention time for this compound under these conditions is expected to be around 3.3 ± 0.2 minutes.

Stability Assessment Procedure
  • Prepare a fresh stock solution of this compound in DMSO.

  • Immediately dilute an aliquot of the fresh stock solution with the mobile phase to a known concentration and analyze by HPLC. This will serve as the time zero (T0) reference.

  • Aliquot the remaining stock solution into several vials and store them at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely and reach room temperature.

  • Prepare a sample for HPLC analysis by diluting the thawed stock solution to the same concentration as the T0 sample.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Calculate the percentage of Raltegravir remaining at each time point relative to the T0 sample using the peak area.

  • Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner. The following table is an example of how to present the quantitative data.

Storage TemperatureTime PointRaltegravir Concentration (µg/mL)% RemainingDegradation Products Detected
-80°C T050.1100%No
1 Month49.999.6%No
3 Months50.099.8%No
6 Months49.799.2%No
1 Year49.598.8%No
-20°C T050.1100%No
1 Month49.598.8%No
3 Months48.997.6%Trace
6 Months47.895.4%Yes
1 Year45.290.2%Yes
4°C T050.1100%No
1 Week48.596.8%Yes
1 Month44.388.4%Yes
Room Temp. T050.1100%No
1 Day49.097.8%Trace
1 Week42.184.0%Yes

This is example data and does not represent actual experimental results.

Conclusion

For optimal long-term stability, this compound stock solutions in DMSO should be stored at -80°C in single-use aliquots. Storage at -20°C is suitable for shorter durations. It is critical to avoid repeated freeze-thaw cycles and to use anhydrous DMSO. The provided HPLC protocol can be used to perform in-house stability studies to ensure the integrity of this compound solutions for laboratory use, thereby guaranteeing the reliability of experimental outcomes. Researchers should validate their own stability data under their specific laboratory conditions.

References

Application of Raltegravir Potassium in the Study of Non-HIV Retroviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Raltegravir Potassium, a potent integrase strand transfer inhibitor (INSTI), in the investigation of various retroviruses beyond the Human Immunodeficiency Virus (HIV). This document details the inhibitory activity of Raltegravir against several significant retroviruses, outlines protocols for key experimental assays, and illustrates relevant biological pathways and experimental workflows.

Introduction to Raltegravir's Broader Antiretroviral Activity

Raltegravir is an FDA-approved antiretroviral drug that specifically targets the integrase enzyme of HIV-1, preventing the integration of the viral DNA into the host cell's genome—a critical step for viral replication.[1] Due to the conserved nature of the integrase enzyme across different retroviruses, researchers have explored the efficacy of Raltegravir against other retroviral pathogens. This has opened avenues for its use as a research tool to study the replication of these viruses and as a potential therapeutic agent. Studies have demonstrated that Raltegravir exhibits inhibitory activity against a range of retroviruses, including Simian Immunodeficiency Virus (SIV), Murine Leukemia Virus (MLV), Feline Leukemia Virus (FeLV), and Human T-lymphotropic Virus 1 (HTLV-1).

Quantitative Efficacy of Raltegravir Against Various Retroviruses

The potency of Raltegravir has been quantified against several non-HIV retroviruses using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

RetrovirusVirus Strain/IsolateCell LineAssay TypeIC50 / EC50 (nM)Reference(s)
Simian Immunodeficiency Virus (SIV) Not SpecifiedCell CultureAntiviral Activity AssayComparable to HIV-1[2]
Murine Leukemia Virus (MLV) Moloney MLV (MoMLV)NIH/3T3GFP-based Integration AssayEC95 < 100
Xenotropic Murine Leukemia Virus-related Virus (XMRV) VP62LNCaPViral Replication AssayEC50 = 6
Feline Leukemia Virus (FeLV) FeLV-A/Glasgow-1Feline Cell LinesViral Replication AssayIn the range of HIV
Human T-lymphotropic Virus 1 (HTLV-1) Not SpecifiedJurkatCell-to-Cell InfectionNot Specified[3]
HIV-2 ROD9MAGIC-5ASingle-Cycle Infectivity AssayEC50 = 9.4 ± 2.7

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of Raltegravir against non-HIV retroviruses are provided below.

Retroviral Replication Assay

This protocol is a general framework for assessing the inhibition of retroviral replication by Raltegravir. Specific components such as the cell line, viral strain, and quantification method should be adapted for the retrovirus of interest.

Objective: To determine the EC50 of Raltegravir for the inhibition of a specific retrovirus in cell culture.

Materials:

  • Susceptible host cell line (e.g., NIH/3T3 for MLV, CrFK for FeLV, Jurkat for HTLV-1)

  • Retrovirus stock of known titer

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., Reverse Transcriptase Assay Kit, p27 ELISA Kit for FeLV, p19 ELISA Kit for HTLV-1)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the susceptible host cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C with 5% CO2.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions. Include a no-drug control.

  • Infection: Remove the culture medium from the cells and infect with the retrovirus at a pre-determined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, add the serially diluted Raltegravir to the respective wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days, depending on the virus).

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant for viral quantification.

  • Viral Quantification:

    • Reverse Transcriptase (RT) Assay: Measure the RT activity in the supernatant as an indicator of viral particle production. This is a common method for many retroviruses, including MLV.

    • Antigen Capture ELISA: Quantify a specific viral antigen (e.g., FeLV p27, HTLV-1 p19) in the supernatant using a commercially available ELISA kit.

  • Cell Viability Assay: To assess the cytotoxicity of Raltegravir, perform a cell viability assay on the cells remaining in the plate.

  • Data Analysis: Calculate the percentage of viral inhibition for each Raltegravir concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Retroviral Integration Assay (Alu-qPCR)

This protocol is adapted from methods used for HIV-1 to quantify the amount of integrated proviral DNA of other retroviruses that integrate near repetitive elements in the host genome.

Objective: To quantify the inhibition of retroviral integration by Raltegravir.

Materials:

  • Host cells infected with the retrovirus of interest in the presence of varying concentrations of Raltegravir.

  • Genomic DNA extraction kit.

  • Primers:

    • Forward primer specific for a highly repetitive host genome element (e.g., Alu for primate cells, B1/B2 for murine cells).

    • Reverse primer specific for the retroviral gag gene.

    • A second set of primers for a nested quantitative PCR (qPCR) targeting a region within the first PCR product (e.g., LTR).

  • qPCR master mix with a fluorescent probe (e.g., TaqMan).

  • Real-time PCR instrument.

Procedure:

  • Genomic DNA Extraction: At a set time point post-infection (e.g., 48-72 hours), harvest the cells and extract genomic DNA.

  • First-Round PCR:

    • Set up a PCR reaction with the forward primer targeting the host repetitive element and the reverse primer targeting the viral gag gene.

    • This initial PCR will preferentially amplify integrated proviral DNA, as the primers are located in the host and viral genomes, respectively.

    • Perform a limited number of PCR cycles (e.g., 15-20 cycles) to avoid saturation.

  • Second-Round qPCR:

    • Use the product from the first-round PCR as a template for a nested qPCR.

    • This qPCR uses primers and a probe specific to a region within the first amplicon (e.g., the viral LTR).

    • The qPCR will quantify the amount of integrated proviral DNA.

  • Controls:

    • No-drug control: Cells infected in the absence of Raltegravir.

    • Uninfected control: Genomic DNA from uninfected cells.

    • Viral DNA standard: A plasmid containing the retroviral genome to generate a standard curve for absolute quantification.

    • Housekeeping gene control: A separate qPCR for a host housekeeping gene to normalize for the amount of genomic DNA.

  • Data Analysis:

    • Quantify the amount of integrated proviral DNA in each sample using the standard curve.

    • Normalize the amount of integrated DNA to the housekeeping gene.

    • Calculate the percentage of integration inhibition for each Raltegravir concentration relative to the no-drug control.

    • Determine the IC50 value for integration inhibition.

Visualizations of Pathways and Workflows

Retroviral Replication Cycle and Raltegravir's Mechanism of Action```dot

Retroviral_Lifecycle cluster_extracellular Extracellular Virus Particle Virus Particle Entry Entry Virus Particle->Entry ReverseTranscription ReverseTranscription Entry->ReverseTranscription NuclearImport NuclearImport ReverseTranscription->NuclearImport Integration Integration NuclearImport->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding New Virus Particle New Virus Particle Budding->New Virus Particle Release Raltegravir Raltegravir Raltegravir->Integration Inhibits

Caption: Workflow for determining the in vitro efficacy of Raltegravir.

Logical Relationship of Raltegravir's Action on Integrase

Raltegravir_Mechanism Viral_DNA Viral dsDNA Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex Integrase Retroviral Integrase Integrase->Pre_Integration_Complex Strand_Transfer Strand Transfer Pre_Integration_Complex->Strand_Transfer Raltegravir Raltegravir Raltegravir->Strand_Transfer Inhibits Integration Integration into Host Genome Strand_Transfer->Integration Blocked_Integration Integration Blocked Strand_Transfer->Blocked_Integration Provirus Provirus Formation Integration->Provirus

Caption: Raltegravir inhibits the strand transfer step of retroviral integration.

Conclusion

This compound is a valuable tool for studying the replication of a variety of retroviruses beyond HIV. Its potent and specific inhibition of the integrase enzyme allows for detailed investigation of this crucial step in the retroviral life cycle. The protocols and data presented here provide a foundation for researchers to utilize Raltegravir in their studies of retroviral pathogenesis and for the development of novel antiretroviral strategies. Further research may elucidate the full spectrum of retroviruses susceptible to Raltegravir and its potential clinical applications for these infections.

References

Troubleshooting & Optimization

Raltegravir Potassium Solubility & Solution Preparation: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Raltegravir Potassium in aqueous solutions for in vitro assays. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits variable solubility depending on the solvent and the pH of the aqueous medium. It is sparingly soluble in aqueous buffers at neutral to acidic pH but shows increased solubility in organic solvents and at higher pH.[1][2][3] Some sources state it is insoluble in water, while others report solubility of 25 mg/mL or higher; this discrepancy is largely due to the pH of the water.[4][5] The solubility of Raltegravir (the active moiety) in water is approximately 71 mg/mL, and the pH of a saturated solution is 9.9.[6]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue due to the lower solubility of this compound in aqueous media. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to include a vehicle control with the same DMSO concentration in your experiments.

  • Use sonication or gentle heating: If precipitation occurs during preparation, brief sonication or gentle warming (e.g., to 37°C) of the solution can help to redissolve the compound.[1]

  • Prepare a fresh solution: Aqueous solutions of this compound are not recommended for long-term storage.[2] It is best to prepare the final working solution fresh for each experiment.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: The recommended method is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO).[2] A stock solution of 5 mM, 10 mM, or 20 mM in DMSO can be prepared.[5] For maximum solubility in aqueous buffers, the DMSO stock solution should then be diluted with the aqueous buffer of choice.[2]

Q4: How should I store my this compound solutions?

A4: this compound powder is stable for years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and at different pH values.

Table 1: Solubility in Common Solvents

SolventSolubilityReference
DMSO~96 mg/mL (198.95 mM)[4][7]
DMSO~2 mg/mL[2]
Dimethyl formamide~1 mg/mL[2]
Ethanol~10 mg/mL[4]
WaterInsoluble[4]
Water≥25.2 mg/mL[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
PBS25 mg/mL (with ultrasonication)[1][5]

Note: The conflicting data on water solubility is likely due to differences in the pH of the water used in the experiments.

Table 2: pH-Dependent Aqueous Solubility of Raltegravir

pHSolubility (at 10 mM initial concentration)Reference
≤ 5.0~3 mM[3]
6.0~3.7 mM[3]
6.2~5.0 mM[3]
6.4~6.3 mM[3]
6.6~8.0 mM[3]
≥ 6.8Fully soluble[3]
MediumRaltegravir Solubility (mg/mL)Reference
USP HCl acid buffer pH 1.20.014[6]
USP Acetate buffer pH 4.50.020[6]
25 mM Na phosphate buffer at pH 6.80.1[6]
Water70.79[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution (MW: 482.51 g/mol ), you will need 4.825 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium.

  • Immediately vortex or gently mix the solution to ensure homogeneity and prevent precipitation.

  • Use the freshly prepared working solution for your in vitro assay.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize cytotoxicity.

  • Always include a vehicle control (cell culture medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.

Visual Troubleshooting Guide and Signaling Pathway

Troubleshooting Workflow for this compound Solubility Issues

G start Start: Need to prepare This compound working solution stock_prep Prepare high-concentration stock in 100% DMSO start->stock_prep dilution Dilute DMSO stock into aqueous buffer/medium stock_prep->dilution observe Observe for precipitation dilution->observe no_ppt Solution is clear: Proceed with experiment observe->no_ppt No ppt Precipitation observed observe->ppt Yes end Successful Preparation no_ppt->end troubleshoot Troubleshooting Steps ppt->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc sonicate Use sonication or gentle warming (37°C) troubleshoot->sonicate fresh_prep Prepare solution fresh before each experiment troubleshoot->fresh_prep check_ph Check and adjust pH of aqueous buffer (higher pH increases solubility) troubleshoot->check_ph lower_conc->dilution sonicate->dilution fresh_prep->dilution check_ph->dilution

Caption: Troubleshooting workflow for this compound solubility.

Simplified Signaling Pathway of Raltegravir Action

HIV_Integrase_Inhibition cluster_virus HIV Life Cycle cluster_drug_action Raltegravir Mechanism of Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Integrated Provirus (in Host Genome) Viral_DNA->Provirus Integration New_Virions New HIV Virions Provirus->New_Virions Replication Raltegravir This compound Inhibition Inhibition Raltegravir->Inhibition Integrase HIV Integrase Enzyme Integrase->Inhibition Inhibition->Viral_DNA Blocks integration

Caption: Raltegravir inhibits HIV integrase, blocking viral DNA integration.

References

Technical Support Center: Troubleshooting Assay Interference with Raltegravir Potassium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential assay interference caused by Raltegravir Potassium in biochemical assays. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antiretroviral drug used in the treatment of HIV-1 infection.[1][2][3] It functions as an integrase strand transfer inhibitor (INSTI).[1][2] Its primary mechanism involves binding to the active site of the HIV integrase enzyme, which is essential for integrating the viral DNA into the host cell's genome.[2][4] By inhibiting this step, Raltegravir effectively blocks the HIV replication cycle.[2] The drug is primarily metabolized through glucuronidation mediated by the UGT1A1 enzyme.[1][5]

Q2: Can this compound interfere with biochemical assays?

Yes, like many small molecules, this compound has the potential to interfere with biochemical assays, leading to misleading results. This interference can manifest as false positives or false negatives and may not be related to the intended biological target of the assay.

Q3: What are the potential mechanisms of assay interference by this compound?

Several mechanisms could contribute to assay interference by this compound:

  • Metal Chelation: Raltegravir's structure contains a diketo acid motif that chelates divalent metal ions (like Mg2+ or Mn2+) in the active site of HIV integrase.[6] This metal-binding capability could potentially interfere with assays that rely on metal cofactors.

  • Fluorescence Quenching: Raltegravir has been observed to bind to the protein Fascin1 and cause a progressive decrease in its fluorescence emission intensity.[7][8][9] This suggests that Raltegravir may act as a fluorescence quencher in some fluorescence-based assays.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions, a common source of assay artifacts.[1][10] While not specifically documented for Raltegravir in the search results, this is a general mechanism to consider for any small molecule.

  • Off-Target Binding: Raltegravir could bind to other biological macromolecules in an assay, leading to unintended effects. The binding to Fascin1 is an example of such off-target interaction.[7][8][9]

Troubleshooting Guides

Problem: I am observing unexpected inhibition in my enzymatic assay when using this compound.

This could be due to several factors. Follow this troubleshooting workflow:

G A Unexpected Inhibition Observed B Is the assay dependent on divalent metal ions? A->B C Perform metal ion titration experiment B->C Yes F Is the assay fluorescence-based? B->F No D Does increasing metal ion concentration rescue activity? C->D E Potential interference via metal chelation D->E Yes D->F No N Consider orthogonal assay with different detection method E->N G Perform fluorescence quenching control experiment F->G Yes J Is aggregation suspected? F->J No H Does Raltegravir quench the fluorophore's signal? G->H I Potential interference via fluorescence quenching H->I Yes H->J No I->N K Perform detergent and/or DLS experiment J->K Yes J->N No L Does detergent reduce inhibition or DLS show particles? K->L M Potential interference via aggregation L->M Yes L->N No M->N O Inhibition likely target-specific if confirmed N->O Inhibition confirmed P Inhibition likely an artifact if not confirmed N->P Inhibition not confirmed

Caption: Troubleshooting workflow for unexpected inhibition.

Problem: My fluorescence-based assay shows a decrease in signal with this compound, but I'm not sure if it's real.

This could be due to fluorescence quenching. Here’s how to investigate:

  • Run a control experiment: Prepare a reaction mixture containing the fluorophore used in your assay at a concentration that gives a stable signal.

  • Add Raltegravir: Add this compound at the same concentrations used in your main experiment.

  • Measure fluorescence: Monitor the fluorescence signal over time. A decrease in signal in the absence of the biological target indicates direct quenching by Raltegravir.

Problem: I suspect this compound might be forming aggregates in my assay.

Compound aggregation is a common cause of non-specific inhibition.[1][10] Here are steps to check for and mitigate this:

  • Include Detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If Raltegravir is inhibiting via aggregation, the presence of detergent will likely disrupt the aggregates and reduce or eliminate the observed inhibition.

  • Dynamic Light Scattering (DLS): DLS can directly detect the presence of aggregates in a solution. Analyze a solution of Raltegravir in your assay buffer at the concentrations of interest. The presence of particles with a radius greater than 100 nm is indicative of aggregation.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound.

Table 1: In Vitro Activity of Raltegravir Against HIV-1 Integrase

Assay TypeTargetIC50 / EC50ConditionsReference
Cell-free assayWild-type PFV IN90 nM (IC50)---INVALID-LINK--
Cell-free assayS217Q PFV IN40 nM (IC50)---INVALID-LINK--
Cell-free assayS217H PFV IN900 nM (IC50)---INVALID-LINK--
Cell-based assayHIV-1 replication31 ± 20 nM (IC95)50% normal human serum--INVALID-LINK--
Cell-based assayHIV-2 replication6 nM (IC95)CEMx174 cells--INVALID-LINK--

Table 2: Documented Off-Target Interaction of Raltegravir

TargetAssay TypeObservationConcentration RangeReference
Fascin1Fluorescence TitrationProgressive decrease in emission intensity and shift in intensity maximum4 µM to 760 µM[7][8][9]

Key Experimental Protocols

Protocol 1: Metal Ion Titration for Investigating Chelation-Based Interference

Objective: To determine if the inhibitory effect of this compound is due to chelation of essential metal cofactors in the assay.

Methodology:

  • Establish a baseline activity for your enzyme in the standard assay buffer containing the normal concentration of the divalent metal cofactor (e.g., MgCl₂ or MnCl₂).

  • Determine the IC50 of Raltegravir in the standard assay buffer.

  • Prepare a series of assay buffers with increasing concentrations of the metal cofactor (e.g., 2x, 5x, 10x the standard concentration).

  • For each metal cofactor concentration, perform a dose-response curve for Raltegravir to determine the IC50.

  • Data Analysis: Plot the IC50 of Raltegravir as a function of the metal cofactor concentration. A rightward shift in the IC50 curve (i.e., a higher IC50) with increasing metal concentration suggests that Raltegravir's inhibitory effect is at least partially due to metal chelation.

G A Prepare enzyme and substrate D Mix enzyme, buffer, and Raltegravir A->D B Prepare assay buffers with varying [Metal Ion] B->D C Prepare serial dilutions of Raltegravir C->D E Initiate reaction with substrate D->E F Measure enzyme activity E->F G Calculate IC50 for each [Metal Ion] F->G H Plot IC50 vs. [Metal Ion] G->H I Analyze for rightward shift in IC50 H->I

Caption: Workflow for metal ion titration experiment.

Protocol 2: Control for Fluorescence Quenching

Objective: To determine if this compound directly quenches the fluorescence of the reporter molecule in a fluorescence-based assay.

Methodology:

  • Prepare a solution of the fluorophore (e.g., a fluorescent substrate or product) in the assay buffer at the concentration used in the actual assay.

  • Measure the baseline fluorescence intensity.

  • Prepare a serial dilution of this compound in the same buffer.

  • Add increasing concentrations of Raltegravir to the fluorophore solution and measure the fluorescence intensity at each concentration.

  • Data Analysis: Plot the fluorescence intensity as a function of Raltegravir concentration. A concentration-dependent decrease in fluorescence intensity indicates that Raltegravir is quenching the fluorophore.

Protocol 3: Assessing Compound Aggregation using Detergent

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Methodology:

  • Determine the IC50 of Raltegravir in your standard biochemical assay.

  • Prepare a second set of assay buffers that includes a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Repeat the IC50 determination for Raltegravir in the presence of the detergent.

  • Data Analysis: Compare the IC50 values obtained with and without detergent. A significant increase in the IC50 (weaker inhibition) in the presence of detergent is a strong indicator that the inhibition is aggregation-based.

G A Determine Raltegravir IC50 (no detergent) C Compare IC50 values A->C B Determine Raltegravir IC50 (+ detergent) B->C D IC50 significantly increases? C->D E Aggregation-based interference is likely D->E Yes F Inhibition is likely not due to aggregation D->F No

Caption: Logic for aggregation assessment using detergent.

References

Impact of pH and divalent metals on Raltegravir Potassium activity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Raltegravir Potassium. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design and troubleshooting, with a specific focus on the impact of pH and divalent metals on Raltegravir's activity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Raltegravir?

A1: Raltegravir is an integrase strand transfer inhibitor (INSTI).[1][2] It functions by binding to the active site of the HIV-1 integrase enzyme, a key enzyme required for viral replication.[1][3] Specifically, Raltegravir chelates two essential magnesium (Mg²⁺) ions within the enzyme's catalytic core.[4][5][6] This action blocks the strand transfer step of viral DNA integration into the host cell's genome, effectively halting the viral replication cycle.[1][7][8]

Q2: Why is the pH of my experimental buffer critical for Raltegravir's solubility and activity?

A2: Raltegravir's solubility is highly pH-dependent.[9] It is a weak acid with a pKa of 6.7.[4][10][11] At a pH below its pKa, Raltegravir is less ionized and thus less soluble in aqueous solutions.[4][11] As the pH increases above 6.7, the molecule becomes deprotonated and negatively charged, which significantly increases its aqueous solubility.[4][11][12] This change in solubility and charge directly impacts the drug's lipophilicity and its ability to permeate cell membranes, which can drastically alter experimental outcomes.[4][10][11][13]

Q3: How do divalent metals like magnesium (Mg²⁺) and calcium (Ca²⁺) affect Raltegravir in solution and in cellular assays?

A3: Divalent metals can significantly impact Raltegravir's activity in two primary ways. First, Raltegravir's therapeutic action relies on chelating Mg²⁺ ions in the integrase active site.[5][6] Therefore, the presence of Mg²⁺ is a prerequisite for its inhibitory function in enzymatic assays.[4] Second, in the gastrointestinal tract or in cell culture media, Raltegravir can form complexes with free divalent cations like Mg²⁺ and Ca²⁺.[14][15] These drug-metal complexes may have altered properties, such as reduced ability to cross cell membranes, which can lower the effective concentration of the drug reaching its target.[4][14][15]

Q4: I've observed precipitation in my Raltegravir stock solution. What could be the cause?

A4: Precipitation is likely due to issues with solubility. This compound's solubility is limited in acidic to neutral aqueous buffers. For example, a 10 mM Raltegravir solution is only partly soluble at a pH of 6.6 and below.[4][10] If your buffer pH is too low or if you have exceeded the solubility limit for a given pH, the compound will precipitate. Ensure your stock solutions are prepared in a suitable solvent like DMSO and that the final concentration in your aqueous experimental buffer does not exceed its solubility at that specific pH.[16]

Troubleshooting Guide: pH-Related Issues

Problem Possible Cause Recommended Solution
Inconsistent results in cell-based assays (e.g., variable IC₅₀ values). Fluctuations in the pH of the cell culture media or assay buffer are altering Raltegravir's permeability. Cellular permeability of Raltegravir is heavily influenced by extracellular pH; it is reduced nine-fold when the apical pH is increased from 5 to 8.5.[4][10]Strictly control and monitor the pH of all buffers and media used in your experiments. Use robust buffering agents (e.g., MES for acidic pH, HEPES for neutral pH) to maintain a stable pH environment throughout the assay.[4]
Low apparent activity or potency of Raltegravir. The experimental pH may be too high, leading to increased ionization of Raltegravir. While this increases solubility, it decreases lipophilicity (LogP), which can impair its ability to cross cell membranes to reach the intracellular integrase enzyme.[4][11][13]Optimize the assay pH. While a higher pH aids solubility, a lower pH (between 5 and 6) can increase cellular accumulation.[4] The optimal pH will be a balance between solubility and cellular permeability for your specific experimental system.
Difficulty dissolving this compound in aqueous buffer. The pH of the buffer is too low. Raltegravir is poorly soluble at acidic pH.[4][17]Prepare a concentrated stock solution in an organic solvent such as DMSO.[16] Then, dilute the stock into your aqueous buffer of choice. For maximum solubility in aqueous buffers, the pH should ideally be above 6.8.[4]

Troubleshooting Guide: Divalent Metal-Related Issues

Problem Possible Cause Recommended Solution
Reduced Raltegravir activity in the presence of antacids or certain supplements. Raltegravir chelates divalent cations (e.g., Mg²⁺, Ca²⁺, Al³⁺) present in these products, forming a complex that is poorly absorbed across the cell membrane.[14][15][18] This reduces the bioavailable concentration of the drug.In in vitro experiments, avoid using media or buffers containing high concentrations of non-essential divalent metals. If studying drug interactions, be aware that co-administration of Raltegravir with antacids containing aluminum and/or magnesium is not recommended as it significantly reduces plasma levels.[19]
No inhibitory activity in a purified enzyme (integrase) assay. Absence of essential divalent metal cofactors (Mg²⁺ or Mn²⁺) in the enzyme's active site. Raltegravir's mechanism is dependent on the presence of these ions to mediate its inhibitory effect.[4][7]Ensure your reaction buffer for the integrase assay is supplemented with the necessary divalent metal cofactor. HIV-1 integrase activity can be supported by either Mg²⁺ or Mn²⁺, although the enzyme may exhibit different properties with each.[7]
Variability in results when using different cell culture media. Different media formulations contain varying concentrations of divalent cations like Ca²⁺ and Mg²⁺. This can lead to inconsistent chelation and affect Raltegravir's cellular permeability and availability.[4][14]Standardize the cell culture medium for all related experiments. If possible, use a medium with a known and consistent concentration of divalent cations or consider using dialyzed fetal bovine serum to have better control over the final ion concentrations.

Data Summary Tables

Table 1: Effect of pH on Raltegravir Solubility

pHSolubility of 1 mM RaltegravirSolubility of 10 mM Raltegravir
1.0 - 5.0Fully Soluble~3 mM
6.0Fully Soluble~3.7 mM
6.2Fully Soluble~5.0 mM
6.4Fully Soluble~6.3 mM
6.6Fully Soluble~8.0 mM
6.8 - 8.0Fully SolubleFully Soluble
Data synthesized from studies on Raltegravir solubility in various buffers.[4]

Table 2: Effect of pH on Raltegravir Lipophilicity and Permeability

Apical pHApparent LogPApparent Permeability (Papp) (A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
5.01.062.50.4
6.0~1.01.71.0
7.0~0.20.83.5
8.0~-0.80.34.5
8.5Not Specified0.25.0
9.0-1.29Not SpecifiedNot Specified
Data compiled from octanol-water partition and Caco-2 cell monolayer permeability studies.[4][13]

Table 3: Effect of Divalent Metals on Raltegravir Cellular Permeability

Condition (Apical Compartment)Efflux Ratio
Control (No additional salt)0.8
+ 25 mM Magnesium Sulfate1.6
+ 25 mM Calcium Chloride1.2
+ 25 mM Potassium Chloride (Monovalent Control)0.8
Data from a study using Caco-2 cell monolayers. An increased efflux ratio indicates reduced net transport from the apical to the basolateral side.[4]

Experimental Protocols

Protocol 1: Raltegravir Solubility Assay

  • Objective: To determine the solubility of this compound across a range of pH values.

  • Materials: this compound, a series of aqueous buffers with pH values ranging from 1 to 8, mechanical shaker, 37°C incubator, centrifuge, HPLC-MS/MS or a similar quantitative analysis system.

  • Methodology:

    • Prepare a series of buffers at desired pH values (e.g., pH 1, 2, 3, 4, 5, 6, 6.2, 6.4, 6.6, 6.8, 7, 8).[4]

    • Add a surplus of this compound to an aliquot of each buffer to create a saturated solution (e.g., aiming for a final concentration of 10 mM).[4]

    • Incubate the solutions on a mechanical shaker (e.g., 120 rpm) at 37°C for 2 hours to allow for maximum dissolution.[4]

    • Periodically vortex the samples during incubation.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved Raltegravir using a validated LC-MS/MS method.[10]

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To evaluate the effect of pH and divalent metals on the transport of Raltegravir across an intestinal epithelial cell monolayer model.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), MES buffer, HEPES buffer, this compound, test compounds (e.g., MgSO₄, CaCl₂), LC-MS/MS system.

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a tight monolayer.

    • Verify monolayer integrity by measuring the trans-epithelial electrical resistance (TEER).

    • For pH Impact:

      • Prepare incubation buffers (HBSS) with varying apical pH values (e.g., 5, 6, 6.5 using MES; 7, 7.4, 8 using HEPES). Maintain the basolateral chamber pH at a constant 7.4.[4]

      • Add Raltegravir (e.g., 10 µM) to the apical (A) chamber.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

      • To measure efflux, add Raltegravir to the basolateral chamber and sample from the apical chamber.

    • For Divalent Metal Impact:

      • Maintain a constant pH (e.g., 7.4) in both chambers.

      • In the apical chamber, add Raltegravir along with the metal salt to be tested (e.g., 25 mM MgSO₄).[4]

      • Proceed with sampling as described above.

    • Analyze the concentration of Raltegravir in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Diagrams

Raltegravir_Mechanism cluster_IN_Active_Site HIV-1 Integrase Active Site cluster_Viral_Integration Normal Viral Integration Process Mg1 Mg²⁺ vDNA Viral DNA Mg2 Mg²⁺ DDE DDE Motif (Asp64, Asp116, Glu152) DDE->Mg1 coordinates DDE->Mg2 coordinates Integration Successful Integration vDNA->Integration hDNA Host DNA hDNA->Integration Raltegravir Raltegravir Raltegravir->Mg1 chelates Raltegravir->Mg2 chelates Block Strand Transfer BLOCKED Raltegravir->Block leads to

Caption: Mechanism of Raltegravir action via chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Caco2_Workflow cluster_Experiment Permeability Experiment start Start: Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days for differentiation start->culture teer Verify monolayer integrity (Measure TEER) culture->teer prep_buffers Prepare buffers (Varying pH or add metals) teer->prep_buffers add_drug Add Raltegravir to Apical (A) or Basolateral (B) chamber prep_buffers->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from opposite chamber at time points (t=30, 60, 120 min) incubate->sample analyze Quantify Raltegravir concentration by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End: Report Results calculate->end

Caption: Experimental workflow for a Caco-2 cell permeability assay with Raltegravir.

pH_Impact_Logic pH_Increase Increase in pH (above pKa 6.7) Ionization Increased Ionization (Negative Charge) pH_Increase->Ionization pH_Decrease Decrease in pH (below pKa 6.7) Accumulation Increased Cellular Accumulation pH_Decrease->Accumulation can lead to Solubility Increased Aqueous Solubility Ionization->Solubility leads to Lipophilicity Decreased Lipophilicity (LogP) Ionization->Lipophilicity leads to Permeability Decreased Cellular Permeability Lipophilicity->Permeability results in

Caption: Logical relationship between pH and the physicochemical properties of Raltegravir.

References

Technical Support Center: Improving the Bioavailability of Raltegravir Potassium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Raltegravir Potassium in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: this compound's low oral bioavailability is primarily attributed to its poor aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low solubility at physiological pH.[1][2] Its solubility is pH-dependent, being particularly low in acidic environments like the stomach, which can hinder its dissolution and subsequent absorption.[1][3][4] Additionally, issues with tablet disintegration can lead to erratic drug release and absorption.[4]

Q2: What are the most common formulation strategies to enhance the bioavailability of Raltegravir?

A2: Several strategies are employed to overcome the solubility challenge:

  • Solid Dispersions: This technique involves dispersing Raltegravir in an amorphous form within a hydrophilic carrier matrix. Methods like hot-melt extrusion (HME) and solvent evaporation have been shown to significantly increase the dissolution rate.[1][5][6] The amorphous state, reduced particle size, and improved wettability contribute to enhanced bioavailability.[7][8]

  • Nanoparticle Formulations: Encapsulating Raltegravir into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)) or solid lipid nanoparticles (SLNs), can improve its solubility and modify its release profile.[9][10] Prodrug strategies may be necessary to achieve practical drug loading in some nanoparticle systems.[10]

  • Amorphous Premixes: Creating stable amorphous forms of this compound, for example by premixing with pharmaceutically acceptable excipients, can improve solubility and pharmacokinetics compared to crystalline forms.[11]

Q3: How does the salt form of Raltegravir affect its pharmacokinetic profile?

A3: The potassium salt of Raltegravir exhibits significantly better aqueous solubility and an improved pharmacokinetic profile in animal models compared to the Raltegravir free base.[11][12] Studies in rats and dogs have shown that the salt form leads to higher maximum plasma concentration (Cmax) and area under the curve (AUC) values.[12]

Q4: Are there any known interactions that can affect Raltegravir absorption in animal studies?

A4: Yes, two key factors can significantly impact absorption:

  • pH Modifiers: Co-administration with agents that increase gastric pH, such as proton pump inhibitors or antacids, can alter Raltegravir's dissolution and absorption.[3][13]

  • Polyvalent Cations: Raltegravir can chelate with polyvalent cations. Co-administration with antacids containing aluminum or magnesium, or supplements containing iron or calcium, can decrease its absorption and bioavailability.[14][15] Researchers should be mindful of the composition of animal feed and any co-administered substances.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Across Animal Subjects

  • Question: We are observing high inter-subject variability in the plasma concentrations of Raltegravir in our rat study. What are the potential causes and solutions?

  • Answer: High variability is a known characteristic of Raltegravir pharmacokinetics.[4][16]

    • Possible Cause 1: Inconsistent Gastric pH. The stomach pH can vary between animals and affect drug dissolution.[3]

      • Solution: Standardize feeding protocols. Fasting or feeding can alter gastric pH. Consider pre-treating animals to normalize gastric pH, but be aware this introduces another variable.

    • Possible Cause 2: Incomplete or Variable Tablet/Formulation Disintegration. If using a solid dosage form, inconsistent disintegration can lead to erratic absorption.[4] Studies have shown that chewing or crushing tablets improves absorption consistency.[4]

      • Solution: For preclinical studies, consider administering the drug as a suspension or a pre-dissolved solution in an appropriate vehicle to eliminate the disintegration variable. If testing a solid formulation, ensure its dispersion characteristics are uniform.

    • Possible Cause 3: Food Effects. The presence and type of food can significantly alter the gastrointestinal environment and drug absorption.

      • Solution: Strictly control the timing of dosing relative to feeding. Conduct studies in both fasted and fed states to characterize the food effect on your specific formulation.

Issue 2: Lower Than Expected Bioavailability with a Novel Formulation

  • Question: Our new solid dispersion formulation of Raltegravir showed excellent in vitro dissolution but poor in vivo bioavailability in mice. What could be the disconnect?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development.

    • Possible Cause 1: In Vivo Recrystallization. The amorphous form of the drug in the solid dispersion may be converting back to a less soluble crystalline form in the gastrointestinal tract.

      • Solution: Incorporate crystallization inhibitors (e.g., certain polymers like HPMC) into your formulation.[7] Analyze the physical state of the drug after exposure to simulated gastric and intestinal fluids.

    • Possible Cause 2: First-Pass Metabolism. Raltegravir is primarily metabolized via UGT1A1-mediated glucuronidation.[13][17] While aiming to improve absorption, the formulation might be delivering the drug to a region with high metabolic activity.

      • Solution: Use an animal model with a well-characterized UGT1A1 enzyme profile. While Raltegravir is not a major substrate for CYP450 enzymes, understanding its primary metabolic pathway is crucial.[13]

    • Possible Cause 3: P-glycoprotein (P-gp) Efflux. In vitro studies suggest Raltegravir may be a weak substrate for efflux transporters like P-gp (ABCB1).[3]

      • Solution: Investigate the potential for P-gp efflux using in vitro cell models (e.g., Caco-2 cells) or by co-administering a known P-gp inhibitor in a pilot animal study to see if bioavailability improves.

Issue 3: Difficulty in Quantifying Raltegravir in Plasma Samples

  • Question: We are having issues with accuracy and precision in our LC-MS/MS assay for Raltegravir plasma quantification. What are some common pitfalls?

  • Answer: Accurate bioanalysis is critical for pharmacokinetic studies.

    • Possible Cause 1: Improper Sample Handling and Storage. Raltegravir may be unstable in plasma under certain conditions.

      • Solution: Process blood samples promptly after collection (e.g., centrifuge to obtain plasma). Store plasma samples at -80°C until analysis. Conduct stability tests (freeze-thaw, bench-top) to ensure the analyte is stable throughout the process.

    • Possible Cause 2: Matrix Effects. Components in the plasma can interfere with the ionization of Raltegravir and the internal standard, leading to ion suppression or enhancement.

      • Solution: Optimize the sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to clean up the sample.[18][19] Use a stable isotope-labeled internal standard if available. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked plasma with its response in a clean solvent.

    • Possible Cause 3: Suboptimal Chromatographic Conditions. Poor peak shape or interference from other compounds can affect quantification.

      • Solution: Ensure the mobile phase and gradient are optimized to achieve good peak resolution and shape. A C18 column is commonly used.[18][20] The method should be validated for linearity, precision, accuracy, and recovery.[21]

Data Hub: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Raltegravir from various studies in animal models. This data can serve as a baseline for comparison with novel formulations.

Animal ModelFormulation / DoseCmax (ng/mL)Tmax (hr)AUC (hr*ng/mL)F (%)Reference
Rat 30 mg/kg (Oral)463.71.02073.819.2[22]
Rat 100 mg/kg (Oral)416.72.74273.211.9[22]
Rat This compound Salt (10 mg/kg)21002.0730032[12]
Dog This compound Salt (10 mg/kg)59001.02000061[12]
Rhesus Macaque Raltegravir OH form (10 mg/kg)1004.011004[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; F (%): Oral Bioavailability.

Experimental Protocols

Protocol 1: Preparation of Raltegravir Solid Dispersion via Hot-Melt Extrusion (HME)

This protocol is a generalized procedure based on methodologies described in the literature.[1][5] Researchers should optimize parameters for their specific equipment and excipients.

  • Blending: Accurately weigh this compound and a hydrophilic polymer carrier (e.g., Plasdone S630, Soluplus®) in a defined ratio (e.g., 1:1.5).

  • Pass the drug and polymer through a 30-mesh sieve to ensure particle size uniformity.

  • Transfer the sieved powders to a blender (e.g., a V-blender) and mix for 15-20 minutes to achieve a homogenous blend. A plasticizer (e.g., Span 20) may be added during this step.

  • Extrusion: Set up the hot-melt extruder with a suitable screw configuration and die.

  • Establish a temperature profile across the extruder barrels. A typical profile might range from 100°C to 135°C, but this must be optimized based on the thermal properties (glass transition temperature, melting point) of the drug and polymer.

  • Feed the powder blend into the extruder at a constant rate.

  • Collect the molten extrudate that exits the die and allow it to cool and solidify on a conveyor belt or chilled rollers.

  • Milling and Sieving: Mill the cooled extrudate into a fine powder using a suitable mill (e.g., a co-mill).

  • Sieve the milled powder to obtain a uniform particle size distribution for further characterization and formulation into final dosage forms (e.g., tablets or capsules for animal dosing).

  • Characterization: Analyze the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of Raltegravir. Perform in vitro dissolution testing to assess the enhancement in drug release.

Protocol 2: Quantification of Raltegravir in Rat Plasma via LC-MS

This protocol is a generalized procedure based on methodologies described in the literature.[20][21] It requires validation according to regulatory guidelines.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of rat plasma sample (or standard/QC) into a microcentrifuge tube.

    • Add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled Raltegravir).

    • Vortex briefly to mix.

    • Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/methylene chloride mixture).

    • Vortex vigorously for 2-3 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Raltegravir.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for Raltegravir (e.g., m/z 443.1 → 316.1) and the internal standard.[20]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Raltegravir/IS) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression model to fit the data.

    • Determine the concentration of Raltegravir in the unknown samples and quality controls (QCs) by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Bioavailability Enhancement cluster_formulation 1. Formulation Development cluster_characterization 2. In Vitro Characterization cluster_invivo 3. In Vivo Animal Study cluster_analysis 4. Bioanalysis & PK form_select Select Strategy (e.g., Solid Dispersion) excip_screen Excipient Screening (Polymer, Surfactant) form_select->excip_screen prep Prepare Formulation (e.g., Hot-Melt Extrusion) excip_screen->prep phys_char Physicochemical Analysis (DSC, XRD) prep->phys_char diss_test Dissolution Testing (Simulated Fluids) phys_char->diss_test animal_dose Dose Animal Model (e.g., Rats) diss_test->animal_dose blood_sample Serial Blood Sampling animal_dose->blood_sample plasma_proc Plasma Processing & Storage blood_sample->plasma_proc bio_assay LC-MS/MS Analysis plasma_proc->bio_assay pk_calc Calculate PK Parameters (AUC, Cmax, F%) bio_assay->pk_calc data_comp Compare to Control pk_calc->data_comp

Caption: A typical workflow for developing and evaluating a novel Raltegravir formulation.

troubleshooting_workflow Troubleshooting Low Raltegravir Plasma Concentrations start Low or Variable Plasma Concentrations Observed q1 Was the drug given as a pre-dissolved solution/suspension? start->q1 a1_no No, a solid form was used. q1->a1_no No a1_yes Yes q1->a1_yes Yes p1 Possible Issue: Poor in vivo disintegration/ dissolution. a1_no->p1 s1 Solution: Test formulation dissolution in bio-relevant media. Consider dosing as a solution to isolate absorption issues. p1->s1 q2 Was the animal in a fasted state? a1_yes->q2 a2_no No, fed state or variable. q2->a2_no No a2_yes Yes q2->a2_yes Yes p2 Possible Issue: Food effect or interaction with diet components (e.g., cations). a2_no->p2 s2 Solution: Standardize feeding protocol. Analyze diet for polyvalent cations. Run dedicated fasted vs. fed studies. p2->s2 p3 Possible Issues: - High first-pass metabolism - P-gp efflux - Analytical assay error a2_yes->p3 s3 Solution: - Re-validate bioanalytical method. - Consider in vitro permeability (Caco-2) studies. - Check for known metabolic pathway inducers. p3->s3

References

Stability of Raltegravir Potassium under different storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Raltegravir Potassium under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The commercial oral tablets are recommended to be stored at a controlled room temperature of 20-25°C (68-77°F), with excursions permitted to 15-30°C (59-86°F).[2] The chewable tablets should be kept in their original container, tightly closed with the desiccant to protect from moisture.[3]

2. How should I prepare and store this compound solutions?

This compound is soluble in water, slightly soluble in methanol, and very slightly soluble in ethanol.[3] It is also soluble in DMSO.[1][4][5] For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4] Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[1]

3. Is this compound sensitive to light?

Photostability studies conducted as per ICH guidelines have shown that this compound is stable under photolytic stress conditions, with no significant degradation observed.[2]

4. What is the stability of this compound in acidic and basic conditions?

This compound is susceptible to degradation in both acidic and basic conditions. Forced degradation studies have shown significant degradation under strong acidic and alkaline environments.[6] It is more sensitive to alkaline conditions.[7]

5. How stable is this compound to oxidation and heat?

Forced degradation studies indicate that this compound is relatively stable under oxidative stress.[6] However, it does show degradation under dry heat conditions.[8]

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected degradation of this compound in experiments. Improper storage of solid compound or stock solutions.Ensure solid this compound is stored at -20°C for long-term use. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Inconsistent results in cell-based assays. Degradation of this compound in aqueous media over time.Prepare fresh dilutions in aqueous buffers from a frozen DMSO stock solution for each experiment. Avoid prolonged storage of aqueous solutions.
Precipitation of this compound in aqueous buffer. Low aqueous solubility.To improve solubility, first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer.[4]
Appearance of unknown peaks in HPLC analysis. Degradation of the compound due to exposure to incompatible conditions.Review the experimental protocol for any exposure to strong acids, bases, or high temperatures. Use a validated stability-indicating HPLC method to separate the main peak from any degradants.

Stability Data Summary

Long-Term Stability of Solid this compound
Storage ConditionDurationObservation
25°C / 60% RH36 monthsNo significant degradants observed.[2]
40°C / 75% RH6 monthsNo significant degradants observed.[2]
Forced Degradation Studies of this compound
Stress ConditionReagent/MethodDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 N HCl20 minRoom Temp15.61
Base Hydrolysis0.1 N NaOH18 hoursRoom Temp29.01
Oxidation3% H₂O₂24 hoursRoom Temp11.41
Neutral HydrolysisWater24 hoursRoom Temp13.19
Dry HeatOven6 hours105°CSignificant Degradation
PhotolyticUV light--Stable

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Stability-Indicating RP-HPLC Method

A common method for assessing the stability of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Instrumentation:

  • HPLC system with UV or PDA detector

  • Analytical balance

  • pH meter

  • Sonication bath

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M Ammonium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 253 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare working standard solutions by diluting the stock solution.

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Treat a known concentration of this compound with an acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before injection.

    • Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize the solution before injection.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatograms of the stressed samples with the standard. Calculate the percentage of degradation and assess the peak purity of the Raltegravir peak to ensure the method is stability-indicating.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample standard Prepare Standard Solution start->standard stress Prepare Stressed Samples start->stress hplc RP-HPLC Analysis standard->hplc acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidative Oxidative Degradation stress->oxidative thermal Thermal Degradation stress->thermal photo Photolytic Degradation stress->photo acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Acquisition hplc->data eval Evaluate Chromatograms data->eval calc Calculate % Degradation eval->calc purity Assess Peak Purity eval->purity report Generate Stability Report calc->report purity->report

Workflow for Stability Indicating HPLC Method.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products / Impurities raltegravir This compound acid Acidic raltegravir->acid base Basic raltegravir->base oxidative Oxidative raltegravir->oxidative thermal Thermal raltegravir->thermal dp1 Impurity A C16H19FN4O3 acid->dp1 dp2 Impurity B C19H24FN5O3 base->dp2 dp3 Impurity C C20H23FN6O6 base->dp3 dp_other Other Degradants oxidative->dp_other thermal->dp_other

Conceptual Degradation of this compound.

References

Addressing variability in Raltegravir Potassium plasma levels in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in Raltegravir Potassium plasma levels commonly encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of variability in Raltegravir plasma concentrations in preclinical studies?

High inter- and intra-animal variability in Raltegravir plasma levels is a known issue.[1][2][3][4][5][6] Several factors can contribute to this variability:

  • Formulation and Administration: The formulation of Raltegravir and the administration technique, such as oral gavage, can significantly impact its dissolution and absorption, leading to variable plasma concentrations.[3][7][8][9] The salt form of Raltegravir (e.g., potassium salt) generally shows better solubility and bioavailability compared to the free acid form.[10]

  • Metabolism: Raltegravir is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][5][11][12][13] Genetic polymorphisms in UGT1A1 can lead to differences in metabolic rates and, consequently, plasma levels. This is particularly relevant in humanized mouse models expressing human UGT1A1.[1][11][12][13]

  • Physiological Factors: Individual differences in gastric pH, gastrointestinal transit time, and food intake can affect the absorption of Raltegravir.[2] Although often administered to fasted animals in preclinical settings, accidental food ingestion can be a source of variability.

  • Species Differences: The pharmacokinetics of Raltegravir can vary significantly between different preclinical species such as rats, mice, and dogs due to differences in metabolism and other physiological factors.[10]

Q2: What is a suitable vehicle for oral administration of Raltegravir in preclinical studies?

The choice of vehicle is critical for ensuring consistent delivery and absorption. For preclinical studies, Raltegravir has been successfully formulated in the following vehicles:

  • Aqueous Suspensions: The clinical tablet formulation (Isentress®) can be dissolved in sterile Phosphate Buffered Saline (PBS) for oral gavage in mice.[17]

  • Polyethylene Glycol (PEG) based vehicles: A suspension can be prepared using a vehicle containing 5% polyethylene glycol 3350, 0.2% polysorbate 80, and 5% mannitol in water.[18][19]

It is crucial to ensure the formulation is homogenous and stable for the duration of the study to minimize variability.

Q3: Are there established bioanalytical methods for quantifying Raltegravir in preclinical plasma samples?

Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of Raltegravir in plasma and tissue samples from preclinical studies.[20][21][22][23][24][25] These methods are highly sensitive and specific, allowing for accurate measurement of drug concentrations. Validation of the bioanalytical method according to regulatory guidelines (e.g., FDA) is essential to ensure data quality.[23]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in plasma concentrations within the same animal (Intra-animal variability) Inconsistent oral gavage technique.[8][9]Ensure consistent gavage volume, speed, and placement of the gavage needle. Consider using experienced technicians to minimize technique-related variability.
Inhomogeneous drug formulation.Prepare fresh formulations regularly and ensure thorough mixing before each administration. Validate the homogeneity of the formulation.
Stress-induced physiological changes affecting absorption.Acclimatize animals to the experimental procedures to minimize stress.
High variability in plasma concentrations between different animals (Inter-animal variability) Genetic differences in drug metabolizing enzymes (e.g., UGT1A1 in humanized models).[1][11][12][13]If using humanized mice, consider genotyping for relevant UGT1A1 polymorphisms.
Differences in food and water intake.Standardize feeding schedules and ensure ad libitum access to water. For studies requiring fasted animals, ensure strict adherence to the fasting period.
Underlying health status of the animals.Use healthy animals from a reputable supplier and monitor their health throughout the study.
Lower than expected plasma concentrations Poor absorption due to formulation issues.[3]Optimize the formulation to improve solubility and dissolution. Consider using a different salt form or vehicle.[10]
Rapid metabolism.If co-administering other compounds, check for potential induction of UGT1A1.[14][16]
Incorrect dose administration.Double-check dose calculations and the concentration of the dosing solution.
Higher than expected plasma concentrations Inhibition of metabolism.If co-administering other compounds, check for potential inhibition of UGT1A1.[5][15]
Saturation of metabolic pathways at high doses.Conduct dose-ranging studies to establish dose-proportionality.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Raltegravir in Various Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Reference(s)
Mouse (Humanized)3.28 mg/mouse (daily for 5 days)Oral Gavage~1500 (at 2h)--[17]
Mouse (BALB/c)30Subcutaneous~2000 (at 24h)--[19]
Rat10Oral2300108002.6[10]
Dog10Oral4700341005.9[10]
Rhesus Macaque10Oral1007001.3[10]

Table 2: Bioanalytical Method Parameters for Raltegravir Quantification in Plasma

ParameterMethodLLOQ (ng/mL)Linearity Range (ng/mL)Precision (%CV)Accuracy (%)Reference(s)
LC-MS/MSProtein Precipitation55 - 10,000< 1585 - 115[22]
UPLC-MS/MSLiquid-Liquid Extraction9.79.7 - 9730< 1585 - 115[21]
LC-MS/MSProtein Precipitation1010 - 10,000< 11.491.5 - 108.5[23]
LC-MS/MSLiquid-Liquid Extraction22 - 6000< 3.6498.3 - 103.9[24]

Experimental Protocols

Protocol 1: Oral Administration of Raltegravir to Mice

  • Formulation Preparation:

    • Crush a 400 mg Raltegravir (Isentress®) tablet and dissolve it in sterile PBS to the desired concentration.[17]

    • Alternatively, prepare a suspension in a vehicle containing 5% polyethylene glycol 3350, 0.2% polysorbate 80, and 5% mannitol in water.[18][19]

    • Ensure the formulation is freshly prepared and thoroughly mixed before each use.

  • Animal Dosing:

    • Administer the formulation to mice via oral gavage using a suitable gavage needle.[17] The volume should be appropriate for the animal's weight.

    • The technique of oral gavage should be consistent across all animals to minimize variability.[8][9]

  • Dose Calculation:

    • The mouse equivalent dose can be calculated from the human dose using an interspecies allometric scaling factor.[17]

Protocol 2: Blood and Tissue Sample Collection in Mice

  • Blood Collection:

    • At specified time points post-dosing, collect blood samples via appropriate methods (e.g., retro-orbital sinus, tail vein, or cardiac puncture for terminal collection).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma.

  • Tissue Collection (Terminal):

    • At the terminal time point, euthanize the mice according to approved protocols.

    • Perform necropsy and collect tissues of interest (e.g., liver, intestine, vaginal, rectal).

    • Snap-freeze the plasma and tissue samples in liquid nitrogen immediately after collection.[17]

  • Storage:

    • Store all samples at -80°C until bioanalysis.[17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Raltegravir Formulation (e.g., in PBS) Dosing Oral Gavage to Animal Model Formulation->Dosing Dose_Calc Dose Calculation (Allometric Scaling) Dose_Calc->Dosing Blood_Collection Blood Sampling (Time Points) Dosing->Blood_Collection Tissue_Collection Tissue Collection (Terminal) Dosing->Tissue_Collection Sample_Processing Plasma/Tissue Processing Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing LC_MS LC-MS/MS Quantification Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study of Raltegravir.

Factors_Influencing_Variability cluster_formulation Formulation & Administration cluster_physiological Physiological Factors cluster_external External Factors Variability Variable Raltegravir Plasma Levels Formulation Drug Formulation (Solubility, Stability) Formulation->Variability Gavage Oral Gavage Technique Gavage->Variability Metabolism UGT1A1 Metabolism (Genetic Polymorphisms) Metabolism->Variability Absorption GI Absorption (pH, Transit Time) Absorption->Variability Species Species Differences Species->Variability DDI Drug-Drug Interactions DDI->Variability Food Food Effects Food->Variability

References

Technical Support Center: Forced Degradation Studies of Raltegravir Potassium for Stable Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in conducting forced degradation studies of Raltegravir Potassium. Our aim is to help you identify stable formulations by understanding the degradation pathways and developing robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound, as recommended by ICH guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3][4] The goal is to achieve 10-30% degradation to ensure that the analytical method is stability-indicating.[4]

Q2: What are the major degradation products of this compound observed under stress conditions?

A2: this compound is susceptible to degradation, particularly under hydrolytic (acidic and alkaline) conditions.[1][4] Studies have identified several degradation products, primarily formed through the hydrolysis of the oxadiazole and amide moieties of the molecule.[1] LC-MS/TOF and MSn studies have been employed to elucidate the structures of these degradants.[1]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended method for the separation and quantification of this compound and its degradation products.[1][2][4] For the structural characterization of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[1]

Q4: Are there any known stable formulations of this compound?

A4: Yes, stable formulations of this compound have been developed. These include film-coated tablets and chewable tablets.[5][6] The stability of these formulations is achieved through the careful selection of excipients. Commonly used excipients include microcrystalline cellulose, lactose monohydrate, calcium phosphate dibasic, hypromellose, poloxamer, sodium stearyl fumarate, and magnesium stearate.[6]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound in forced degradation samples.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation.[7] 2. Incompatible sample solvent.[7] 3. Column overload.1. Use a guard column to protect the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Reduce the injection volume or sample concentration.
Baseline Noise or Drift 1. Contaminated mobile phase or solvents.[7] 2. Air bubbles in the system.[7] 3. Detector lamp issue.[7]1. Use freshly prepared, high-purity solvents and filter the mobile phase. 2. Degas the mobile phase thoroughly. 3. Check the detector lamp's intensity and replace if necessary.
Shifting Retention Times 1. Inconsistent mobile phase composition.[7] 2. Fluctuations in column temperature.[7] 3. Column aging.1. Prepare the mobile phase accurately and consistently. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before analysis. If the issue persists, the column may need to be replaced.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the injection port or syringe.1. Implement a thorough needle wash program in the autosampler. 2. Clean the injection port and syringe. 3. Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

Summary of Forced Degradation Studies of this compound
Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl20 minRoom Temperature15.61%[4]
2 N HCl30 min60°CNot specified[1]
Alkaline Hydrolysis 0.1 N NaOH18 hoursRoom Temperature29.01%[4]
2 N NaOH30 min60°CNot specified[1]
Oxidative Degradation 3% v/v H₂O₂24 hoursRoom Temperature11.41%[4]
20% H₂O₂30 min60°CNot specified[1]
Neutral Hydrolysis Water24 hoursRoom Temperature13.19%[4]
Thermal Degradation Dry Heat6 hours80°C10.77%
Dry Heat6 hours105°CNot specified[1]
Photolytic Degradation UV light (200 Watt hours/m²)Not specifiedNot specified10.05%
Fluorescence light (1.2 million lux hours)Not specifiedNot specified9.21%

Experimental Protocols

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add a suitable diluent (e.g., a mixture of water and methanol) to dissolve the standard and make up the volume.[1]

  • Sample Solution for Analysis: Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., 40 µg/mL).[1]

Forced Degradation Procedures
  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 20 minutes. Neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to the desired concentration with the mobile phase before injection.[4]

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 18 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to the desired concentration with the mobile phase.[4]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v H₂O₂. Keep the solution at room temperature for 24 hours and then dilute to the desired concentration with the mobile phase.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 6 hours. After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 Watt hours/square meter) and fluorescent light (1.2 million lux hours). After exposure, dissolve the sample and dilute for analysis.

RP-HPLC Method
  • Column: A C18 column (e.g., Hypersil BDS, 100 x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v).[1] The pH of the buffer may be adjusted as needed.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 213 nm or 246 nm.[1][8]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30°C).[1]

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound API StockSol Prepare Stock Solution Start->StockSol Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Acid Acid Hydrolysis StockSol->Acid Base Alkaline Hydrolysis StockSol->Base Oxidation Oxidative Degradation StockSol->Oxidation Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC LCMS LC-MS for Characterization HPLC->LCMS Data Data Analysis & Reporting HPLC->Data LCMS->Data Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation Raltegravir This compound DP1 Degradation Product 1 (Oxadiazole Ring Opening) Raltegravir->DP1 Acid/Base DP2 Degradation Product 2 (Amide Bond Cleavage) Raltegravir->DP2 Acid/Base DP3 N-Oxide Degradation Product Raltegravir->DP3 Oxidation

References

Minimizing off-target effects of Raltegravir Potassium in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Raltegravir Potassium in cellular models. This resource provides troubleshooting guides and answers to frequently asked questions to help you design robust experiments and accurately interpret your results, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Raltegravir is an integrase strand transfer inhibitor (INSTI).[1] Its primary function is to block the catalytic activity of HIV integrase, a crucial enzyme in the retroviral life cycle.[2][3] By binding to the active site, Raltegravir prevents the viral DNA from being integrated into the host cell's genome.[1][4] This action effectively halts the replication process.[5] The high specificity for HIV-1 integrase over host cell enzymes is a key feature of its mechanism.[6]

HIV_Integration_Pathway cluster_cytoplasm Cell Cytoplasm cluster_nucleus Cell Nucleus HIV_RNA HIV RNA Genome Viral_DNA Viral DNA (Reverse Transcription) HIV_RNA->Viral_DNA Reverse Transcriptase PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Integrase (3'-Processing) Host_DNA Host Cell DNA PIC->Host_DNA Strand Transfer Integrated_DNA Integrated Provirus (Viral Replication) Raltegravir Raltegravir Potassium Raltegravir->Block

Caption: Mechanism of Raltegravir action on the HIV integration pathway.

Q2: Is Raltegravir known to cause mitochondrial toxicity or oxidative stress?

Multiple studies have demonstrated that Raltegravir has a favorable safety profile regarding mitochondrial function, especially when compared to other antiretrovirals like efavirenz.

  • Mitochondrial Function: In studies using hepatic cells (Hep3B) and primary rat neurons, clinically relevant concentrations of Raltegravir did not alter mitochondrial membrane potential or enhance superoxide production.[7][8] In contrast, efavirenz showed significant mitochondrial toxicity in the same models.[7]

  • Oxidative Stress: While HIV infection itself can induce oxidative stress, integrase inhibitor-based treatments are associated with a decrease in oxidative stress markers.[9][10] Some studies have explored whether Raltegravir could induce reactive oxygen species (ROS), but it does not appear to be a primary or significant off-target effect at therapeutic concentrations.[11]

Q3: What are the known or potential off-target effects of Raltegravir in cellular models?

Raltegravir is highly selective, but like any small molecule, potential off-target interactions can occur, particularly at high concentrations.

  • Host Gene Expression: Some studies have reported that Raltegravir can cause alterations in host cell transcription.[12] These effects are generally considered minimal compared to its potent on-target activity.

  • Herpesvirus Replication: Raltegravir has been shown to inhibit the replication of Felid alphaherpesvirus 1 (FeHV-1) by targeting the viral protein ICP8, which is involved in DNA replication and late gene expression.[12] This suggests a potential off-target activity against certain herpesviruses.

  • Drug Transporters: In vitro evaluations show Raltegravir has a low propensity to inhibit major hepatic and renal drug transporters (e.g., OATP1B1, BCRP, OCT2) at clinically relevant concentrations.[13]

Troubleshooting Guide

Problem: I'm observing unexpected cytotoxicity or a reduction in cell viability.

While Raltegravir is generally well-tolerated by cells, this issue can arise from several factors.[7][8] Use the following workflow to troubleshoot.

Cytotoxicity_Workflow Start Observe Unexpected Cytotoxicity Check_Conc 1. Verify Raltegravir Concentration & Purity Start->Check_Conc Vehicle_Control 2. Run Vehicle-Only Control (e.g., DMSO) Check_Conc->Vehicle_Control MTT_Assay 3. Perform Cell Viability Assay (e.g., MTT, Trypan Blue) Vehicle_Control->MTT_Assay Mito_Tox 4. Assess Mitochondrial Health (e.g., JC-1, MitoSOX) MTT_Assay->Mito_Tox Conclusion Conclusion: Toxicity likely due to - High Concentration - Solvent Effects - Cell Line Sensitivity Mito_Tox->Conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Actionable Steps:

  • Confirm Concentration: Ensure the final concentration is appropriate for your cell model. The IC95 for Raltegravir in human T-lymphoid cells is around 31 nM.[5][14] High, non-physiological concentrations can lead to off-target effects.

  • Evaluate Vehicle Control: The solvent used to dissolve Raltegravir (e.g., DMSO) can be toxic to some cell lines. Run a control with only the vehicle at the same final concentration used in your experiment.

  • Quantify Viability: Use a standard cell viability assay to confirm and quantify the cytotoxic effect.

  • Rule out Mitochondrial Toxicity: As Raltegravir is not known to be a potent mitochondrial toxin, a negative result in a mitochondrial health assay can help confirm the toxicity is not from this common off-target pathway.[8]

Problem: My results are inconsistent or show lower-than-expected potency.

Inconsistent results can often be traced to experimental variables affecting drug availability and stability.

Actionable Steps:

  • Intracellular Concentration: Raltegravir's site of action is intracellular.[15] Factors like cell density, serum concentration in the media, and the presence of drug transporters can affect how much drug reaches its target. Consider quantifying intracellular drug levels via LC-MS/MS if possible.[15][16]

  • Drug Stability: Prepare fresh stock solutions of Raltegravir. Ensure proper storage to prevent degradation.

  • Serum Protein Binding: Raltegravir is approximately 83% bound to plasma proteins.[17] The percentage of serum in your cell culture media can impact the concentration of free, active drug. Maintain consistent serum percentages across experiments.

  • Cations in Media: The cellular permeability of Raltegravir can be reduced in the presence of divalent cations like magnesium and calcium.[14] Use consistent, defined media formulations for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to Raltegravir's activity and potential for off-target effects.

Table 1: In Vitro Activity of Raltegravir

Parameter Cell Line/System Value Reference(s)
IC₅₀ (Strand Transfer) Purified HIV-1 Integrase 2 - 7 nM [2][5]
IC₉₅ (Antiviral Activity) Human T-lymphoid cells ~31 nM [4][14]

| IC₉₅ (Antiviral Activity) | CEMx174 cells (HIV-2) | ~6 nM |[14] |

Table 2: Comparative Mitochondrial Toxicity Assessment

Compound Cell Type Effect on Mitochondrial Membrane Potential Effect on Superoxide Production Reference(s)
Raltegravir Hep3B, Rat Neurons No significant change No significant change [7][8]
Darunavir Hep3B, Rat Neurons No significant change No significant change [7][8]
Rilpivirine Hep3B, Rat Neurons No significant change No significant change [7][8]

| Efavirenz | Hep3B, Rat Neurons | Decreased | Enhanced |[7][8] |

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Include a "no treatment" control and a "cells only" background control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract background absorbance and normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

  • Cell Culture and Treatment: Plate and treat cells with Raltegravir and controls (e.g., CCCP as a positive control for depolarization) as described for the viability assay.

  • JC-1 Staining: After treatment, remove the media and wash cells with PBS. Add media containing 5 µM JC-1 dye to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with a suitable assay buffer or PBS.

  • Fluorescence Measurement: Measure fluorescence using a plate reader capable of detecting both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization and a potential toxic effect.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for Raltegravir Potassium Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Raltegravir Potassium. The information presented is collated from various scientific studies and aims to assist researchers in selecting and implementing a suitable analytical method for their specific needs, whether for routine quality control, stability studies, or pharmacokinetic analysis.

Comparison of Validated HPLC Methods

Several researchers have developed and validated stability-indicating HPLC methods for this compound. The following tables summarize the key chromatographic conditions and validation parameters from a selection of published methods, offering a side-by-side comparison to aid in method selection.

Table 1: Chromatographic Conditions of Various HPLC Methods for this compound

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5]Method 4[6]
Column HiQsil C18 (150 x 4.6 mm, 5 µm)Hypersil BDS, C18 (100 x 4.6 mm, 5µm)Shim-pack C18 (150 × 4.6 mm, 5 µm)C18 (150mm × 4.6mm, 5 μm)
Mobile Phase Methanol: Phosphate buffer: Acetonitrile (40:30:30 v/v/v), pH 3.0Buffer: Acetonitrile (60:40 v/v)Acetonitrile: 0.05 M Ammonium acetate buffer (50:50 v/v), pH 4.0Water: Acetonitrile and Methanol (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min1.0 mL/min
Detection Wavelength 315 nm213 nm271 nm221 nm
Retention Time ~3.3 minNot Specified~4.31 min~4.657 min
Column Temperature Ambient30°CNot SpecifiedNot Specified

Table 2: Summary of Validation Parameters for this compound HPLC Methods

Validation ParameterMethod 1[1]Method 2[3][4]Method 3[5][7]Method 4[8]
Linearity Range (µg/mL) 50-25025-150% of label claim10-50200-700 ng/spot
Correlation Coefficient (r²) Not Specified1.0> 0.99990.9923
Accuracy (% Recovery) Not Specified97.0-103.0%100-102%Not Specified
Precision (%RSD) Not Specified0.2%~1.6%Not Specified
LOD Not SpecifiedNot Specified0.104 µg/mL33.99 ng/spot
LOQ Not SpecifiedNot Specified0.315 µg/mL103.01 ng/spot

Experimental Protocols

The validation of a stability-indicating HPLC method is crucial to ensure its reliability. The following sections detail the typical experimental protocols employed in the cited studies, adhering to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. This is typically achieved by injecting a standard solution multiple times and evaluating parameters such as peak area, retention time, tailing factor, and theoretical plates. For instance, one study reported a relative standard deviation (RSD) of 0.2% for five injections, indicating good system precision[3].

Linearity

Linearity is established by analyzing a series of solutions with known concentrations of this compound. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is expressed by the correlation coefficient (r²), which should ideally be close to 1. A linear relationship was demonstrated in one method over a concentration range of 10–50 µg/mL with an r² > 0.9999[5].

Accuracy

Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a placebo or sample matrix and then analyzed. The percentage of the drug recovered is calculated. A mean recovery of 99.89% was reported in one study, indicating high accuracy[5].

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of the same sample on the same day, while intermediate precision is assessed on different days with different analysts or equipment. A %RSD value below 2% is generally considered acceptable. For example, one method reported a %RSD of approximately 1.6%[5].

Specificity and Forced Degradation Studies

Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradation products, and placebo ingredients. This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis[1][3]. The method should be able to separate the intact drug from any degradation products formed.

  • Acid Hydrolysis: The drug is typically treated with an acid (e.g., 0.1 N HCl) at room or elevated temperature for a specific duration[1][3].

  • Base Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under controlled conditions[1][3]. One study observed 29.01% degradation after 18 hours at room temperature with one degradation product appearing at a different retention time[1].

  • Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 20% H₂O₂)[1][3].

  • Thermal Degradation: The solid drug is exposed to dry heat in an oven (e.g., 80°C for 6 hours)[1].

  • Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results. The method is considered robust if it remains unaffected by these minor changes.

Visualizing the Workflow

The following diagram illustrates the typical workflow for validating a stability-indicating HPLC method for this compound analysis.

HPLC_Validation_Workflow start Start: Method Development optimization Optimization of Chromatographic Conditions start->optimization validation Method Validation (ICH Guidelines) optimization->validation system_suitability System Suitability validation->system_suitability linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity/ Forced Degradation validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation and Reporting system_suitability->documentation linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Methods

While HPLC is the most common technique, other analytical methods have also been reported for the determination of this compound. These include:

  • UV-Spectrophotometry: Simple and cost-effective methods have been developed for the estimation of Raltegravir in bulk and pharmaceutical formulations, with one study reporting an absorption maximum at 315 nm[1]. Another study utilized UV spectrophotometry with a λmax of 328 nm[9].

  • HPTLC (High-Performance Thin-Layer Chromatography): This technique offers the advantage of analyzing multiple samples simultaneously.

  • UPLC (Ultra-Performance Liquid Chromatography): UPLC methods provide faster analysis times and better resolution compared to conventional HPLC.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is particularly useful for the analysis of Raltegravir in biological matrices like human plasma[5].

The choice of method depends on the specific application, available instrumentation, and the required sensitivity and selectivity. For routine quality control of bulk drugs and formulations, a validated stability-indicating HPLC method is often the most suitable choice. For bioanalytical studies, the higher sensitivity of LC-MS/MS may be necessary.

References

A Comparative Analysis of Raltegravir Potassium and Dolutegravir Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of two key integrase strand transfer inhibitors (INSTIs), Raltegravir Potassium and Dolutegravir. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

Raltegravir, the first-generation INSTI, and Dolutegravir, a second-generation INSTI, are both crucial components of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] They function by inhibiting the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell genome, thereby halting viral replication.[2][3] While both drugs are highly effective, the emergence of drug resistance is a significant clinical challenge. Dolutegravir was developed to have a higher genetic barrier to resistance compared to first-generation INSTIs like Raltegravir.[1][4] This guide explores the distinct resistance profiles of these two drugs, detailing the genetic mutations that confer resistance, the impact of these mutations on drug susceptibility, and the experimental methods used to characterize these profiles.

Data Presentation: Quantitative Analysis of Resistance

The following tables summarize the fold change (FC) in half-maximal effective concentration (EC50) for Raltegravir and Dolutegravir in the presence of various resistance-associated mutations in the HIV-1 integrase gene. The data is compiled from multiple in vitro studies.

Table 1: Fold Change in Susceptibility to Raltegravir and Dolutegravir for Single Primary Mutations

Integrase MutationRaltegravir Fold Change (FC) in EC50Dolutegravir Fold Change (FC) in EC50Reference(s)
Y143C/H/R>10<3[5][6]
Q148H/K/R10 to >1001 to 10[5][6][7]
N155H5 to 100<3[5][6]
R263K<51.5 to 4[8]
G118R->5[9]

Table 2: Fold Change in Susceptibility for Combinations of Mutations

Integrase Mutation CombinationRaltegravir Fold Change (FC) in EC50Dolutegravir Fold Change (FC) in EC50Reference(s)
G140S + Q148H>1005 to 13[6]
E138K + G140S + Q148H>100>10[10]
T97A + G140S + Q148H>100>100[10]
E92Q + N155H>50<5[7]
H51Y + R263K-~10[8]
M50I + R263K-~15[8]

Resistance Pathways

Resistance to Raltegravir primarily develops through three main pathways involving mutations at positions Y143, Q148, and N155 in the integrase enzyme.[5] The Q148 pathway, often accompanied by secondary mutations like G140S, generally confers the highest level of resistance to Raltegravir and can also lead to cross-resistance to Dolutegravir.[6][11]

Dolutegravir exhibits a higher genetic barrier to resistance. While some mutations selected by Raltegravir, particularly those in the Q148 pathway, can reduce Dolutegravir susceptibility, de novo resistance to Dolutegravir in treatment-naive patients is rare.[12] When it does occur, it often involves unique mutations such as R263K or G118R.[8][9][13] The R263K mutation confers low-level resistance to Dolutegravir and can be associated with a fitness cost to the virus.[8]

Experimental Protocols

The characterization of drug resistance profiles relies on two key experimental approaches: in vitro resistance selection studies and phenotypic susceptibility assays.

In Vitro Resistance Selection Protocol

This method is used to identify the genetic mutations that arise in HIV-1 when exposed to increasing concentrations of an antiretroviral drug in a laboratory setting.

Objective: To select for and identify HIV-1 mutations that confer resistance to an integrase inhibitor.

Materials:

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Susceptible host cell line (e.g., MT-2, CEMx174)

  • Integrase inhibitor (Raltegravir or Dolutegravir)

  • Cell culture medium and supplements

  • PCR reagents for amplification and sequencing of the integrase gene

Procedure:

  • Initiation of Culture: Co-culture the HIV-1 strain with the host cell line in the presence of a sub-inhibitory concentration of the integrase inhibitor.

  • Drug Escalation: Monitor the culture for signs of viral replication (e.g., cytopathic effect, p24 antigen production). Once viral breakthrough is observed, harvest the virus and initiate a new culture with a higher concentration of the drug.

  • Iterative Selection: Repeat the process of viral culture and drug concentration escalation for multiple passages.

  • Genotypic Analysis: At each passage where viral breakthrough occurs, extract viral RNA, reverse transcribe it to cDNA, and amplify the integrase gene using PCR.

  • Sequencing: Sequence the amplified integrase gene to identify mutations that have been selected for at each drug concentration.

  • Phenotypic Confirmation: Clone the identified mutations into a wild-type viral vector to confirm their role in conferring resistance using a phenotypic susceptibility assay.[14][15]

Phenotypic Susceptibility Assay Protocol

This assay directly measures the susceptibility of an HIV-1 strain (either a clinical isolate or a laboratory-generated mutant) to an antiretroviral drug.

Objective: To determine the EC50 (the drug concentration required to inhibit 50% of viral replication) of an integrase inhibitor against a specific HIV-1 variant.

Materials:

  • Recombinant HIV-1 virus containing the integrase gene of interest

  • Indicator cell line (e.g., TZM-bl, which expresses luciferase upon HIV-1 infection)

  • Integrase inhibitor (Raltegravir or Dolutegravir) at various concentrations

  • Cell culture medium and supplements

  • Luciferase assay reagents and a luminometer

Procedure:

  • Virus Production: Generate recombinant virus stocks by transfecting a producer cell line (e.g., 293T) with a plasmid containing the HIV-1 genome with the desired integrase mutations.

  • Assay Setup: Seed the indicator cell line in a 96-well plate.

  • Drug Incubation: Add serial dilutions of the integrase inhibitor to the wells.

  • Infection: Add a standardized amount of the recombinant virus to each well.

  • Incubation: Incubate the plate for 48-72 hours to allow for viral entry, integration (in the absence of effective inhibition), and reporter gene expression.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity in each well using a luminometer.

  • Data Analysis: Plot the luciferase activity against the drug concentration and use a non-linear regression analysis to calculate the EC50 value. The fold change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[16][17][18]

Mandatory Visualizations

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug_action Drug Mechanism of Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Integrase-mediated Provirus Provirus Integration->Provirus Integrase_Enzyme HIV-1 Integrase New_Virions New Virions Provirus->New_Virions Transcription & Translation Integrase_Inhibitor Raltegravir / Dolutegravir Strand_Transfer Strand Transfer Integrase_Inhibitor->Strand_Transfer Inhibits Integrase_Enzyme->Strand_Transfer Catalyzes

Caption: Mechanism of action of HIV-1 Integrase Inhibitors.

Resistance_Testing_Workflow cluster_genotypic Genotypic Resistance Testing cluster_phenotypic Phenotypic Susceptibility Assay Patient_Sample_G Patient Plasma Sample RNA_Extraction_G Viral RNA Extraction Patient_Sample_G->RNA_Extraction_G RT_PCR_G RT-PCR & Amplification of Integrase Gene RNA_Extraction_G->RT_PCR_G Sequencing DNA Sequencing RT_PCR_G->Sequencing Mutation_Analysis Mutation Analysis vs. Database Sequencing->Mutation_Analysis Resistance_Report_G Genotypic Resistance Report Mutation_Analysis->Resistance_Report_G Patient_Sample_P Patient-derived or Site-directed Mutant Virus Cell_Culture Infect Indicator Cell Line with Virus Patient_Sample_P->Cell_Culture Drug_Titration Incubate with Serial Dilutions of Drug Cell_Culture->Drug_Titration Measure_Replication Measure Viral Replication (e.g., Luciferase Assay) Drug_Titration->Measure_Replication EC50_Calculation Calculate EC50 & Fold Change Measure_Replication->EC50_Calculation Resistance_Report_P Phenotypic Resistance Report EC50_Calculation->Resistance_Report_P Resistance_Pathways cluster_raltegravir Raltegravir Resistance cluster_dolutegravir Dolutegravir Resistance WT Wild-Type Virus Y143 Y143C/H/R WT->Y143 N155 N155H WT->N155 Q148 Q148H/K/R WT->Q148 R263 R263K WT->R263 G118 G118R WT->G118 Secondary_N155 Secondary Mutations (e.g., E92Q) N155->Secondary_N155 Secondary_Q148 Secondary Mutations (e.g., G140S) Q148->Secondary_Q148 Cross_Resistance Cross-Resistance from Q148 Pathway Q148->Cross_Resistance Secondary_R263 Secondary Mutations (e.g., H51Y, M50I) R263->Secondary_R263

References

Head-to-head comparison of Raltegravir and Cabotegravir in long-acting formulations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

The advent of long-acting injectable antiretrovirals marks a paradigm shift in the management and prevention of HIV-1 infection, offering a promising alternative to daily oral regimens and addressing challenges of adherence. Among the integrase strand transfer inhibitors (INSTIs), Raltegravir and Cabotegravir have been developed into long-acting formulations. While no head-to-head clinical trials have directly compared these two long-acting agents, this guide provides a comprehensive comparison based on available preclinical and clinical data, focusing on their formulation, pharmacokinetics, efficacy, and safety profiles.

Mechanism of Action: A Shared Pathway

Both Raltegravir and Cabotegravir are integrase strand transfer inhibitors (INSTIs).[1][2] They target the HIV-1 integrase enzyme, a crucial component for viral replication. By binding to the active site of integrase, these drugs prevent the covalent insertion, or "integration," of the viral DNA into the host cell's genome. This action effectively halts the HIV replication cycle.

INSTI Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-integration\nComplex Pre-integration Complex Viral DNA->Pre-integration\nComplex Integrase Integrase Integrase->Pre-integration\nComplex Integration Integration Pre-integration\nComplex->Integration Strand Transfer Host DNA Host DNA Host DNA->Integration Integrated\nProvirus Integrated Provirus Viral\nReplication Viral Replication Integrated\nProvirus->Viral\nReplication Transcription & Translation Integration->Integrated\nProvirus Raltegravir/\nCabotegravir Raltegravir/ Cabotegravir Raltegravir/\nCabotegravir->Integrase Inhibition

Figure 1: Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs).

Formulation and Administration

The long-acting formulations of Raltegravir and Cabotegravir differ significantly in their composition and stage of development.

FeatureLong-Acting RaltegravirLong-Acting Cabotegravir
Formulation Type Nanosuspension for subcutaneous injection (preclinical)Nanosuspension for intramuscular injection
Composition Milled γ-irradiated raltegravir reconstituted in a sterile vehicle containing polyethylene glycol 3350, polysorbate 80, and mannitol.[3]Sterile aqueous suspension of crystalline cabotegravir free acid nanoparticles (approx. 200 nm) with polysorbate 20, polyethylene glycol 3350, and mannitol.[1]
Administration Subcutaneous injection (in preclinical studies).[4]Intramuscular injection.[1]
Development Stage PreclinicalClinically approved for HIV treatment and prevention.

Pharmacokinetic Profile

Pharmacokinetic data for long-acting Raltegravir is derived from animal studies, while extensive human data is available for long-acting Cabotegravir from various clinical trials.

ParameterLong-Acting Raltegravir (Rhesus Macaques)Long-Acting Cabotegravir (Humans - HPTN 083)
Dose 160 mg single subcutaneous injection.[4]600 mg intramuscular injection every 8 weeks (after loading doses).[5]
Time to Peak Concentration (Tmax) Not explicitly stated, but plasma concentrations were comparable to human oral doses at 2 weeks.[4]Approximately 7 days after injection.
Half-life (t1/2) Not explicitly stated, but sustained plasma concentrations were observed.5.6 to 11.5 weeks.
Plasma Concentration Two weeks post-injection, plasma concentration was comparable to 400 mg oral twice daily in humans.[4]Geometric mean plasma concentrations were 2.90 µg/mL at 1 week and 1.86 µg/mL at 4 weeks after the first injection.[6]

Efficacy

The efficacy of long-acting Raltegravir has been demonstrated in preclinical models of HIV prevention, whereas long-acting Cabotegravir has proven its efficacy in large-scale human clinical trials for both HIV prevention (PrEP) and treatment.

Long-Acting Raltegravir: Preclinical Efficacy

In a study using humanized BLT mice, a single subcutaneous dose of long-acting Raltegravir provided significant protection against two high-dose vaginal HIV challenges administered one and four weeks after the injection.[4] The study also showed suppression of viral RNA in the plasma and cervico-vaginal fluids of already infected mice.[4]

Long-Acting Cabotegravir: Clinical Efficacy

For HIV Prevention (PrEP):

The HPTN 083 trial, a phase 2b/3 study, demonstrated that long-acting injectable Cabotegravir was superior to daily oral emtricitabine/tenofovir disoproxil fumarate (TDF/FTC) for HIV prevention in cisgender men and transgender women who have sex with men.[7][8] The HIV incidence was 66% lower in the Cabotegravir group compared to the TDF/FTC group.[6]

For HIV Treatment:

The ATLAS-2M study, a phase 3b trial, showed that long-acting Cabotegravir in combination with long-acting Rilpivirine, administered every 8 weeks, was non-inferior to the every 4-week dosing schedule for maintaining viral suppression in adults with HIV-1 infection.[9] At 152 weeks, 87% of participants in the every-8-week arm maintained HIV-1 RNA <50 copies/mL.[9]

Safety and Tolerability

The safety profiles of the two long-acting formulations have been evaluated in their respective study settings.

FeatureLong-Acting Raltegravir (Preclinical)Long-Acting Cabotegravir (Clinical Trials)
Observed Adverse Events Well-tolerated in mice and rhesus macaques with no significant adverse events reported in the cited study.[4]The most common adverse events are injection site reactions (ISRs), including pain, swelling, and nodules.[10] Other reported side effects include headache, fever, and rash.[10]
Injection Site Reactions Not a focus of the preclinical reports.Frequent, but generally mild to moderate and transient. Discontinuation due to ISRs is uncommon.[10]
Long-term Safety Not established.Long-term data from clinical trials suggest a favorable safety profile with no new safety signals emerging over time.[9]

Experimental Protocols

Long-Acting Raltegravir Preclinical Study
  • Animal Models: Humanized bone marrow-liver-thymus (BLT) mice and rhesus macaques were used.[4]

  • Drug Administration: A single subcutaneous injection of a nanosuspension of Raltegravir was administered.[4]

  • Efficacy Assessment:

    • Prevention: Mice were challenged vaginally with high doses of HIV-1 at 1 and 4 weeks post-injection. Plasma viral load was monitored to determine protection.[4]

    • Treatment: Infected mice received a single dose, and viral RNA in plasma and cervico-vaginal lavage was measured.[4]

  • Pharmacokinetic Analysis: Raltegravir concentrations in plasma and tissues were analyzed using tandem mass spectrometry.[4]

HPTN 083 Clinical Trial (Long-Acting Cabotegravir for PrEP)

HPTN_083_Workflow cluster_arm_A Cabotegravir Arm cluster_arm_B TDF/FTC Arm Screening Screening Randomization Randomization Screening->Randomization Oral Lead-in (5 weeks) Oral Lead-in (5 weeks) Randomization->Oral Lead-in (5 weeks) Oral CAB + Placebo TDF/FTC Oral CAB + Placebo TDF/FTC Oral Lead-in (5 weeks)->Oral CAB + Placebo TDF/FTC Oral TDF/FTC + Placebo CAB Oral TDF/FTC + Placebo CAB Oral Lead-in (5 weeks)->Oral TDF/FTC + Placebo CAB Injection Phase (148 weeks) Injection Phase (148 weeks) CAB LA Injection + Placebo TDF/FTC CAB LA Injection + Placebo TDF/FTC Injection Phase (148 weeks)->CAB LA Injection + Placebo TDF/FTC TDF/FTC Tablets + Placebo Injection TDF/FTC Tablets + Placebo Injection Injection Phase (148 weeks)->TDF/FTC Tablets + Placebo Injection Follow-up Follow-up Oral CAB + Placebo TDF/FTC->Injection Phase (148 weeks) CAB LA Injection + Placebo TDF/FTC->Follow-up Oral TDF/FTC + Placebo CAB->Injection Phase (148 weeks) TDF/FTC Tablets + Placebo Injection->Follow-up

Figure 2: HPTN 083 Study Design Workflow.
  • Study Design: A phase 2b/3 double-blind, double-dummy, randomized controlled trial.[5]

  • Participants: HIV-uninfected cisgender men and transgender women who have sex with men.[5]

  • Intervention: Participants were randomized to receive either long-acting injectable Cabotegravir and placebo oral TDF/FTC, or active oral TDF/FTC and placebo injections.[5]

  • Efficacy Endpoint: The primary endpoint was the incidence of HIV-1 infection.[7]

  • Safety and Tolerability Assessment: Adverse events, including injection site reactions, were systematically collected and graded.[10]

  • Pharmacokinetic Sampling: Plasma samples were collected at specified time points to measure Cabotegravir concentrations using validated liquid chromatography-tandem mass spectrometry assays.[5]

Conclusion

Long-acting formulations of Raltegravir and Cabotegravir represent significant advancements in antiretroviral therapy. While both are integrase inhibitors, their development and available data are at different stages. Long-acting Cabotegravir is a clinically proven, effective, and generally well-tolerated option for both HIV prevention and treatment, supported by a robust body of evidence from large-scale clinical trials. Long-acting Raltegravir has shown promise in preclinical studies, demonstrating a favorable pharmacokinetic profile and efficacy in animal models. Further clinical development will be necessary to establish its role in the landscape of long-acting antiretrovirals. The absence of a direct head-to-head clinical trial necessitates that any comparison be made with the understanding that the data for each agent are derived from different study populations and designs. Future research, potentially including direct comparative studies, will be invaluable in further delineating the relative merits of these long-acting formulations.

References

Validating the Antiviral Activity of Raltegravir Potassium Against HIV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Raltegravir Potassium against Human Immunodeficiency Virus Type 2 (HIV-2) with other antiretroviral agents. The data presented is supported by experimental findings and detailed methodologies to assist researchers in their evaluation of therapeutic options for HIV-2 infection.

Executive Summary

Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), has demonstrated potent in vitro activity against HIV-2, comparable to its well-established efficacy against HIV-1.[1] Clinical evidence, although limited to smaller studies and case series, supports its effectiveness in suppressing HIV-2 viral load and improving CD4+ T-cell counts in both treatment-naive and experienced patients.[2][3][4] This guide presents a comparative analysis of Raltegravir's in vitro potency alongside other INSTIs, protease inhibitors (PIs), and nucleoside reverse transcriptase inhibitors (NRTIs) against HIV-2. Detailed protocols for key experimental assays are provided to ensure reproducibility and aid in the design of future studies.

Comparative In Vitro Antiviral Activity against HIV-2

The following table summarizes the 50% effective concentration (EC50) values of this compound and other antiretroviral drugs against HIV-2, as determined by in vitro cell-based assays. Lower EC50 values indicate greater potency.

Drug ClassDrugHIV-2 Strain(s)EC50 (nM)Reference(s)
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir ROD9low nM range[1]
Clinical Isolates1.3 - 5[5]
DolutegravirROD92.3 ± 0.7[3]
Clinical Isolates (Group A)1.9 ± 0.5[6]
Clinical Isolates (Group B)2.6 ± 0.9[6]
ElvitegravirROD9~9.1-fold less potent than Dolutegravir[3]
Protease Inhibitors (PIs) LopinavirWild-type0.69 ng/ml (serum-free IC50)[7]
DarunavirWild-type0.002 µM (IC50)[8]
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Tenofovir Alafenamide (TAF)Multiple IsolatesPotent activity[9]
EmtricitabineWild-typeAdditive to synergistic with Tenofovir

Clinical Efficacy of Raltegravir in HIV-2 Infection

Clinical data on Raltegravir for HIV-2, while not as extensive as for HIV-1, indicates a positive therapeutic effect.

StudyPatient PopulationRegimenKey OutcomesReference(s)
Case Series5 patients (4 treatment-experienced, 1 naive)Raltegravir-containing regimenAll responded with decreased viral load and increased CD4+ T-cell count.[2][3]
ANRS 159 HIV-2 (Phase 2)30 ART-naive adultsRaltegravir/Emtricitabine/TenofovirAt week 48, 87% had ultrasensitive plasma viral load <5 copies/mL. Median CD4 gain was 87 cells/µL.[10]
Observational StudyTreatment-experienced patient with multi-drug resistanceRaltegravir and Maraviroc-based therapyPositive response observed.[11]

Mechanism of Action: Raltegravir

Raltegravir is an integrase strand transfer inhibitor (INSTI).[8][12] It specifically targets the HIV integrase enzyme, which is essential for the replication of both HIV-1 and HIV-2.[6][12] The drug binds to the active site of the integrase enzyme within the pre-integration complex (PIC), preventing the covalent insertion, or "strand transfer," of the viral DNA into the host cell's genome.[6][12] This action effectively halts the viral replication cycle.[12]

Raltegravir_Mechanism cluster_virus HIV-2 Life Cycle cluster_drug Raltegravir Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Integration Integration Pre-Integration Complex (PIC)->Integration Provirus Provirus Integration->Provirus Raltegravir Raltegravir Raltegravir->Integration Inhibits Strand Transfer

Caption: Raltegravir inhibits the integration of HIV-2 viral DNA into the host genome.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure transparency and facilitate the replication of these findings.

Single-Cycle Infectivity Assay (TZM-bl Cells)

This assay quantifies the infectivity of HIV-2 in a single round of replication using TZM-bl reporter cells. These cells express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

  • TZM-bl cells

  • HIV-2 virus stock

  • This compound and other test compounds

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • DEAE-Dextran

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of Raltegravir and other test compounds in complete DMEM.

  • Infection: Pre-incubate the virus stock with the serially diluted compounds for 1 hour at 37°C.

  • Cell Treatment: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include wells with virus only (positive control) and cells only (negative control). Add DEAE-Dextran to a final concentration of 20 µg/mL to enhance infection.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-2 p24 Antigen ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-2 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.

Materials:

  • HIV-2 p24 antigen standard

  • Anti-p24 capture antibody

  • Biotinylated anti-p24 detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with anti-p24 capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add diluted culture supernatants and p24 antigen standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add biotinylated anti-p24 detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a blue color develops.

  • Stopping Reaction and Reading: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve using the p24 antigen standards and calculate the concentration of p24 in the samples.

In Vitro Integrase Strand Transfer Assay

This biochemical assay measures the ability of Raltegravir to inhibit the strand transfer step of HIV-2 integration in a cell-free system.

Materials:

  • Recombinant HIV-2 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)

  • Target DNA

  • This compound

  • Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+)

  • Gel electrophoresis equipment and reagents

  • DNA staining dye (e.g., SYBR Gold)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant HIV-2 integrase, and the donor DNA substrate.

  • Inhibitor Addition: Add varying concentrations of Raltegravir to the reaction mixtures. Include a no-inhibitor control.

  • Pre-incubation: Incubate the mixture for a short period to allow the integrase to bind to the donor DNA.

  • Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. The strand transfer products will be visible as higher molecular weight bands.

  • Quantification: Stain the gel with a DNA dye and quantify the intensity of the strand transfer product bands. Calculate the 50% inhibitory concentration (IC50) of Raltegravir.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for validating the antiviral activity of a compound like Raltegravir against HIV-2.

Antiviral_Validation_Workflow cluster_invitro In Vitro Evaluation cluster_clinical Clinical Validation Biochemical Assay Biochemical Assay Determine IC50/EC50 Determine IC50/EC50 Biochemical Assay->Determine IC50/EC50 Cell-based Assay Cell-based Assay Cell-based Assay->Determine IC50/EC50 Phase I Trials Phase I Trials Determine IC50/EC50->Phase I Trials Promising Candidate Safety & Dosing Safety & Dosing Phase I Trials->Safety & Dosing Phase II Trials Phase II Trials Efficacy Assessment Efficacy Assessment Phase II Trials->Efficacy Assessment Phase III Trials Phase III Trials Phase III Trials->Efficacy Assessment Safety & Dosing->Phase II Trials Regulatory Approval Regulatory Approval Efficacy Assessment->Regulatory Approval

References

Efficacy of Raltegravir-based regimens versus efavirenz-based regimens in treatment-naive patients

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of raltegravir-based and efavirenz-based antiretroviral regimens for the initial treatment of HIV-1 infection, supported by clinical trial data and mechanistic insights.

This guide provides a comprehensive analysis of the efficacy and safety of raltegravir and efavirenz, two key antiretroviral agents, when used in combination with other drugs for the treatment of HIV-1 in patients with no prior treatment history. The information is compiled from major clinical trials to inform researchers, scientists, and drug development professionals.

Efficacy and Safety Data

The primary evidence for comparing raltegravir and efavirenz in treatment-naive patients comes from the STARTMRK trial, a multicenter, double-blind, randomized, active-controlled Phase III study.[1][2][3] This trial evaluated the efficacy and safety of raltegravir (400 mg twice daily) versus efavirenz (600 mg once daily), both in combination with tenofovir/emtricitabine.[2]

Viral Suppression

The core measure of efficacy in antiretroviral therapy is the reduction of HIV-1 RNA to undetectable levels (typically <50 copies/mL). The STARTMRK trial demonstrated that raltegravir was non-inferior to efavirenz in achieving this endpoint at 48 and 96 weeks.[4] Long-term follow-up at 240 weeks (5 years) suggested that raltegravir-based regimens may lead to statistically superior viral suppression rates compared to efavirenz-based regimens.[3]

TimepointRaltegravir Regimen (HIV-1 RNA <50 copies/mL)Efavirenz Regimen (HIV-1 RNA <50 copies/mL)
Week 48 86.1%81.9%
Week 96 81%79%
Week 156 75.4%68.1%
Week 240 71.0%61.3%

Data sourced from the STARTMRK trial.[3][4][5]

Immunological Response

The recovery of CD4+ T-cell count is a critical indicator of immune reconstitution. Throughout the STARTMRK trial, patients receiving the raltegravir-based regimen consistently showed a greater mean increase in CD4 cell count from baseline compared to those on the efavirenz-based regimen.[3][5]

TimepointRaltegravir Regimen (Mean CD4 Change from Baseline)Efavirenz Regimen (Mean CD4 Change from Baseline)
Week 96 +240 cells/mm³+225 cells/mm³
Week 156 +332 cells/mm³+295 cells/mm³
Week 240 +374 cells/mm³+312 cells/mm³

Data sourced from the STARTMRK trial.[3][4][5]

Experimental Protocols

STARTMRK Trial (MK-0518 Protocol 021)

The STARTMRK study was a Phase III, multicenter, double-blind, randomized, non-inferiority trial.[2][4]

  • Participants : Treatment-naive HIV-1 infected adults with a screening plasma HIV-1 RNA level of >5000 copies/mL.[2][4]

  • Randomization : Patients were stratified by baseline HIV-1 RNA levels (≤50,000 copies/mL or >50,000 copies/mL) and hepatitis B or C coinfection status.[3] They were then randomly assigned in a 1:1 ratio to receive either raltegravir or efavirenz.

  • Intervention :

    • Raltegravir group: 400 mg of raltegravir orally, twice daily.[4]

    • Efavirenz group: 600 mg of efavirenz orally, once daily at bedtime.[4]

    • Both groups also received a fixed-dose combination of tenofovir (300 mg) and emtricitabine (200 mg) once daily.[3]

  • Primary Endpoint : The proportion of patients with HIV-1 RNA levels <50 copies/mL at week 48.[4]

  • Secondary Endpoints : Included the change from baseline in CD4 cell count, and safety and tolerability.

Mechanisms of Action

Raltegravir and efavirenz inhibit HIV-1 replication at different stages of the viral life cycle.

Raltegravir: Integrase Strand Transfer Inhibitor (INSTI)

Raltegravir targets the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome.[6][7] By blocking the strand transfer step of integration, raltegravir prevents the formation of the provirus, thereby halting viral replication.[1]

Raltegravir_Mechanism cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration (via Integrase) Viral_DNA->Integration Provirus Provirus (in Host DNA) Integration->Provirus Raltegravir Raltegravir Inhibition Inhibits Integrase Raltegravir->Inhibition Inhibition->Integration

Caption: Raltegravir inhibits the HIV-1 integrase enzyme.

Efavirenz: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to a non-catalytic site on the reverse transcriptase enzyme.[8][9] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[8]

Efavirenz_Mechanism cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription (via Reverse Transcriptase) Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Efavirenz Efavirenz Inhibition Inhibits Reverse Transcriptase Efavirenz->Inhibition Inhibition->Reverse_Transcription

Caption: Efavirenz inhibits the HIV-1 reverse transcriptase enzyme.

Experimental Workflow: STARTMRK Trial

The workflow of the STARTMRK trial followed a standard double-blind, randomized, controlled design.

STARTMRK_Workflow Screening Patient Screening (Treatment-Naive HIV-1, RNA >5000 copies/mL) Stratification Stratification (Baseline HIV RNA, Hepatitis Co-infection) Screening->Stratification Randomization 1:1 Randomization Stratification->Randomization Raltegravir_Arm Raltegravir + TDF/FTC Randomization->Raltegravir_Arm Efavirenz_Arm Efavirenz + TDF/FTC Randomization->Efavirenz_Arm Follow_Up Follow-up Visits (Weeks 48, 96, 156, 240) Raltegravir_Arm->Follow_Up Efavirenz_Arm->Follow_Up Efficacy_Analysis Efficacy Analysis (HIV-1 RNA <50 copies/mL) Follow_Up->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis Follow_Up->Safety_Analysis

Caption: Workflow of the STARTMRK clinical trial.

Conclusion

Both raltegravir- and efavirenz-based regimens are effective in the initial treatment of HIV-1 infection. The STARTMRK trial established the non-inferiority of raltegravir to efavirenz in the short term, with long-term data suggesting potential for superior virologic suppression with raltegravir. Raltegravir-based regimens also demonstrated a more favorable profile regarding CD4+ T-cell recovery. These data, combined with the distinct mechanisms of action of each drug, provide a solid foundation for informed clinical and research decisions in the field of HIV-1 therapeutics.

References

No Residual In Vivo Activity of Raltegravir Detected in HIV-1 with Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that raltegravir, a first-generation integrase strand transfer inhibitor (INSTI), exhibits no significant residual antiviral activity in patients harboring HIV-1 with major raltegravir resistance-associated mutations. This finding has significant implications for the management of treatment-experienced individuals, suggesting that continuing raltegravir in the face of resistance may offer little to no therapeutic benefit. In contrast, second-generation INSTIs, such as dolutegravir, have demonstrated robust efficacy in patients with raltegravir-resistant virus.

Comparison of Antiviral Activity in the Presence of Raltegravir Resistance

Subsequent clinical trials have focused on the efficacy of newer integrase inhibitors in patients who have experienced virologic failure with raltegravir. These studies provide a clear comparison of the in vivo activity of different INSTIs against raltegravir-resistant HIV-1.

Raltegravir Withdrawal in Patients with Resistant HIV-1

A key study evaluated the impact of discontinuing raltegravir in patients with confirmed raltegravir resistance mutations and a stable viral load. The findings are summarized below:

PatientRaltegravir Resistance MutationsChange in Viral Load (log10 copies/mL) after Raltegravir Withdrawal
AN155H+0.19
BG140S/Q148H-0.20
CN155H+0.03
DN155H-0.04
EG140S/Q148H-0.10
Data from Wirden M, et al. J Antimicrob Chemother. 2009.

The median change in viral load was a negligible -0.04 log copies/mL, indicating a lack of antiviral effect from raltegravir in the presence of these mutations.

Efficacy of Dolutegravir in Patients with Raltegravir-Resistant HIV-1 (VIKING-3 Study)

The VIKING-3 study, a phase III clinical trial, assessed the efficacy of dolutegravir in highly treatment-experienced adults with resistance to multiple antiretroviral classes, including integrase inhibitors. The study demonstrated that dolutegravir-based therapy was effective in this patient population.

Raltegravir Resistance Mutation ProfileProportion of Patients with HIV-1 RNA <50 copies/mL at Week 24
No Q148 mutation79%
Y143 mutations75%
N155H mutations88%
Q148 + 1 secondary mutation58%
Q148 + ≥2 secondary mutations24%
Data from Castagna A, et al. J Infect Dis. 2014.[1]

These results highlight the potent antiviral activity of dolutegravir against HIV-1 with various raltegravir resistance mutations, with response rates varying by the specific mutation pathway.[1]

Dolutegravir versus Raltegravir in Treatment-Experienced, INSTI-Naïve Patients (SAILING Study)

The SAILING study compared the efficacy of dolutegravir to raltegravir in treatment-experienced patients who had not previously received an integrase inhibitor but had resistance to at least two other antiretroviral classes. While not a direct study of residual activity, it provides a head-to-head comparison in a relevant patient population.

Outcome at Week 48Dolutegravir (50 mg once daily)Raltegravir (400 mg twice daily)
HIV-1 RNA <50 copies/mL71%64%
Virologic Failure6%12%
Treatment-Emergent INSTI Resistance1%5%
Data from Cahn P, et al. Lancet. 2013.[2]

Dolutegravir demonstrated statistical superiority over raltegravir in this study, with a higher proportion of patients achieving virologic suppression and a lower rate of emergent integrase inhibitor resistance.[2]

Experimental Protocols

Raltegravir Withdrawal Study

This was a retrospective observational study. Patients were selected based on the following criteria:

  • HIV-1 infection with virologic failure on a raltegravir-containing regimen.

  • Stable treatment and stable viral loads (variation <0.5 log copies/mL) for at least the preceding 2 months.

  • Genotypic identification of one of the major raltegravir resistance mutations (N155H or Q148H/R/K pathways).

  • Therapeutic trough plasma concentrations of raltegravir.

  • No other changes to the antiretroviral regimen upon raltegravir withdrawal.

Viral load and CD4 cell counts were monitored after the discontinuation of raltegravir.

VIKING-3 Study

This was a phase III, single-arm, open-label study in antiretroviral-experienced adults with evidence of raltegravir and/or elvitegravir resistance.

  • Screening: Patients with genotypic or phenotypic evidence of INSTI resistance were enrolled.

  • Functional Monotherapy Phase (Day 1-7): Patients received dolutegravir 50 mg twice daily while continuing their failing regimen (excluding raltegravir or elvitegravir).

  • Optimized Background Regimen Phase (Day 8 onwards): The background antiretroviral regimen was optimized based on resistance testing to include at least one fully active drug, and dolutegravir was continued.

  • Primary Endpoints: The primary efficacy endpoints were the mean change from baseline in plasma HIV-1 RNA at day 8 and the proportion of subjects with HIV-1 RNA <50 copies/mL at week 24.[3]

SAILING Study

This was a phase III, randomized, double-blind, active-controlled, non-inferiority study.

  • Participants: Treatment-experienced, integrase inhibitor-naïve adults with HIV-1 resistance to two or more antiretroviral classes.

  • Randomization: Patients were randomly assigned (1:1) to receive either dolutegravir 50 mg once daily or raltegravir 400 mg twice daily.

  • Background Regimen: Both arms received an investigator-selected background therapy of one or two other fully active drugs.

  • Primary Endpoint: The proportion of patients with plasma HIV-1 RNA less than 50 copies per mL at week 48.[4]

Visualizing Resistance Pathways and Study Designs

Raltegravir_Resistance_Pathways cluster_pathways Primary Raltegravir Resistance Pathways cluster_secondary Secondary Mutations WT Wild-Type HIV-1 N155H N155H WT->N155H Raltegravir Pressure Q148 Q148H/R/K WT->Q148 Raltegravir Pressure Y143 Y143C/R WT->Y143 Raltegravir Pressure Sec_N155H e.g., L74M, E92Q N155H->Sec_N155H Increased Resistance &/or Fitness Compensation Sec_Q148 e.g., G140S/A Q148->Sec_Q148 Increased Resistance &/or Fitness Compensation

Caption: Major genetic pathways to Raltegravir resistance in HIV-1.

VIKING3_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Protocol cluster_endpoints Efficacy Endpoints Enroll ART-experienced adults with RAL and/or EVG resistance Day1_7 Day 1-7: Dolutegravir 50mg BID + failing background regimen (no RAL/EVG) Enroll->Day1_7 Day8_on Day 8 onwards: Dolutegravir 50mg BID + Optimized Background Regimen (≥1 fully active drug) Day1_7->Day8_on Endpoint1 Day 8: Mean change in HIV-1 RNA Day8_on->Endpoint1 Endpoint2 Week 24: Proportion with HIV-1 RNA <50 c/mL Day8_on->Endpoint2

Caption: Experimental workflow of the VIKING-3 clinical trial.

Conclusion

The available in vivo evidence strongly suggests that raltegravir lacks residual activity against HIV-1 strains that have developed major resistance mutations to the drug. Therefore, continuing raltegravir as part of a salvage regimen in the presence of such mutations is unlikely to provide clinical benefit. In contrast, second-generation integrase inhibitors, particularly dolutegravir, have demonstrated significant efficacy in patients with raltegravir-resistant HIV-1. These findings underscore the importance of genotypic resistance testing to guide the selection of appropriate antiretroviral agents in treatment-experienced patients. The development of newer integrase inhibitors with a higher genetic barrier to resistance represents a critical advancement in the management of multidrug-resistant HIV-1 infection.

References

Safety Operating Guide

Proper Disposal of Raltegravir Potassium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Raltegravir Potassium, an antiretroviral drug used in HIV treatment and research, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document provides a comprehensive, step-by-step guide to the appropriate handling and disposal procedures for this compound waste, in line with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Waste Classification and Regulatory Overview

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous waste and should not be released into the environment.[1] While this compound is not specifically listed on the RCRA P-list (acutely hazardous) or U-list (hazardous) of commercial chemical products, any waste containing it must be evaluated for hazardous characteristics.[2][3][4][5][6]

The four key hazardous waste characteristics under RCRA are:

  • Ignitability (D001): The ability to catch fire.

  • Corrosivity (D002): The ability to corrode metal.

  • Reactivity (D003): The potential to explode or react violently.

  • Toxicity (D004-D043): The presence of certain toxic contaminants at levels that could be harmful if released into the environment.

A Safety Data Sheet for a Raltegravir formulation indicates that it is not classified as a reactivity hazard and is stable under normal conditions.[7][8] However, it may form an explosive dust-air mixture, which is a consideration for the ignitability characteristic.[7][8] The SDS also notes that it can cause serious eye damage and may cause respiratory irritation, which are toxicological properties.[8][9]

It is the responsibility of the waste generator (the laboratory or research facility) to determine if their this compound waste exhibits any of these hazardous characteristics.

Quantitative Data for Hazardous Waste Characterization

The following table summarizes the general quantitative thresholds for the RCRA hazardous waste characteristics. Researchers must test their specific this compound waste streams against these criteria to determine if they are considered hazardous.

RCRA CharacteristicWaste CodeRegulatory ThresholdTest Method Examples
Ignitability D001Liquid with a flash point < 60°C (140°F). A solid that can cause fire through friction, absorption of moisture, or spontaneous chemical changes and burns vigorously.[10][11]Pensky-Martens Closed-Cup Method (for liquids)[10]
Corrosivity D002Aqueous waste with a pH ≤ 2 or ≥ 12.5. A liquid that corrodes steel at a rate > 6.35 mm per year.[10][12]pH meter (for aqueous waste)[10]
Reactivity D003Normally unstable and readily undergoes violent change without detonating. Reacts violently with water. Forms potentially explosive mixtures with water. When mixed with water, generates toxic gases, vapors, or fumes.[11][12]Generator knowledge or various analytical tests.
Toxicity D004-D043When an extract of the waste is analyzed using the Toxicity Characteristic Leaching Procedure (TCLP), the concentration of specific contaminants exceeds regulatory limits.[11][13]Toxicity Characteristic Leaching Procedure (TCLP)[13]

Step-by-Step Disposal Procedures

The following procedure outlines the recommended steps for the proper disposal of this compound waste from a laboratory setting.

Step 1: Waste Determination

  • Characterize the Waste: Determine if the this compound waste is hazardous. This involves assessing whether it exhibits any of the four RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). This can be done through laboratory analysis of a representative sample of the waste or by applying knowledge of the materials and processes used to generate the waste.

  • Consult the SDS: Review the Safety Data Sheet for this compound and any other chemicals in the waste mixture for specific hazard information.[1][7][8][14][15]

Step 2: Segregation and Collection

  • Separate Waste Streams: Do not mix hazardous waste with non-hazardous waste. Segregate this compound waste from other laboratory trash.

  • Use Designated Containers: Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the waste and closed except when adding or removing waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste").

Step 3: On-Site Accumulation

  • Accumulation Time Limits: Be aware of the RCRA regulations regarding the maximum amount of hazardous waste that can be accumulated on-site and the time limits for storage, which vary based on the facility's generator status (Very Small, Small, or Large Quantity Generator).

  • Storage Location: Store the hazardous waste container in a secure, designated area with secondary containment to prevent spills.

Step 4: Off-Site Disposal

  • Select a Licensed Transporter: Arrange for the transportation of the hazardous waste by a licensed hazardous waste transporter.

  • Choose a Permitted Disposal Facility: The waste must be sent to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and recommended disposal method for pharmaceutical hazardous waste is incineration at a permitted facility.

  • Manifesting: Complete a Uniform Hazardous Waste Manifest for the shipment. This document tracks the waste from the point of generation to its final disposal.

  • Record Keeping: Maintain copies of all waste determinations, manifests, and other disposal records for the required period (typically at least three years).

Experimental Protocols: Environmental Fate of Raltegravir

Forced Degradation Study of Raltegravir using RP-HPLC

  • Objective: To investigate the degradation behavior of Raltegravir under various stress conditions.

  • Methodology:

    • Acid Degradation: A solution of Raltegravir is treated with 2N Hydrochloric acid and refluxed at 60°C for 30 minutes.[12]

    • Alkali Degradation: A solution of Raltegravir is treated with 2N sodium hydroxide and refluxed at 60°C for 30 minutes.[12]

    • Oxidative Degradation: A solution of Raltegravir is treated with 20% hydrogen peroxide at 60°C for 30 minutes.[12]

    • Analysis: The stressed solutions are then diluted and injected into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection to identify and quantify the degradation products.[12]

These types of studies help in understanding how Raltegravir might break down under different chemical conditions, which is relevant to its environmental fate if improperly disposed of.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

RaltegravirDisposal start Start: this compound Waste Generated waste_determination Step 1: Waste Determination Is the waste hazardous? start->waste_determination hazardous_waste_path Step 2: Segregate and Collect in Labeled Hazardous Waste Container waste_determination->hazardous_waste_path Yes non_hazardous_path Dispose as Non-Hazardous Waste (Follow institutional guidelines) waste_determination->non_hazardous_path No is_hazardous Yes not_hazardous No accumulation Step 3: On-Site Accumulation (Adhere to generator status time limits) hazardous_waste_path->accumulation end End of Disposal Process non_hazardous_path->end disposal Step 4: Off-Site Disposal - Use licensed transporter - Send to permitted TSDF (e.g., incineration) - Complete manifest accumulation->disposal disposal->end

Caption: Decision workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raltegravir Potassium
Reactant of Route 2
Reactant of Route 2
Raltegravir Potassium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.